Octamethylcyclotetrasilazane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H28N4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADVASZMLCQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28N4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051511 | |
| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020-84-4 | |
| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylcyclotetrasilazane, a cyclic organosilicon compound, is a key precursor in the synthesis of advanced silicon-based materials. Composed of an eight-membered ring of alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups, its unique structure imparts desirable properties such as high thermal stability. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. It is soluble in organic solvents like acetone but insoluble in water.[1] The fundamental properties of this compound are summarized in the tables below. It is important to note that some discrepancies exist in the reported values for properties such as melting and boiling points, which may be attributable to the presence of different geometric isomers or variations in measurement conditions.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₈N₄Si₄ | [2][3] |
| Molecular Weight | 292.68 g/mol | [3] |
| CAS Number | 1020-84-4 | [1][2][3] |
| Appearance | White crystals or powder | [1][4] |
| Melting Point | 96-99 °C | [1] |
| >190 °C | [5] | |
| Boiling Point | 225 °C (at 756 mmHg) | [1] |
| 334 °C | [5] | |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | 1.4580 | [1] |
| Flash Point | 66 °C | [1] |
| 200 °C | [5] | |
| Solubility | Soluble in acetone; Insoluble in water | [1][5] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Reference(s) |
| Enthalpy of Fusion (ΔfusH) | 25.05 | kJ/mol | [6] |
| Enthalpy of Vaporization (ΔvapH) | 52.30 | kJ/mol | [6] |
| Triple Point Temperature (Ttriple) | 367.67 ± 0.02 | K | [6] |
Crystal Structure
The crystal structure of this compound is particularly noteworthy. X-ray diffraction studies have revealed that it crystallizes in the monoclinic space group P2/c. A highly unusual feature of its solid-state structure is the presence of a 1:1 ordered mixture of two distinct geometrical isomers: a "chair" and a "cradle" (or "boat-saddle") conformation of the central eight-membered (SiN)₄ ring.[1]
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2/c | [1] |
| a | 11.65 Å | [1] |
| b | 6.45 Å | [1] |
| c | 22.96 Å | [1] |
| β | 90.4° | [1] |
| Z | 4 | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the ammonolysis of dichlorodimethylsilane in a nucleophilic solvent such as pyridine.[7]
Materials:
-
Dichlorodimethylsilane (SiH₂Cl₂)
-
Pyridine (C₅H₅N)
-
Ammonia (NH₃), gaseous
-
Inert solvent (e.g., toluene)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A reaction flask equipped with a stirrer, a gas inlet, a condenser, and a dropping funnel is purged with dry nitrogen gas.
-
A solution of dichlorodimethylsilane in the inert solvent is added to the flask.
-
The flask is cooled in an appropriate bath to maintain the desired reaction temperature.
-
Pyridine is added to the solution, which acts as a solvent and a catalyst.
-
Gaseous ammonia is bubbled through the solution at a controlled rate with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.
-
The reaction mixture will form a precipitate of ammonium chloride.
-
After the reaction is complete, the mixture is filtered under a nitrogen atmosphere to remove the ammonium chloride precipitate.
-
The solvent and any excess pyridine are removed from the filtrate by distillation under reduced pressure.
-
The crude product is then purified by fractional distillation or recrystallization to yield pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the methyl protons on the silicon atoms and potentially the N-H protons.
-
¹³C NMR: Obtain the carbon-13 NMR spectrum. A signal corresponding to the methyl carbons is expected.
-
²⁹Si NMR: Acquire the silicon-29 NMR spectrum to confirm the silicon environment in the cyclic structure. The chemical shifts are sensitive to the substituents on the silicon atom.[4][8]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for Si-N, Si-CH₃, and N-H bonds.[9]
Mass Spectrometry (MS):
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Analysis: Determine the molecular weight from the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic fragments resulting from the loss of methyl groups or other parts of the molecule.[10][11]
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent or by sublimation. Due to its sensitivity to moisture, crystals should be handled in a dry atmosphere and sealed in thin-walled glass capillaries for analysis.[1]
-
Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular conformation.[1]
Chemical Reactivity
The chemical reactivity of this compound is dominated by the polar Si-N bonds and the presence of N-H protons.
Ring-Opening Polymerization (ROP)
This compound is a key monomer for the synthesis of polysilazanes through ring-opening polymerization. This process can be initiated by either cationic or anionic catalysts. The resulting polymers can be precursors to silicon nitride ceramics.
Hydrolysis
The Si-N bonds in this compound are susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the silazane ring to form silanols and ammonia. The sensitivity to atmospheric moisture necessitates handling the compound under inert conditions.[1][12]
Reactions with Electrophiles and Nucleophiles
The nitrogen atoms in the silazane ring possess lone pairs of electrons, making them nucleophilic. They can react with various electrophiles. Conversely, the silicon atoms can be susceptible to nucleophilic attack, particularly if activated by an appropriate catalyst.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Table 4: Expected Spectroscopic Features for this compound
| Technique | Feature | Expected Region/Value | Notes |
| ¹H NMR | Si-CH₃ | ~0.1 - 0.3 ppm | A sharp singlet due to the magnetically equivalent methyl protons. |
| N-H | Variable | Broad signal, position dependent on solvent and concentration. | |
| ¹³C NMR | Si-CH₃ | ~0 - 5 ppm | A single resonance for the methyl carbons. |
| ²⁹Si NMR | Si | ~ -5 to -20 ppm | Chemical shift is characteristic of the cyclic silazane environment. |
| FTIR | ν(N-H) | ~3400 cm⁻¹ | N-H stretching vibration. |
| ν(C-H) | ~2960, 2900 cm⁻¹ | C-H stretching in methyl groups. | |
| δ(Si-CH₃) | ~1250 cm⁻¹ | Symmetric deformation of Si-CH₃. | |
| νₐₛ(Si-N-Si) | ~930 cm⁻¹ | Asymmetric stretching of the Si-N-Si backbone. | |
| Mass Spec (EI) | [M-CH₃]⁺ | m/z 277 | A prominent peak due to the loss of a methyl group is expected. |
Conclusion
This compound is a versatile and important compound in organosilicon chemistry. Its well-defined, albeit complex, crystal structure and its reactivity make it a valuable precursor for a range of advanced materials, most notably polysilazanes and silicon nitride ceramics. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective application in research and development. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound, enabling further exploration of its chemistry and potential applications.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. spectrabase.com [spectrabase.com]
- 3. CN111574551A - Purification process of octamethylcyclotetrasiloxane - Google Patents [patents.google.com]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. Purification process of octamethylcyclotetrasiloxane - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. unige.ch [unige.ch]
- 9. gelest.com [gelest.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. english.gyig.cas.cn [english.gyig.cas.cn]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octamethylcyclotetrasilazane, with the chemical formula [(CH₃)₂SiNH]₄, is a cyclic organosilicon compound characterized by an eight-membered ring of alternating silicon and nitrogen atoms, with two methyl groups attached to each silicon atom. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its significant applications, particularly as a monomer in the production of advanced polysilazane-based polymers. Detailed experimental protocols for its synthesis and polymerization are presented, along with a thorough compilation of its physicochemical and safety data. This document aims to be a critical resource for researchers and professionals in materials science, polymer chemistry, and drug development exploring the potential of silicon-nitrogen-based materials.
Introduction
This compound (CAS No. 1020-84-4) is a white crystalline solid that serves as a key building block in the synthesis of polysilazanes.[1] These polymers, which feature a silicon-nitrogen backbone, are precursors to advanced ceramic materials and are also explored for applications in coatings, sealants, and adhesives due to their notable thermal stability and chemical resistance.[2][3] The reactivity of the Si-N bond in the cyclosilazane ring allows for controlled polymerization, enabling the synthesis of polymers with tailored properties. This guide delves into the technical details of this compound, providing a foundational understanding for its use in research and development.
Synthesis of this compound
The primary industrial synthesis of this compound involves the ammonolysis of dimethyldichlorosilane.[3] This reaction is typically carried out in an inert organic solvent.
General Reaction Scheme
The overall reaction can be represented as follows:
4 (CH₃)₂SiCl₂ + 12 NH₃ → [ (CH₃)₂SiNH ]₄ + 8 NH₄Cl
Experimental Protocol: Ammonolysis of Dimethyldichlorosilane
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Anhydrous ammonia (NH₃)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Filtration apparatus
-
Distillation apparatus
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
A solution of dimethyldichlorosilane in anhydrous diethyl ether is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a cooling system. The system is maintained under a dry, inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (typically below 0 °C) to control the exothermic reaction.
-
Anhydrous ammonia gas is bubbled through the cooled solution with vigorous stirring. The flow rate of ammonia is controlled to maintain the desired reaction temperature.
-
During the reaction, a white precipitate of ammonium chloride (NH₄Cl) will form.
-
After the reaction is complete, the mixture is filtered to remove the ammonium chloride precipitate.
-
The solvent (diethyl ether) is removed from the filtrate by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or recrystallization to yield the final product.[4]
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to the Structure and Bonding of Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylcyclotetrasilazane, with the chemical formula C8H28N4Si4, is a cyclic organosilicon compound belonging to the silazane family.[1] It is structurally characterized by an eight-membered ring of alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups. This compound serves as a key monomer in the synthesis of polysilazanes, which are precursors to advanced ceramic materials like silicon nitride. Its unique structure, featuring polar Si-N bonds and nonpolar methyl groups, imparts properties such as high thermal stability and chemical resistance to the resulting polymers. This guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound, along with relevant experimental protocols and comparative data from its well-studied oxygen analog, octamethylcyclotetrasiloxane (D4).
Molecular Structure and Bonding
The core of this compound is the (Si-N)4 ring. The bonding within this ring is a fascinating interplay of covalent and polar characteristics. The silicon and nitrogen atoms are linked by sigma bonds, but the significant difference in electronegativity between silicon (1.90) and nitrogen (3.04) results in a highly polar Si-N bond. This polarity influences the molecule's reactivity and intermolecular interactions.
The bonding in the Si-N-Si linkage is also of particular interest. Similar to the Si-O-Si bond in siloxanes, the Si-N-Si bond angle is expected to be wider than that of a typical sp3 hybridized atom due to the potential for pπ-dπ back-bonding. This involves the donation of a lone pair of electrons from the nitrogen p-orbital to an empty d-orbital on the silicon atom, which can strengthen and shorten the Si-N bond.
Structural Parameters (Analogous Data from Octamethylcyclotetrasiloxane - D4)
The following table summarizes the key bond lengths and angles for octamethylcyclotetrasiloxane (D4) as determined by X-ray crystallography. This data serves as a valuable reference for understanding the likely structural parameters of this compound.
| Structural Parameter | High-Temperature Phase (D4) | Low-Temperature Phase (D4) |
| Si-O Bond Length (Å) | 1.611 - 1.623 | 1.64 - 1.66 |
| Si-C Bond Length (Å) | 1.822 - 1.835 | 1.850 - 1.855 |
| Si-O-Si Bond Angle (°) | Not specified | Not specified |
| C-Si-C Bond Angle (°) | Not specified | Not specified |
Data sourced from studies on octamethylcyclotetrasiloxane.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C8H28N4Si4[1] |
| Molecular Weight | 292.68 g/mol [1] |
| Appearance | Colorless liquid or white crystals |
| CAS Number | 1020-84-4[1] |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Topological Polar Surface Area | 48.1 Ų |
| Heavy Atom Count | 16 |
| Covalently-Bonded Unit Count | 1 |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons attached to the silicon atoms. The chemical shift of this peak provides information about the electronic environment of the methyl groups.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance corresponding to the methyl carbons.
-
²⁹Si NMR: Silicon-29 NMR is a powerful tool for probing the silicon environment.[2] A single peak is expected for the chemically equivalent silicon atoms in the ring. The chemical shift is sensitive to the nature of the substituents on the silicon atom and the ring strain. For comparison, the ²⁹Si NMR chemical shift of octamethylcyclotetrasiloxane (D4) is reported to be around -19.2 ppm.[3] Theoretical calculations using density functional theory are also employed to predict ²⁹Si NMR chemical shifts.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific vibrational modes of the Si-N and Si-C bonds. Key absorption bands are expected for:
-
Si-N stretching vibrations
-
Si-CH₃ stretching and bending vibrations
-
N-H stretching vibrations (if any residual N-H bonds are present)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the exact mass of this compound would be observed, along with characteristic fragment ions resulting from the cleavage of Si-N and Si-C bonds.
Synthesis and Reactivity
Synthesis
This compound is typically synthesized through the ammonolysis of dimethyldichlorosilane (Me₂SiCl₂). This reaction involves the nucleophilic substitution of the chlorine atoms by ammonia, leading to the formation of silazane linkages and the subsequent cyclization to form the eight-membered ring.
Overall Reaction: 4 Me₂SiCl₂ + 12 NH₃ → (Me₂SiNH)₄ + 8 NH₄Cl
Caption: A generalized workflow for the synthesis of this compound.
Reactivity: Ring-Opening Polymerization (ROP)
A key reaction of this compound is its ring-opening polymerization (ROP) to form linear polysilazanes. This process is typically initiated by acidic or basic catalysts and is a fundamental method for producing preceramic polymers. The resulting polysilazanes can be further processed and pyrolyzed to yield silicon nitride ceramics.
Caption: A simplified diagram of the ring-opening polymerization of this compound.
Experimental Protocols
General Synthesis of this compound
Materials:
-
Dimethyldichlorosilane (Me₂SiCl₂)
-
Anhydrous ammonia (NH₃)
-
Anhydrous inert solvent (e.g., toluene, hexane)
-
Dry ice/acetone condenser
Procedure:
-
A solution of dimethyldichlorosilane in an anhydrous inert solvent is prepared in a reaction flask equipped with a stirrer, a gas inlet, and a condenser.
-
The reaction vessel is cooled to a low temperature (e.g., 0 °C).
-
Anhydrous ammonia gas is bubbled through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.
-
The reaction results in the formation of a white precipitate of ammonium chloride (NH₄Cl).
-
After the reaction is complete, the excess ammonia is removed, and the reaction mixture is filtered to separate the ammonium chloride precipitate.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum or by recrystallization to yield pure this compound.
X-ray Crystallography (General Protocol)
Objective: To determine the precise three-dimensional arrangement of atoms and obtain accurate bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or sublimation.
-
Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods.
-
Structure Refinement: The initial atomic model is refined to improve the agreement between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy (General Protocol)
Objective: To characterize the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. For each nucleus of interest (¹H, ¹³C, ²⁹Si), a specific radiofrequency pulse sequence is applied, and the resulting signal (Free Induction Decay - FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane - TMS).
-
Spectral Analysis: The chemical shifts, multiplicities, and integration of the peaks in the spectrum are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy (General Protocol)
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (between two salt plates), a solution in an IR-transparent solvent, or as a solid dispersed in a KBr pellet.
-
Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The amount of radiation absorbed at each frequency is measured by a detector.
-
Spectral Analysis: The resulting IR spectrum (a plot of absorbance or transmittance versus wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific molecular vibrations.
Conclusion
This compound is a fundamentally important monomer in the field of inorganic polymers and advanced materials. Its cyclic structure, dominated by polar Si-N bonds, provides a unique platform for the synthesis of high-performance polysilazanes. While a complete experimental structural characterization remains an area for further investigation, analogies to its well-studied oxygen counterpart, octamethylcyclotetrasiloxane, provide significant insights into its bonding and conformational behavior. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for the rational design and development of novel materials for a wide range of applications.
References
- 1. 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | C8H28N4Si4 | CID 66100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Cyclic Silazanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic silazanes, characterized by their alternating silicon and nitrogen atoms in a ring structure, represent a fascinating and versatile class of inorganic heterocycles. Since their discovery, they have garnered significant interest due to their unique chemical and physical properties. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of cyclic silazanes, tailored for researchers, scientists, and professionals in drug development and materials science.
Historical Development: From Silicon Hydrides to Cyclic Silazanes
The journey to the discovery of cyclic silazanes is intrinsically linked to the broader history of organosilicon chemistry. The foundational work in the early 20th century by Alfred Stock and his collaborator Carl Somieski on silicon hydrides and their reactions laid the groundwork for the synthesis of a vast array of silicon-containing compounds.[1][2] Their pioneering research into the reactions of chlorosilanes, the building blocks of many organosilicon compounds, was a critical precursor to the eventual synthesis of silazanes.[3][4]
The term "silicone" was first coined by Frederick Kipping in the early 1900s to describe compounds with the empirical formula R₂SiO, which he initially believed to be analogous to ketones.[5] While this nomenclature was later found to be inaccurate, Kipping's extensive work on the hydrolysis of organochlorosilanes was instrumental in advancing the field.[6]
The first intentional synthesis of alkylsilazanes, including cyclic variants, is credited to S. D. Brewer and C. P. Haber in their landmark 1948 paper published in the Journal of the American Chemical Society.[7][8] They investigated the ammonolysis of organochlorosilanes, a reaction that would become the cornerstone for the synthesis of both linear and cyclic silazanes. This work marked the formal beginning of cyclic silazane chemistry.
Timeline of Key Developments:
-
Early 20th Century: Alfred Stock and Carl Somieski conduct foundational research on silicon hydrides and chlorosilanes.[1][2]
-
1901: Frederick Kipping coins the term "silicone."[5]
-
1948: S. D. Brewer and C. P. Haber report the first systematic synthesis of alkylsilazanes, including cyclic compounds, via ammonolysis of dichlorodimethylsilane.[7][8]
-
Mid-20th Century to Present: Extensive research focuses on the synthesis of various substituted cyclic silazanes, elucidation of their structures, and exploration of their applications as precursors to silicon nitride ceramics, in surface modification, and as reagents in organic synthesis.[9][10]
Synthesis of Cyclic Silazanes
The most prevalent method for the synthesis of cyclic silazanes is the ammonolysis of diorganodichlorosilanes . This reaction involves the treatment of a dichlorosilane with ammonia, which acts as both a reactant and a hydrogen chloride scavenger. The reaction typically produces a mixture of cyclic silazanes, with the trimer (hexamethylcyclotrisilazane, (Me₂SiNH)₃) and tetramer (octamethylcyclotetrasilazane, (Me₂SiNH)₄) being the most common products when using dichlorodimethylsilane.[11][12]
The general reaction can be represented as follows:
n R₂SiCl₂ + 3n NH₃ → (R₂SiNH)n + 2n NH₄Cl
The ratio of the cyclic trimer to the tetramer can be influenced by reaction conditions such as temperature, solvent, and the rate of ammonia addition.
Experimental Protocol: Synthesis of Hexamethylcyclotrisilazane and this compound
This protocol is a generalized procedure based on the principles of the Brewer and Haber synthesis.
Materials:
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous ammonia (gas)
-
Inert solvent (e.g., anhydrous diethyl ether or toluene)
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a dry ice/acetone condenser is flushed with a stream of dry nitrogen.
-
Anhydrous diethyl ether is added to the flask, followed by dichlorodimethylsilane, while maintaining a positive pressure of nitrogen. The solution is cooled in an ice bath.
-
Anhydrous ammonia gas is slowly bubbled through the stirred solution. A white precipitate of ammonium chloride will form immediately. The rate of ammonia addition should be controlled to maintain a gentle reflux of the solvent.
-
After the addition of ammonia is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.
-
The reaction mixture is then filtered under an inert atmosphere to remove the ammonium chloride precipitate.
-
The solvent is removed from the filtrate by distillation at atmospheric pressure.
-
The resulting liquid, a mixture of cyclic silazanes, is then fractionally distilled under reduced pressure to separate the hexamethylcyclotrisilazane (trimer) and this compound (tetramer).
Yields: The yields of the trimer and tetramer can vary depending on the specific reaction conditions. Typically, the ammonolysis of dichlorodimethylsilane yields a mixture containing a higher proportion of the tetramer.
Quantitative Data
Table 1: Physical Properties of Common Cyclic Silazanes
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Hexamethylcyclotrisilazane | (Me₂SiNH)₃ | 219.5 | 188 | -9 to -10 |
| This compound | (Me₂SiNH)₄ | 292.7 | 225 | 96-97 |
Table 2: Spectroscopic Data of Common Cyclic Silazanes
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | IR (cm⁻¹) |
| Hexamethylcyclotrisilazane | ~0.1 (s, Si-CH₃), ~0.5 (br s, N-H) | ~2.0 | ~ -8.0 | ~3400 (N-H stretch), ~1250 (Si-CH₃ bend), ~930 (Si-N-Si stretch) |
| This compound | ~0.15 (s, Si-CH₃), ~0.6 (br s, N-H) | ~2.5 | ~ -18.0 | ~3400 (N-H stretch), ~1250 (Si-CH₃ bend), ~920 (Si-N-Si stretch) |
Note: NMR chemical shifts can vary slightly depending on the solvent used.
Signaling Pathways and Experimental Workflows (as Reaction Pathways and Synthetic Logic)
In the context of cyclic silazane chemistry, "signaling pathways" are best represented as reaction pathways and logical workflows for their synthesis and further reactions.
Synthesis of Cyclic Silazanes from Dichlorodimethylsilane
The following diagram illustrates the general synthetic pathway for the formation of hexamethylcyclotrisilazane and this compound from dichlorodimethylsilane.
Ring-Opening Polymerization of Cyclic Silazanes
Cyclic silazanes can undergo ring-opening polymerization (ROP) to form polysilazanes, which are important precursors to silicon nitride ceramics. This process is typically initiated by catalysts.
Applications
Cyclic silazanes are not only fascinating from a fundamental chemical perspective but also have a range of practical applications:
-
Precursors to Silicon Nitride Ceramics: Polysilazanes, derived from the ring-opening polymerization of cyclic silazanes, can be pyrolyzed to produce high-performance silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics.[9] These ceramics exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, automotive, and electronics industries.
-
Surface Modification: The reactive Si-N bond in cyclic silazanes allows for their use in modifying the surfaces of various materials, including silica, metals, and polymers. This can impart desirable properties such as hydrophobicity, adhesion promotion, and biocompatibility.[10]
-
Reagents in Organic Synthesis: Cyclic silazanes can serve as sources of the "Si-N" unit in organic synthesis and as protecting groups for protic functional groups.
Conclusion
The discovery and subsequent development of cyclic silazane chemistry have opened up a rich field of inorganic and materials chemistry. From their initial synthesis in the mid-20th century to their current use as versatile building blocks for advanced materials, cyclic silazanes continue to be an area of active research. This guide has provided a comprehensive overview of their history, synthesis, and properties, offering a valuable resource for researchers and professionals in related fields. Further exploration into the synthesis of novel cyclic silazanes with tailored functionalities promises to unlock even more exciting applications in the future.
References
- 1. The Evolution of Organosilicon Chemistry [sbfchem.com]
- 2. Organosilicon development history [sbfchem.com]
- 3. The Development History and Technological Evolution of Silicone Materials - Oreate AI Blog [oreateai.com]
- 4. grokipedia.com [grokipedia.com]
- 5. History of organic silicon development-IOTA [phenylsilicone.com]
- 6. Hexamethylcyclotrisilazane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkylsilazanes and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unige.ch [unige.ch]
An In-depth Technical Guide to Si-N Precursor Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction to Si-N Precursor Chemistry: From Advanced Materials to Biomedical Frontiers
Silicon-nitrogen (Si-N) precursor chemistry is a cornerstone of modern materials science, enabling the synthesis of high-performance silicon nitride (Si₃N₄) ceramics, thin films, and coatings. These materials are renowned for their exceptional properties, including high strength, thermal stability, chemical inertness, and wear resistance. Initially driven by the demands of the semiconductor and aerospace industries, the application of Si-N precursor chemistry has expanded into the biomedical field, where the unique properties of silicon nitride are being harnessed for a new generation of medical implants, coatings, and drug delivery systems.[1][2] This guide provides a comprehensive overview of Si-N precursor chemistry, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Concepts in Si-N Precursor Chemistry
At its heart, Si-N precursor chemistry involves the synthesis and manipulation of molecules containing silicon-nitrogen bonds. These precursors are designed to be converted into inorganic silicon nitride-based materials through processes such as pyrolysis or chemical vapor deposition. The choice of precursor is critical as it dictates the properties of the final material.
The main classes of Si-N precursors include:
-
Chlorosilanes: These are silicon precursors where Si-Cl bonding is predominant. They are widely used in industrial processes due to their reactivity and cost-effectiveness.
-
Aminosilanes: A subclass of organosilanes, these precursors contain one or more amino groups attached to a silicon atom. They are often favored for lower-temperature deposition processes.
-
Polysilazanes: These are polymers with a repeating silicon-nitrogen backbone (···−Si−N−Si−N−···).[3] Their structure can be tailored to control the properties of the resulting ceramic material.
Synthesis of Si-N Precursors
Several synthetic routes are employed to produce Si-N precursors, with the choice of method depending on the desired precursor and its intended application.
Ammonolysis of Chlorosilanes
Ammonolysis is a widely used method for synthesizing aminosilanes and polysilazanes.[3][4] It involves the reaction of a chlorosilane with ammonia or a primary or secondary amine. The reaction proceeds with the elimination of ammonium chloride or an amine hydrochloride salt.
A representative reaction is the synthesis of bis(tert-butylamino)silane (BTBAS) from dichlorosilane and tert-butylamine.[5]
Catalytic Dehydrocoupling
Catalytic dehydrocoupling is an alternative route to Si-N bond formation that avoids the generation of corrosive byproducts.[6][7] This method involves the reaction of a silane with an amine in the presence of a catalyst, typically a transition metal complex, to eliminate hydrogen gas.[6]
From Precursors to Advanced Materials: Deposition Techniques
Si-N precursors are converted into silicon nitride thin films and coatings through various deposition techniques, with Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) being the most prominent.
Chemical Vapor Deposition (CVD)
In CVD, volatile Si-N precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid thin film.[8] The properties of the resulting silicon nitride film, such as thickness and composition, are controlled by process parameters like temperature, pressure, and gas flow rates.[9]
Atomic Layer Deposition (ALD)
ALD is a modification of CVD that allows for the deposition of ultrathin, highly conformal films with atomic-level precision.[7][10] The process involves sequential, self-limiting surface reactions of the precursor and a co-reactant. This precise control is particularly advantageous for applications in microelectronics and medical device coatings.[11]
Quantitative Data on Si-N Precursors and Films
The selection of a suitable Si-N precursor and deposition technique is guided by the desired properties of the final silicon nitride material. The following tables summarize key quantitative data for common precursors and the resulting films.
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dichlorosilane | SiH₂Cl₂ | 101.01 | 8.3 |
| Bis(tert-butylamino)silane (BTBAS) | C₈H₂₂N₂Si | 174.36 | 188-190 |
| Tris(dimethylamino)silane (TDMAS) | C₆H₁₉N₃Si | 161.37 | 144-146 |
| Perhydropolysilazane (PHPS) | [H₂SiNH]n | Variable | N/A (Polymer) |
Table 1: Physical Properties of Common Si-N Precursors.
| Deposition Method | Precursor | Deposition Temperature (°C) | Film Density (g/cm³) | Refractive Index |
| LPCVD | Dichlorosilane/Ammonia | ≥700 | 2.8-3.1 | ~2.0 |
| PECVD | Silane/Ammonia | <450 | 2.4-2.8 | 1.9-2.1 |
| ALD | Bis(tert-butylamino)silane | 350-500 | 2.4-2.8 | 1.8-1.95 |
| ALD | Trisilylamine (TSA) | 300-400 | ~2.5 | 2.04-2.16 |
Table 2: Comparison of Silicon Nitride Film Properties from Different Deposition Methods. [7][10]
Biomedical Applications: A New Frontier for Si-N Chemistry
The excellent biocompatibility, chemical stability, and mechanical properties of silicon nitride have opened up new avenues for its use in the biomedical field, including drug development.[1][6][12]
Biocompatible Coatings for Medical Implants
Polysilazane-derived silicon nitride coatings are being explored for medical implants to enhance their biocompatibility and wear resistance.[13] These coatings can create a smooth, inert surface that minimizes adverse reactions with surrounding tissues.[14] Studies have shown that silicon nitride surfaces can support the adhesion and proliferation of bone cells, making them promising for orthopedic and dental implants.
Drug Delivery Systems
The development of porous silicon nitride and Si-N based nanoparticles represents a significant advancement in drug delivery.[1][12][15] These materials can be loaded with therapeutic agents and their surface can be functionalized for targeted delivery to specific cells or tissues.[14] The controlled release of drugs from these carriers can improve therapeutic efficacy and reduce side effects.[15] For instance, porous silicon nitride has been investigated as a carrier for the controlled release of dexamethasone.[12][15]
Experimental Protocols
This section provides detailed methodologies for key experiments in Si-N precursor chemistry.
Synthesis of Bis(tert-butylamino)silane (BTBAS) via Ammonolysis
Objective: To synthesize BTBAS from dichlorosilane and an excess of tert-butylamine.[2][5]
Materials:
-
Dichlorosilane (SiH₂Cl₂)
-
tert-Butylamine (t-BuNH₂), anhydrous
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Schlenk line apparatus
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Filter funnel
-
Distillation apparatus
Procedure:
-
Set up the Schlenk line apparatus and ensure all glassware is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
In the reaction flask, dissolve a stoichiometric excess of anhydrous tert-butylamine in the anhydrous organic solvent. Cool the solution to 0 °C in an ice bath.
-
Slowly add dichlorosilane to the tert-butylamine solution via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce a white precipitate of tert-butylamine hydrochloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Filter the reaction mixture under an inert atmosphere to remove the tert-butylamine hydrochloride salt.
-
Wash the salt cake with a small amount of the anhydrous solvent to recover any remaining product.
-
Combine the filtrate and the washings. Remove the solvent and excess tert-butylamine under reduced pressure.
-
Purify the resulting crude BTBAS by vacuum distillation to obtain a colorless liquid product.
Characterization:
-
Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and Gas Chromatography-Mass Spectrometry (GC-MS).
Deposition of Silicon Nitride Thin Films via Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Objective: To deposit a silicon nitride thin film on a silicon wafer using BTBAS and ammonia plasma.
Materials:
-
PECVD reactor
-
Silicon wafers (substrate)
-
Bis(tert-butylamino)silane (BTBAS) precursor
-
Ammonia (NH₃) gas
-
Nitrogen (N₂) or Argon (Ar) carrier gas
Procedure:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Load the cleaned wafers into the PECVD reaction chamber.
-
Evacuate the chamber to a base pressure typically in the mTorr range.
-
Heat the substrate to the desired deposition temperature (e.g., 400-500 °C).
-
Introduce the carrier gas (N₂ or Ar) into the chamber to stabilize the pressure.
-
Introduce the BTBAS precursor vapor into the chamber at a controlled flow rate. The BTBAS source is typically heated to increase its vapor pressure.
-
Introduce ammonia gas into the chamber.
-
Ignite the RF plasma to create reactive nitrogen species from the ammonia.
-
Allow the deposition to proceed for the desired time to achieve the target film thickness.
-
Turn off the plasma, precursor, and ammonia flows.
-
Cool down the chamber under a flow of inert gas before unloading the coated wafers.
Characterization:
-
Measure the film thickness and refractive index using ellipsometry.
-
Determine the elemental composition and bonding states using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Evaluate the film's mechanical properties, such as hardness and modulus, using nanoindentation.
Conclusion and Future Outlook
Si-N precursor chemistry continues to be a vibrant field of research with significant implications for both advanced materials and biomedical applications. The ability to tailor the molecular structure of precursors provides a powerful tool for controlling the properties of the resulting silicon nitride materials. For drug development professionals, the emergence of biocompatible silicon nitride coatings and drug delivery vehicles offers exciting new possibilities for improving the performance and safety of medical devices and therapies. Future research will likely focus on the development of novel Si-N precursors for more efficient and lower-temperature deposition processes, the synthesis of multifunctional Si-N based nanoparticles for theranostics, and a deeper understanding of the biological interactions of these materials to further optimize their use in medicine.
References
- 1. Nanostructured porous Si-based nanoparticles for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE602004005505T2 - Process for the preparation and purification of bis (tertiary butylamino) silane - Google Patents [patents.google.com]
- 3. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US6963006B2 - Process for the production and purification of bis(tertiary-butylamino)silane - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled Carboxylic Acid-Functionalized Silicon Nitride Surfaces through Supersonic Molecular Beam Deposition: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Porous silicon nitride–based drug delivery carrier - PowderPro [powderpro.se]
- 13. eastmojo.com [eastmojo.com]
- 14. Tailor-made functionalization of silicon nitride surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Porous silicon nitride-based drug delivery carrier - PowderPro [powderpro.se]
An In-depth Technical Guide to Octamethylcyclotetrasiloxane (CAS Number: 1020-84-4)
A Note on Chemical Identity: The CAS number 1020-84-4 is predominantly associated with Octamethylcyclotetrasiloxane (D4) in the scientific literature, not Octamethylcyclotetrasilazane. This guide will focus on the extensive data available for Octamethylcyclotetrasiloxane.
This technical guide provides a comprehensive overview of Octamethylcyclotetrasiloxane (D4), a pivotal organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its relevance in the pharmaceutical and medical fields through its polymer derivatives.
Chemical and Physical Properties
Octamethylcyclotetrasiloxane (D4) is a colorless, odorless, and non-oily silicone fluid. It is a cyclic organosilicon compound that serves as a key monomer in the production of silicone polymers.
Table 1: Physical and Chemical Properties of Octamethylcyclotetrasiloxane (D4)
| Property | Value |
| Molecular Formula | C₈H₂₄O₄Si₄ |
| Molecular Weight | 296.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 17-18 °C |
| Boiling Point | 175-176 °C |
| Density | 0.956 g/mL at 25 °C |
| Vapor Pressure | 1.32 hPa at 25 °C |
| Flash Point | 55 °C (closed cup)[1] |
| Water Solubility | Insoluble (<0.001 g/L) |
| Solubility in Organic Solvents | Soluble in benzene and carbon tetrachloride |
| Refractive Index (n20/D) | 1.396 |
Synthesis of Octamethylcyclotetrasiloxane (D4)
The commercial synthesis of D4 is primarily achieved through the hydrolysis of dimethyldichlorosilane.
Experimental Protocol: Synthesis of D4
Objective: To synthesize Octamethylcyclotetrasiloxane (D4) via the hydrolysis of dimethyldichlorosilane.
Materials:
-
Dimethyldichlorosilane (Me₂SiCl₂)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Potassium hydroxide (KOH)
Procedure:
-
Dimethyldichlorosilane is added dropwise to water while maintaining the temperature at 30-40 °C.
-
The mixture is allowed to stratify, and the acidic aqueous layer is separated and removed.
-
The remaining oily material is hydrolyzed with a sodium hydroxide solution.
-
The resulting hydrolysate is mixed with 0.5%-2% potassium hydroxide in a cracking kettle.
-
The mixture is heated to 120-140 °C under a vacuum of 99.8 kPa to induce cracking.
-
The crude product is then purified by fractional distillation, collecting the fraction at 173-176 °C to yield pure Octamethylcyclotetrasiloxane.
Synthesis of Octamethylcyclotetrasiloxane (D4)
Ring-Opening Polymerization of D4
D4 is a crucial monomer for the synthesis of polydimethylsiloxane (PDMS), a widely used silicone polymer. This is achieved through ring-opening polymerization (ROP), which can be initiated by either cationic or anionic catalysts.
Experimental Protocol: Anionic Ring-Opening Polymerization of D4
Objective: To synthesize high molecular weight polydimethylsiloxane (PDMS) via anionic ring-opening polymerization of D4.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
Potassium hydroxide-isopropanol complex (catalyst)
Procedure:
-
1000 g of Octamethylcyclotetrasiloxane (D4) is placed in a resin flask equipped with a thermometer, stirrer, and reflux condenser.
-
The D4 is heated to 165 °C.
-
0.14 g of a potassium hydroxide-isopropanol complex is added to the heated D4.
-
The reaction is allowed to proceed, and after approximately 25 minutes, an increase in viscosity will be observed.
-
The polymer is then heated for an additional 3.5 hours at 150 °C to ensure complete polymerization.
-
The resulting product is a high molecular weight polydimethylsiloxane polymer.
Anionic Ring-Opening Polymerization of D4
Spectroscopic Data
The structural characterization of D4 is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Octamethylcyclotetrasiloxane (D4)
| Technique | Key Peaks/Signals |
| ¹H NMR | A single peak is observed, consistent with the chemically equivalent methyl protons. |
| ¹³C NMR | A single peak is observed, corresponding to the carbon atoms of the methyl groups. |
| FTIR (cm⁻¹) | Characteristic peaks for Si-O-Si stretching and Si-CH₃ vibrations are present. |
| Mass Spec (m/z) | The mass spectrum shows a characteristic fragmentation pattern for D4. |
Relevance to Drug Development
While Octamethylcyclotetrasiloxane itself is not used as a therapeutic agent, its primary polymer derivative, polydimethylsiloxane (PDMS), has extensive applications in the pharmaceutical and medical fields due to its biocompatibility, chemical inertness, and desirable physical properties.[2][3]
Applications of PDMS in the Pharmaceutical Industry
-
Medical Devices: PDMS is a key material in the manufacturing of various medical devices such as catheters, tubing, and seals due to its flexibility and biocompatibility.[4]
-
Drug Delivery Systems: The properties of PDMS make it suitable for use in controlled-release drug delivery systems, including transdermal patches and implantable devices.[5][6][7] The release of drugs from a PDMS matrix can be controlled by diffusion.[5]
-
Pharmaceutical Formulations: PDMS is used as an excipient in various pharmaceutical formulations.[2] For example, it can act as a lubricant in tablet manufacturing and as a defoaming agent in liquid preparations.[8][9]
-
Wound Care: PDMS is utilized in wound dressings and films to create a protective barrier that aids in the healing process.[3]
Toxicology and Biocompatibility
Octamethylcyclotetrasiloxane has been the subject of extensive toxicological studies. It is considered to have low acute toxicity.[1] However, due to its persistence in the environment, its use in certain consumer products is regulated in some regions.[1] The polymer derived from it, PDMS, is generally considered biocompatible and safe for medical and pharmaceutical applications.[3][4]
Conclusion
Octamethylcyclotetrasiloxane (D4) is a fundamental building block in silicone chemistry. While its direct application in drug development is non-existent, its role as the primary monomer for the synthesis of polydimethylsiloxane (PDMS) is of significant importance to the pharmaceutical and medical industries. The versatility, biocompatibility, and well-characterized properties of PDMS make it an invaluable material for a wide range of applications, from medical devices to advanced drug delivery systems. This guide provides researchers and professionals with the core technical information necessary to understand and utilize this important organosilicon compound and its polymeric derivatives.
References
- 1. Octamethylcyclotetrasiloxane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Polydimethylsiloxane (PDMS): Versatile Silicone Polymer for Industrial and Personal Care Applications [jindunchemical.com]
- 4. silicorex.com [silicorex.com]
- 5. Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlled drug release by the pore structure in polydimethylsiloxane transdermal patches [research.chalmers.se]
- 8. Polydimethylsiloxane (PDMS): A Multifunctional Compound Revolutionizing Multiple Industries - KBR [hskbrchemical.com]
- 9. Application of polydimethylsiloxane (PDMS) [sbfchem.com]
The Pivotal Role of Octamethylcyclotetrasilazane in Advanced Polymer Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Octamethylcyclotetrasilazane stands as a cornerstone monomer in the synthesis of advanced inorganic polymers, particularly polysilazanes. These polymers are renowned for their exceptional thermal stability, chemical inertness, and their utility as precursors to high-performance ceramic materials such as silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). This technical guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from this compound, offering detailed experimental protocols and quantitative data to support research and development endeavors.
Synthesis of Polysilazanes from this compound
The primary route to converting this compound into a polymeric structure is through ring-opening polymerization (ROP). This process allows for the synthesis of linear polysilazanes with controlled molecular weights.[1] The polymerization can be initiated through either anionic or cationic mechanisms, with the choice of catalyst being a critical factor in determining the polymer's final properties.
Anionic Ring-Opening Polymerization
Anionic ROP of cyclic silazanes is a well-established method for producing high molecular weight polymers with a narrow molecular weight distribution. The reaction is typically initiated by strong bases, such as alkali metal hydroxides or organolithium compounds.
Cationic Ring-Opening Polymerization
Cationic ROP is another effective method for polymerizing cyclic silazanes and is often initiated by strong protic acids or Lewis acids. This method can be advantageous when certain functional groups that are sensitive to basic conditions are present.
Experimental Protocols
Due to the limited availability of detailed experimental protocols for the ring-opening polymerization of this compound in publicly accessible literature, the following protocols for the analogous and widely studied octamethylcyclotetrasiloxane (D4) are provided as illustrative examples. The principles of anionic and cationic ROP are transferable, though reaction kinetics and specific conditions may vary.
Illustrative Protocol for Anionic Ring-Opening Polymerization
This protocol describes the bulk polymerization of a cyclic siloxane using a potassium-based catalyst to produce a high-viscosity polymer.
Materials:
-
This compound (or analog), distilled before use
-
Potassium hydroxide (KOH) solution (e.g., 0.6 M in a suitable solvent)
-
Hexamethyldisilazane (as a chain terminator)
-
Nitrogen gas (for inert atmosphere)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
Reactor Setup: A clean, dry reactor vessel equipped with a mechanical stirrer, thermometer, and condenser is assembled under a nitrogen atmosphere.
-
Charging the Reactor: The this compound monomer is charged into the reactor.
-
Initiation: A catalytic amount of the KOH solution is added to the reaction mixture.
-
Polymerization: The mixture is heated to a specific temperature (e.g., 150°C) with constant stirring. The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture.
-
Termination: Once the desired molecular weight is achieved, the reaction is terminated by adding a chain-terminating agent like hexamethyldisilazane.
-
Purification: The resulting polymer is cooled to room temperature and then purified by removing unreacted monomer and cyclic oligomers under vacuum at an elevated temperature.
Illustrative Protocol for Cationic Ring-Opening Polymerization
This protocol outlines the polymerization of a cyclic siloxane using a solid acid catalyst.[2]
Materials:
-
This compound (or analog)
-
Solid acid catalyst (e.g., Maghnite-H⁺, an acid-activated montmorillonite clay)
-
Anhydrous solvent (if not a bulk polymerization)
Procedure:
-
Catalyst Activation: The solid acid catalyst is dried in an oven (e.g., at 105°C for 24 hours) to remove any adsorbed water.
-
Reactor Setup: A reaction flask is charged with the dried catalyst and heated under vacuum with stirring to ensure a moisture-free environment.
-
Polymerization: The this compound monomer is added to the flask containing the catalyst. The flask is then immersed in a preheated oil bath (e.g., at 60°C) and the mixture is stirred under reflux.
-
Monitoring: The reaction can be monitored using techniques like IR spectroscopy to observe the disappearance of the monomer's characteristic peaks.
-
Work-up: The polymerization is stopped by deactivating the catalyst (e.g., by filtration). The resulting polymer is then dried under vacuum.
Quantitative Data on Polymerization
The following table summarizes representative quantitative data for the ring-opening polymerization of cyclic siloxanes. It is important to note that this data is for octamethylcyclotetrasiloxane and serves as a reference for the expected outcomes with this compound.
| Catalyst System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 2 | 33 | 5.0 | 1.6 |
| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 6 | 70 | 5.1 | 1.7 |
| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 2 | 58 | 10.0 | 1.8 |
| Diphenyl iodonium hexafluorophosphate (DPI) | D4 | Ambient | 6 | 78 | 10.0 | 1.9 |
Data adapted from studies on photoinitiated cationic ROP of octamethylcyclotetrasiloxane.
Properties of Polysilazanes
Polymers derived from this compound exhibit a range of valuable properties, making them suitable for demanding applications.
Thermal Stability and Conversion to Ceramics
A defining characteristic of polysilazanes is their ability to transform into ceramic materials upon pyrolysis at high temperatures in an inert atmosphere.[2] This process, known as ceramization, typically occurs between 700 and 1200°C and results in the formation of an amorphous network of silicon, carbon, and nitrogen (SiCN).[3] Further heating can lead to the crystallization of silicon nitride (Si₃N₄) and silicon carbide (SiC).[3] The ceramic yield, which is the percentage of the initial polymer mass that is converted to ceramic, is often in the range of 60-80%.[3]
Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability and ceramic yield of polysilazanes. A typical TGA curve for a polysilazane shows a major weight loss between 400 and 700°C, corresponding to the evolution of small hydrocarbon molecules, ammonia, and hydrogen as the polymer crosslinks and converts to a ceramic.[3]
Chemical and Mechanical Properties
Polysilazanes are known for their chemical inertness.[2] The Si-N backbone is resistant to many chemical environments where traditional organic polymers would degrade. When cured, polysilazane-based coatings can exhibit high hardness and excellent adhesion to various substrates, including metals and glass.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and application of polysilazanes from this compound.
Caption: Workflow for the synthesis of polysilazane via ring-opening polymerization of this compound.
Caption: The process of converting a polysilazane precursor into a ceramic material through pyrolysis.
Applications in Research and Development
The unique properties of polysilazanes derived from this compound make them highly valuable in several advanced technology sectors.
-
Ceramic Matrix Composites (CMCs): Polysilazanes are used as a matrix material for CMCs, where they are infiltrated into a fiber preform and then pyrolyzed to form a ceramic matrix around the fibers. This improves the mechanical properties of the resulting composite.[2]
-
High-Temperature Coatings: Their excellent thermal stability and resistance to oxidation make them ideal for protective coatings on metals and other materials used in high-temperature environments, such as in aerospace applications.[2]
-
Precursors for Ceramic Fibers: Polysilazanes can be spun into fibers and then pyrolyzed to produce silicon nitride or silicon carbide fibers, which are used as reinforcements in advanced composites.
-
Dielectric Layers in Electronics: Due to their insulating properties, polysilazane-derived ceramics can be used as dielectric layers in integrated circuits.[2]
References
An In-depth Technical Guide on the Core Reactivity of Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylcyclotetrasilazane, a cyclic organosilicon compound with a backbone of alternating silicon and nitrogen atoms, is a key monomer in the synthesis of advanced polysilazanes. These polymers serve as precursors to high-performance silicon nitride ceramics, materials prized for their exceptional thermal stability and chemical resistance. Understanding the fundamental reactivity of the this compound ring system is crucial for the controlled synthesis of polysilazanes with tailored properties and for exploring its potential in other areas of materials science and drug development. This guide provides a comprehensive overview of the core reactivity of this compound, including its synthesis, key reactions, and physical and chemical properties.
Synthesis of this compound
The primary industrial synthesis of this compound involves the ammonolysis of dimethyldichlorosilane. This reaction proceeds by the nucleophilic attack of ammonia on the silicon atom of dimethyldichlorosilane, leading to the displacement of chloride ions and the formation of Si-N bonds. The initial products are linear and cyclic silazanes of varying ring sizes. Through careful control of reaction conditions, the cyclic tetramer, this compound, can be obtained as a major product.
Experimental Protocol: Synthesis via Ammonolysis
A typical laboratory-scale synthesis involves the slow addition of dimethyldichlorosilane to a solution of excess ammonia in an inert solvent, such as toluene or diethyl ether, at low temperatures (typically below 0°C) to control the exothermicity of the reaction. The reaction mixture is then stirred for several hours to ensure complete reaction. The by-product, ammonium chloride, precipitates from the solution and is removed by filtration. The solvent is then removed under reduced pressure, and the resulting mixture of silazanes is purified by fractional distillation to isolate this compound.
Core Reactivity
The reactivity of this compound is primarily governed by the polar Si-N bond and the availability of lone pair electrons on the nitrogen atoms. The silicon atom is electrophilic, while the nitrogen atom is nucleophilic and basic. This dual nature allows the ring to react with a variety of electrophiles and nucleophiles.
Reactions with Electrophiles
The nitrogen atoms in the cyclotetrasilazane ring can act as nucleophiles, reacting with various electrophiles.
-
Protic Acids: Strong protic acids, such as HCl, can protonate the nitrogen atoms, leading to the cleavage of the Si-N bonds and ring-opening. This reaction is the basis for the acid-catalyzed ring-opening polymerization of cyclosilazanes.
-
Lewis Acids: Lewis acids can coordinate to the nitrogen atoms, activating the Si-N bond towards cleavage. This interaction is also utilized in catalytic ring-opening polymerization processes.
Reactions with Nucleophiles
The electrophilic silicon centers are susceptible to attack by nucleophiles, which can lead to substitution reactions or ring-opening.
-
Hydrolysis: this compound is sensitive to moisture. In the presence of water, the Si-N bonds are hydrolyzed to form silanols and ammonia. This reaction is typically catalyzed by acids or bases.
-
Organometallic Reagents: Strong nucleophiles such as organolithium and Grignard reagents can attack the silicon atoms, leading to the cleavage of Si-N bonds and the formation of new Si-C bonds. The extent of reaction can be controlled to achieve partial or complete substitution of the nitrogen atoms.
Ring-Opening Polymerization (ROP)
One of the most significant reactions of this compound is its ring-opening polymerization to form polysilazanes.[1] This can be initiated by either cationic or anionic catalysts.
-
Cationic ROP: Initiated by strong acids or Lewis acids, this process involves the protonation or coordination to a nitrogen atom, followed by nucleophilic attack of a monomer on the activated species, leading to chain propagation.
-
Anionic ROP: Strong bases, such as organolithium reagents or alkali metal hydrides, can deprotonate the N-H groups (if present in related silazanes) or directly attack the silicon atom, initiating polymerization.
The resulting polysilazanes are versatile preceramic polymers that can be pyrolyzed to yield silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) ceramics.[2]
Thermal Decomposition
At elevated temperatures, this compound and the resulting polysilazanes undergo thermal decomposition. The pyrolysis process involves complex bond cleavage and rearrangement reactions, ultimately leading to the formation of amorphous or crystalline ceramic materials. The composition of the final ceramic product can be influenced by the pyrolysis atmosphere (e.g., nitrogen, argon, or ammonia).
Quantitative Data
Due to the focus on its polymeric applications, detailed quantitative data on the discrete reactions of this compound with a wide range of small-molecule electrophiles and nucleophiles is not extensively available in the public domain. However, some key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₈N₄Si₄ | |
| Molecular Weight | 292.68 g/mol | |
| Appearance | White crystalline solid | [2] |
| Purity | >96% | [2] |
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via Ammonolysis.
Cationic Ring-Opening Polymerization (ROP)
Caption: Cationic Ring-Opening Polymerization of this compound.
Hydrolysis of this compound
References
An In-depth Technical Guide to Dimethylsilazane Cyclic Tetramer (Octamethylcyclotetrasilazane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsilazane cyclic tetramer, scientifically known as 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane, is a cyclic organosilicon compound with a Si-N backbone.[1] Its unique molecular structure, consisting of a cyclotetrasilazane ring with eight methyl groups attached to the silicon atoms, imparts notable thermal stability and chemical resistance.[2] This compound serves as a critical monomer and precursor in the synthesis of advanced silicone polymers and materials.[1][2] Its low volatility and high viscosity are advantageous in formulations where durability and flexibility are paramount.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in materials science and as a precursor for polymer synthesis.
Chemical and Physical Properties
Octamethylcyclotetrasilazane is a compound of interest due to its unique combination of silicon and nitrogen in a cyclic structure. This composition leads to distinct physical and chemical properties that are summarized in the table below. The data presented has been compiled from various chemical databases and literature sources.
| Property | Value |
| Molecular Formula | C8H28N4Si4 |
| Molecular Weight | 292.68 g/mol |
| CAS Number | 1020-84-4 |
| Appearance | White crystalline solid |
| Melting Point | 96-99 °C |
| Boiling Point | 225 °C at 756 mm Hg |
| Density | 0.95 g/cm3 |
| Refractive Index | 1.458 |
| Flash Point | 66 °C |
| Vapor Pressure | 0.038 mmHg at 25 °C |
| Synonyms | This compound, 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane |
Synthesis
A generalized experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A logical diagram illustrating the general workflow for the synthesis of this compound.
Spectroscopic Data
Infrared (IR) Spectroscopy: An IR spectrum for this compound is available through ChemicalBook, which can be used for the identification of functional groups present in the molecule.[3] The spectrum would be expected to show characteristic peaks for Si-N, Si-CH₃, and N-H (if present as an end group in linear oligomers or from hydrolysis) vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl protons attached to the silicon atoms. The chemical shift and multiplicity of these signals would provide information about the chemical environment of the protons.
-
¹³C NMR: The carbon-13 NMR spectrum would show a signal for the methyl carbons.
-
²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. The ²⁹Si NMR spectrum of this compound would provide a specific chemical shift characteristic of the silicon atoms in the cyclic silazane environment.
-
¹⁵N NMR: Nitrogen-15 NMR could be used to probe the nitrogen environments within the ring structure.
Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.
Applications
The primary application of this compound lies in materials science as a monomer for the synthesis of advanced polymers.[1]
5.1. Polymer Synthesis: this compound is an excellent starting material for ring-opening polymerization (ROP).[1] This process allows for the controlled synthesis of polysilazanes with specific degrees of polymerization. These polymers can be tailored for a variety of advanced applications.[1] The resulting polysilazanes can be precursors to ceramic materials or used directly in applications requiring high thermal stability, chemical resistance, flexibility, and thermal insulation.[1]
5.2. Coatings, Sealants, and Adhesives: Due to its good chemical resistance and the unique properties imparted by the silicon and nitrogen in its structure, this compound can be utilized in the formulation of high-performance coatings, sealants, and adhesives.[2] The presence of the Si-N backbone can enhance mechanical strength and thermal resistance in the final products.[2]
The logical relationship of this compound as a precursor to various applications is illustrated in the diagram below.
Caption: A diagram showing the role of this compound as a precursor in various material applications.
Safety and Handling
Detailed toxicological data for this compound is not extensively documented. However, it is recommended to handle the compound with the standard precautions for laboratory chemicals. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
Dimethylsilazane cyclic tetramer (this compound) is a valuable monomer in the field of materials science, offering a pathway to the synthesis of high-performance polysilazanes and related materials. Its unique cyclic structure containing a silicon-nitrogen backbone provides enhanced thermal and chemical stability. While detailed experimental protocols and comprehensive spectroscopic data are not widely available in the public domain, the fundamental properties and applications outlined in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its synthesis, polymerization, and potential applications, including in drug development, could unveil new opportunities for this versatile molecule.
References
Methodological & Application
Application Notes and Protocols for Octamethylcyclotetrasilazane Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the ring-opening polymerization (ROP) of octamethylcyclotetrasilazane ([Si(CH₃)₂NH]₄), a key monomer for the synthesis of polysilazanes. Polysilazanes are versatile inorganic polymers with a backbone of alternating silicon and nitrogen atoms, offering unique properties such as high thermal stability, chemical resistance, and utility as ceramic precursors.
Introduction
This compound is a cyclic silazane that can undergo ring-opening polymerization to form linear or cross-linked polysilazanes. This process allows for the synthesis of polymers with controlled molecular weights and a variety of applications, including coatings, binders, and precursors for silicon nitride and silicon carbonitride ceramics. The polymerization is typically initiated by anionic catalysts, which deprotonate the N-H group in the ring, creating a reactive center that propagates the polymerization.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization of this compound is an effective method for producing high molecular weight polysilazanes. The reaction is initiated by a strong base, which abstracts a proton from a nitrogen atom in the silazane ring, forming an anionic active center. This active center then attacks another monomer molecule, opening the ring and extending the polymer chain.
Quantitative Data Summary
The following table summarizes typical quantitative data for polysilazanes synthesized via ring-opening polymerization of cyclic silazanes. It is important to note that these values are representative and can vary significantly based on the specific reaction conditions, including the type and concentration of the monomer, initiator, solvent, temperature, and reaction time.
| Parameter | Value | Catalyst/Initiator | Monomer | Reference |
| Number-Average Molecular Weight (Mn) | ~2,860 g/mol | Potassium Hydride | Silazane Oligomer Precursor | [1] |
| Polymer Yield | High (Gelation can occur at high conversions) | Potassium Hydride | Silazane Oligomer Precursor | [1] |
| Polydispersity Index (PDI) | Typically broad in equilibrium polymerization | Not Specified | Not Specified | |
| Monomer Conversion | >95% (for similar siloxane systems) | Silazyl-lithiums | Octamethylcyclotetrasiloxane | [2] |
Experimental Protocol: Anionic Ring-Opening Polymerization of a Silazane Precursor
This protocol is adapted from a patented procedure for the synthesis of polysilazanes and is presented as a representative method for the anionic polymerization of a silazane precursor, which can be analogous to the ROP of this compound.
Materials:
-
Silazane oligomer precursor (or this compound)
-
Potassium hydride (KH)
-
Tetrahydrofuran (THF), freshly purified by distillation in the presence of lithium aluminum hydride
-
Nitrogen gas (high purity)
-
Methyl iodide (for quenching)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup:
-
Assemble a 500-mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Thoroughly dry all glassware in an oven and assemble under a stream of dry nitrogen.
-
Maintain a positive pressure of nitrogen throughout the experiment.
-
-
Initiator Suspension:
-
Carefully transfer a weighed amount of potassium hydride (KH) into the reaction flask under a nitrogen atmosphere.
-
Add 200 mL of freshly distilled, dry THF to the flask to create a suspension of KH. Stir the suspension.
-
-
Monomer Addition:
-
In a separate dry flask, dissolve a known amount of the silazane precursor (e.g., 20 g) in 100 mL of dry THF.
-
Transfer this monomer solution to the dropping funnel.
-
Add the monomer solution dropwise to the stirred KH suspension in the reaction flask at room temperature.
-
-
Polymerization:
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by observing changes in viscosity or by taking aliquots for analysis (e.g., GPC).
-
The reaction time will vary depending on the desired molecular weight. Extended reaction times or higher temperatures can lead to gelation.
-
-
Quenching and Termination:
-
To terminate the polymerization, cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent, such as methyl iodide, to the reaction mixture to cap the active anionic chain ends.
-
-
Polymer Isolation and Purification:
-
Filter the reaction mixture under a nitrogen atmosphere to remove any insoluble by-products (e.g., excess KH).
-
Remove the solvent (THF) from the filtrate under reduced pressure to obtain the crude polysilazane polymer.
-
The polymer can be further purified by precipitation from a suitable solvent system (e.g., dissolving in THF and precipitating in a non-solvent like hexane).
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterization:
The resulting polysilazane can be characterized by various techniques, including:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and end-groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., Si-N, N-H, Si-CH₃).
Visualizations
Experimental Workflow
Caption: Workflow for the anionic ring-opening polymerization of a silazane precursor.
Anionic Ring-Opening Polymerization Pathway
Caption: Proposed pathway for the anionic ROP of this compound.
References
Application Notes & Protocols: A Guide to Silicon Nitride Thin Film Deposition Using Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Octamethylcyclotetrasilazane (OMCTS) is not a conventional precursor for the deposition of pure silicon nitride (SiN) thin films. The following application notes and protocols are provided as a guideline for exploratory research, based on the chemical properties of OMCTS and established deposition processes for analogous cyclic silazane precursors. The experimental parameters and expected outcomes should be considered starting points for process development and optimization.
Introduction
Silicon nitride (SiN) coatings are integral to a wide range of applications, from microelectronics to biomedical devices, owing to their excellent properties such as high hardness, chemical inertness, and dielectric strength.[1] While conventional deposition of SiN often relies on precursors like silane (SiH4) and ammonia (NH3), there is growing interest in organosilicon precursors for their potential advantages in safety, handling, and film properties.[2][3]
This compound ([Si(CH₃)₂NH]₄), a cyclic organosilicon compound, presents a potential, albeit underexplored, single-source precursor for SiN-based coatings. Its molecular structure, containing a silicon-nitrogen backbone, makes it a candidate for depositing silicon carbonitride (SiCN) or, with appropriate co-reactants, silicon nitride films. These application notes provide a comprehensive overview of a hypothetical Plasma-Enhanced Chemical Vapor Deposition (PECVD) process for depositing SiN thin films using OMCTS.
Precursor Properties: this compound (OMCTS)
| Property | Value |
| Chemical Formula | C₈H₂₈N₄Si₄ |
| Molecular Weight | 292.68 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 225 °C |
| Vapor Pressure | Sufficient for vapor phase delivery |
| Key Structural Feature | Cyclic Si-N backbone with methyl groups |
Proposed Deposition Process: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a suitable technique for depositing SiN films from organosilicon precursors at relatively low temperatures.[4] A plasma is used to activate the precursor molecules, facilitating their decomposition and reaction on the substrate surface. For depositing SiN from OMCTS, a nitrogen source such as ammonia (NH₃) or nitrogen (N₂) plasma is necessary to provide additional nitrogen and to react with the methyl groups.
Proposed Reaction Mechanism
In a plasma environment, the OMCTS ring is expected to be fragmented into reactive species. The methyl groups can react with nitrogen and hydrogen radicals from the plasma, forming volatile byproducts. The remaining silicon and nitrogen atoms can then deposit on the substrate, forming a silicon nitride film. The addition of ammonia can help in removing carbon from the film by forming volatile organic compounds.
Below is a diagram illustrating a plausible decomposition pathway for OMCTS in a PECVD process.
Experimental Protocols
The following protocols are suggested starting points for the deposition of SiN films using OMCTS in a PECVD system.
Substrate Preparation
-
Clean the desired substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon).
-
Rinse the substrates with deionized water and dry them with a nitrogen gun.
-
Load the substrates into the PECVD reaction chamber.
PECVD Deposition Protocol
The following diagram outlines the general workflow for the PECVD process.
Deposition Parameters:
| Parameter | Suggested Range | Notes |
| Substrate Temperature | 200 - 400 °C | Lower temperatures may lead to higher hydrogen and carbon content. |
| OMCTS Vapor Flow Rate | 5 - 50 sccm | To be controlled via a heated mass flow controller or by bubbling with a carrier gas (e.g., Ar). OMCTS precursor bubbler temperature should be maintained (e.g., 50-80 °C) to ensure sufficient vapor pressure. |
| Ammonia (NH₃) Flow Rate | 50 - 500 sccm | A higher NH₃/OMCTS ratio may reduce carbon incorporation.[5] |
| Nitrogen (N₂) Flow Rate | 50 - 500 sccm | Can be used as an alternative or in conjunction with NH₃. |
| Argon (Ar) Flow Rate | 50 - 200 sccm | Used as a carrier gas and to sustain the plasma. |
| Process Pressure | 0.5 - 2.0 Torr | |
| RF Power | 50 - 200 W | Higher power can increase deposition rate but may also lead to ion bombardment damage. |
| Deposition Time | Variable | Dependent on the desired film thickness and deposition rate. |
Expected Film Properties and Characterization
The properties of the deposited films will be highly dependent on the deposition parameters. Based on studies of other organosilicon precursors, the following properties can be anticipated.[6][7]
Expected Quantitative Data
| Property | Expected Range | Characterization Technique |
| Deposition Rate | 10 - 100 nm/min | Ellipsometry, Profilometry |
| Refractive Index (@ 633 nm) | 1.8 - 2.1 | Ellipsometry |
| Hardness | 15 - 25 GPa | Nanoindentation |
| Young's Modulus | 150 - 250 GPa | Nanoindentation |
| Dielectric Constant | 4 - 7 | Capacitance-Voltage (C-V) Measurement |
| Wet Etch Rate (in buffered HF) | 5 - 50 nm/min | Ellipsometry (thickness measurement before and after etching) |
Film Composition and Structure
-
Composition: The films are likely to be silicon carbonitride (SiCN) rather than pure SiN, with some level of hydrogen incorporation. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to determine the elemental composition and chemical bonding.
-
Structure: The deposited films are expected to be amorphous. X-ray Diffraction (XRD) can be used to confirm the amorphous nature of the films.
-
Morphology: The surface roughness is anticipated to be low. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to characterize the surface morphology.
Safety Precautions
-
This compound should be handled in a well-ventilated area, preferably a fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
Consult the Safety Data Sheet (SDS) for OMCTS for detailed handling and disposal information.
-
PECVD systems involve high voltages, RF radiation, and vacuum, and should be operated only by trained personnel.
Conclusion
The use of this compound as a precursor for silicon nitride coatings is an area ripe for investigation. The protocols and data presented here provide a foundational framework for researchers to explore the potential of this compound in developing novel SiN and SiCN thin films. Careful optimization of the deposition parameters will be crucial in tailoring the film properties for specific applications in research, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 3. Aza-polysilane precursors and methods for depositing films comprising same - Patent 2818474 [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. "Synthesis and characterization of silicon nitride films deposited by p" by Yanyao Yu [digitalcommons.njit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pyrolysis of Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the pyrolysis of octamethylcyclotetrasilazane. The information is intended to guide researchers in the controlled thermal decomposition of this preceramic polymer to synthesize silicon carbonitride (SiCN) materials. The protocols and data presented are based on established methodologies for the pyrolysis of polysilazanes and related organosilicon compounds.
Introduction
This compound is a cyclic organosilicon compound that serves as a valuable precursor for the synthesis of advanced ceramic materials, specifically silicon carbonitride (SiCN). The pyrolysis of this compound, a process of thermal decomposition in an inert atmosphere, transforms the molecular structure into a durable, amorphous ceramic network with high thermal and chemical stability. This process is of significant interest in materials science for applications ranging from high-temperature coatings and ceramic matrix composites to microelectromechanical systems (MEMS).
The controlled pyrolysis of this compound involves several key stages:
-
Crosslinking: Initial heating can induce polymerization and crosslinking of the cyclic molecules to form a more stable, infusible network.
-
Organic-to-Inorganic Conversion: As the temperature increases, organic side groups (methyl groups) are cleaved, leading to the evolution of gaseous byproducts.
-
Ceramization: At higher temperatures, the remaining silicon, nitrogen, and carbon atoms rearrange to form an amorphous SiCN ceramic.
Understanding and controlling the experimental parameters of pyrolysis are crucial for tailoring the composition, microstructure, and properties of the final ceramic product.
Experimental Setup
A typical laboratory-scale setup for the pyrolysis of this compound is depicted below. The core of the apparatus is a tube furnace capable of reaching high temperatures under a controlled atmosphere.
Key Components:
-
Tube Furnace: A programmable horizontal or vertical tube furnace capable of reaching at least 1200°C with a controlled heating rate.
-
Reaction Tube: A quartz or alumina tube to house the sample. Quartz is suitable for temperatures up to 1100-1200°C.
-
Sample Holder: A crucible, typically made of quartz, alumina, or molybdenum, to contain the this compound sample.[1]
-
Gas Inlet and Outlet: Connections for purging the system with an inert gas (e.g., nitrogen or argon) and for venting the gaseous byproducts.
-
Gas Flow Control: Mass flow controllers to maintain a steady flow of inert gas.
-
Condensation Trap (Optional): A cold trap to collect any condensable volatile byproducts.
-
Analytical Equipment: In-line or off-line analytical instruments such as a mass spectrometer (MS) or a gas chromatograph coupled with a mass spectrometer (GC-MS) for evolved gas analysis.[1][2]
Experimental Protocols
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is essential for determining the thermal stability, decomposition temperatures, and ceramic yield of this compound.
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., platinum or alumina).
-
Place the crucible in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to remove any residual air.
-
Heat the sample from room temperature to a final temperature of 1000-1400°C at a controlled heating rate (e.g., 10°C/min).[3]
-
Record the mass loss as a function of temperature.
-
The remaining mass at the end of the experiment represents the ceramic yield.
Preparative Pyrolysis for SiCN Synthesis
This protocol describes the bulk pyrolysis of this compound to produce a SiCN ceramic monolith or powder.
Protocol:
-
Place a weighed amount of this compound into a suitable crucible.
-
Position the crucible in the center of the tube furnace.
-
Seal the tube and purge with a high-purity inert gas (e.g., nitrogen) for at least 30 minutes to ensure an oxygen-free atmosphere. Maintain a constant gas flow (e.g., 60 mL/min) throughout the experiment.[1]
-
Program the furnace to heat the sample according to a defined temperature profile. A typical profile might be:
-
Ramp up to 400-600°C at a rate of 5-10°C/min. This initial stage facilitates crosslinking.
-
Hold at this intermediate temperature for 1-2 hours.
-
Ramp up to the final pyrolysis temperature (e.g., 1000-1400°C) at a rate of 5-10°C/min.[4]
-
Hold at the final temperature for 2-4 hours to ensure complete ceramization.[1]
-
-
After the hold time, turn off the furnace and allow the sample to cool to room temperature under the inert gas flow.
-
Once cooled, the resulting SiCN ceramic can be recovered for characterization.
Analysis of Pyrolysis Products
Solid Product (Ceramic) Analysis:
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the ceramic product. Amorphous SiCN is typically expected at pyrolysis temperatures up to 1400°C.[5][6]
-
Elemental Analysis: To determine the elemental composition (Si, C, N, and any residual H and O) of the final ceramic.
-
Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the ceramic.
Gaseous Product Analysis (Evolved Gas Analysis - EGA):
-
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This hyphenated technique allows for the identification of gaseous species evolved at specific temperatures during the pyrolysis process.[2][7]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique provides detailed separation and identification of the volatile and semi-volatile organic compounds produced during pyrolysis.[8]
Data Presentation
The following tables summarize the expected quantitative data from the pyrolysis of this compound, based on studies of similar polysilazanes.
Table 1: Typical Pyrolysis Parameters and Ceramic Yield
| Parameter | Value/Range | Reference |
| Pyrolysis Temperature | 1000 - 1400 °C | [4][5] |
| Heating Rate | 5 - 10 °C/min | [3] |
| Atmosphere | Nitrogen or Argon | [1] |
| Dwell Time at Max. Temp. | 2 - 4 hours | [1] |
| Expected Ceramic Yield | 60 - 85 % | [4][5] |
Table 2: Expected Gaseous Byproducts from Pyrolysis
Based on the pyrolysis of analogous polysilazanes and siloxanes, the following gaseous byproducts are anticipated.
| Gaseous Product | Chemical Formula | Expected Temperature Range of Evolution | Analytical Technique | Reference |
| Methane | CH₄ | > 450 °C | TGA-MS, Py-GC-MS | [4][9] |
| Ethylene | C₂H₄ | > 450 °C | TGA-MS, Py-GC-MS | [4][9] |
| Hydrogen | H₂ | > 450 °C | TGA-MS | [4] |
| Ammonia | NH₃ | Variable (depending on crosslinking) | TGA-MS | [10] |
| Methyl Radicals | •CH₃ | Primary decomposition product | MS | [9] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed thermal decomposition pathway for this compound.
Caption: Experimental workflow for the pyrolysis of this compound.
Caption: Proposed thermal decomposition pathway for this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Influence of Si3N4 fillers and pyrolysis profile on the microstructure of additively manufactured silicon carbonitride ceramics derived from polyvinylsilazane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrolysis chemistry of polysilazane precursors to silicon carbonitride - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eag.com [eag.com]
- 8. researchgate.net [researchgate.net]
- 9. A mechanistic study of cyclic siloxane pyrolyses at low pressures - CentAUR [centaur.reading.ac.uk]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Synthesis of Si3N4 Ceramics from Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of silicon nitride (Si3N4) ceramics using octamethylcyclotetrasilazane as a preceramic polymer precursor. This method offers a versatile and cost-effective alternative to traditional ceramic processing techniques.
Introduction
Silicon nitride (Si3N4) is a highly sought-after ceramic material renowned for its exceptional properties, including high strength, superior hardness, excellent thermal stability, and chemical inertness. These characteristics make it a prime candidate for a wide range of demanding applications, from industrial machinery and aerospace components to biomedical implants. The use of preceramic polymers, such as this compound, provides a polymer-to-ceramic conversion route that allows for the fabrication of complex shapes and coatings that are often challenging to achieve with conventional powder metallurgy methods.[1]
The conversion of this compound to silicon nitride typically involves two critical steps: cross-linking of the precursor polymer and subsequent pyrolysis at high temperatures in a controlled atmosphere. The cross-linking step is essential to form an infusible network, which increases the ceramic yield by minimizing the volatilization of low molecular weight oligomers during heating.[2] The final properties of the Si3N4 ceramic are highly dependent on the processing parameters of these two stages.
Key Experimental Protocols
Materials and Equipment
-
Precursor: this compound ([Si(CH₃)₂NH]₄)
-
Cross-linking Catalyst (optional): Basic catalysts such as potassium hydride (KH) or transition metal complexes.
-
Solvents (optional, for solution-based processing): Anhydrous toluene, tetrahydrofuran (THF).
-
Atmosphere: High-purity nitrogen (N₂) or ammonia (NH₃) gas.
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere handling.
-
Tube furnace with programmable temperature controller (capable of reaching at least 1600°C).
-
Ceramic or quartz tubes for pyrolysis.
-
Standard laboratory glassware.
-
Protocol 1: Bulk Ceramic Synthesis
This protocol outlines the synthesis of monolithic Si3N4 ceramic pieces.
Step 1: Cross-linking of this compound
-
Place a known quantity of this compound into a Schlenk flask under an inert nitrogen atmosphere.
-
If a catalyst is used for cross-linking, add a catalytic amount (e.g., 0.1-1 mol%) of a suitable catalyst like potassium hydride. The use of a catalyst can lower the cross-linking temperature and improve the efficiency of the reaction.
-
Heat the precursor under a slow flow of nitrogen gas. A typical heating profile involves a gradual ramp to a temperature between 150°C and 400°C, followed by an isothermal hold for 1-4 hours. The exact temperature and duration will depend on whether a catalyst is used and the desired degree of cross-linking. The goal is to obtain a solid, infusible thermoset polymer.
-
After cross-linking, the resulting solid is often referred to as a "green body."
Step 2: Pyrolysis
-
Carefully place the cross-linked green body into a ceramic boat (e.g., alumina or graphite).
-
Position the boat in the center of a tube furnace.
-
Purge the furnace tube with high-purity nitrogen or ammonia gas for at least 30 minutes to remove any residual oxygen. Maintain a constant gas flow throughout the pyrolysis process. The use of ammonia can facilitate the removal of carbon and promote the formation of stoichiometric Si3N4.
-
Program the furnace with a multi-step heating profile. A representative profile is as follows:
-
Ramp from room temperature to 600°C at a rate of 5°C/min.
-
Hold at 600°C for 2 hours to allow for the initial decomposition and removal of organic side groups.
-
Ramp from 600°C to the final pyrolysis temperature (typically between 1200°C and 1600°C) at a rate of 2-5°C/min.[1]
-
Hold at the final temperature for 2-4 hours to complete the ceramization process.
-
-
After the hold period, cool the furnace naturally to room temperature under the inert atmosphere.
-
The resulting black or dark gray ceramic is amorphous silicon carbonitride (SiCN) or silicon nitride, depending on the pyrolysis atmosphere and temperature. Higher temperatures and an ammonia atmosphere favor the formation of crystalline α- and β-Si3N4.[3]
Protocol 2: Synthesis of Si3N4 Powder
This protocol is suitable for producing fine Si3N4 powder.
-
Dissolve this compound in an anhydrous solvent such as toluene inside a Schlenk flask.
-
Perform the cross-linking step as described in Protocol 1, which will result in a solid polymer.
-
Mechanically grind the cross-linked polymer into a fine powder using a mortar and pestle in an inert atmosphere.
-
Carry out the pyrolysis of the powder as detailed in Protocol 1. The use of a powder precursor can lead to a more uniform conversion to the ceramic phase.
Data Presentation
The properties of the final Si3N4 ceramic are highly dependent on the processing conditions. The following tables summarize typical quantitative data obtained from the pyrolysis of polysilazane precursors. Note that specific values for this compound may vary.
| Parameter | Value | Conditions | Reference |
| Ceramic Yield | 65-85% | Pyrolysis of various polysilazanes in an inert atmosphere. | [4][5] |
| Elemental Composition | Si, N, C, O | Dependent on precursor and pyrolysis atmosphere. Ammonia atmosphere reduces carbon and oxygen content. | [4] |
| Density | 2.2 - 2.5 g/cm³ | Amorphous SiCN derived from polyvinylsilazane. | [6] |
| Crystallization Temperature | 1300-1500°C | Onset of α- and β-Si3N4 formation from amorphous SiCN. | [3] |
| Property | Value | Notes | Reference |
| Hardness | 15-25 GPa | Varies with density and crystallinity. | [7] |
| Flexural Strength | 300-1000 MPa | Highly dependent on processing and resulting microstructure. | [7] |
| Fracture Toughness | 4-8 MPa·m¹/² | Can be tailored by controlling the grain morphology. | [7] |
| Thermal Conductivity | 20-100 W/(m·K) | Influenced by purity and crystal structure. | [8] |
| Maximum Use Temperature | >1200°C | In oxidizing atmospheres. | [9] |
Visualizations
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Si3N4 fillers and pyrolysis profile on the microstructure of additively manufactured silicon carbonitride ceramics derived from polyvinylsilazane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silicon Nitride Ceramics: Structure, Synthesis, Properties, and Biomedical Applications [mdpi.com]
- 8. syalons.com [syalons.com]
- 9. ceramics.net [ceramics.net]
Application Notes and Protocols for the Step-by-Step Synthesis of Polysilazanes from Octamethylcyclotetrasiloxane (OMCTS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of polysilazanes, valuable preceramic polymers, commencing from the readily available starting material, octamethylcyclotetrasiloxane (OMCTS). The direct conversion of OMCTS to polysilazanes is not a well-established synthetic route. Therefore, this application note details a robust, three-step synthesis involving: 1) the anionic ring-opening polymerization of OMCTS to yield α,ω-dihydroxypolydimethylsiloxanes; 2) the subsequent chlorination of the terminal hydroxyl groups to produce α,ω-dichloropolydimethylsiloxanes; and 3) the final ammonolysis of the dichloro-functionalized polysiloxane to generate the target polysilazane. Detailed experimental procedures, quantitative data, and visual representations of the workflow and chemical transformations are provided to guide researchers in the successful synthesis of these important silicon-nitrogen polymers.
Introduction
Polysilazanes are a class of inorganic polymers characterized by a silicon-nitrogen backbone. They serve as important precursors to silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics, which exhibit exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polysilazanes traditionally involves the ammonolysis of chlorosilanes.[1] This application note presents an alternative, multi-step synthetic pathway starting from octamethylcyclotetrasiloxane (OMCTS), a common and less hazardous starting material than chlorosilanes.
The described three-step synthesis provides a versatile method to produce polysilazanes with tunable molecular weights, controlled by the initial ring-opening polymerization of OMCTS.
Experimental Protocols
Step 1: Anionic Ring-Opening Polymerization of OMCTS
This protocol details the synthesis of α,ω-dihydroxypolydimethylsiloxanes via the anionic ring-opening polymerization of OMCTS using potassium hydroxide as a catalyst.[2]
Materials:
-
Octamethylcyclotetrasiloxane (OMCTS, D₄), distilled before use
-
Potassium hydroxide (KOH), 0.6 M solution
-
Hexamethyldisiloxane (HMDS), as a chain terminator
-
Nitrogen gas (inert atmosphere)
-
Reactor vessel equipped with a mechanical stirrer, thermometer, and condenser
-
Heating apparatus (e.g., oil bath)
Procedure:
-
Reactor Setup: Assemble the reactor vessel and purge with dry nitrogen gas to establish an inert atmosphere.
-
Charging the Reactor: Introduce 100 g of distilled OMCTS into the reactor.
-
Initiation: With vigorous stirring (300 rpm), add 0.105 mL of the 0.6 M KOH catalyst solution to the OMCTS.[2]
-
Polymerization: Heat the reaction mixture to 150°C.[2] The viscosity of the mixture will increase as the polymerization progresses. The reaction time can be varied to achieve the desired molecular weight.
-
Termination: To terminate the polymerization, add a calculated amount of hexamethyldisiloxane (HMDS) as a chain-capping agent. The quantity of HMDS will determine the final molecular weight of the polymer.
-
Purification: Cool the reaction mixture to room temperature. The resulting α,ω-dihydroxypolydimethylsiloxane can be purified by dissolving it in a suitable solvent (e.g., toluene) and precipitating it in a non-solvent (e.g., methanol).
-
Drying: Dry the purified polymer under vacuum at 80°C for 6-8 hours to remove any residual solvent.[2]
Step 2: Chlorination of α,ω-Dihydroxypolydimethylsiloxanes
This protocol describes the conversion of the terminal hydroxyl groups of the polysiloxane diol to chloro groups using thionyl chloride.
Materials:
-
α,ω-Dihydroxypolydimethylsiloxane (from Step 1)
-
Thionyl chloride (SOCl₂), distilled before use
-
Anhydrous toluene
-
Nitrogen gas (inert atmosphere)
-
Schlenk flask or similar reaction vessel with a reflux condenser and gas inlet/outlet
Procedure:
-
Reactor Setup: Set up the reaction vessel under a nitrogen atmosphere.
-
Dissolution: Dissolve 50 g of the dried α,ω-dihydroxypolydimethylsiloxane in 200 mL of anhydrous toluene.
-
Addition of Thionyl Chloride: While stirring, slowly add a stoichiometric excess (e.g., 2.2 equivalents relative to the hydroxyl groups) of distilled thionyl chloride to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature.
-
Reaction: After the initial addition, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride and the toluene solvent under reduced pressure.
-
Drying: The resulting α,ω-dichloropolydimethylsiloxane should be thoroughly dried under high vacuum to remove any volatile impurities.
Step 3: Ammonolysis of α,ω-Dichloropolydimethylsiloxanes
This protocol details the conversion of the α,ω-dichloropolydimethylsiloxane into a polysilazane via ammonolysis.[3]
Materials:
-
α,ω-Dichloropolydimethylsiloxane (from Step 2)
-
Anhydrous pyridine
-
Ammonia (NH₃) gas, dried
-
Nitrogen gas (inert atmosphere)
-
Reaction vessel with a gas inlet, overhead stirrer, and a reflux condenser connected to a cooling system
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure it is moisture-free. Purge the system with dry nitrogen.
-
Dissolution: Dissolve 40 g of the α,ω-dichloropolydimethylsiloxane in 200 mL of anhydrous pyridine in the reaction vessel.[3]
-
Ammonolysis: Cool the solution in an ice bath and begin bubbling dry ammonia gas through the stirred solution at a controlled rate. The reaction is exothermic. Ammonium chloride will precipitate as a white solid.
-
Reaction Completion: Continue the ammonia addition for several hours until the reaction is complete. The completion can be monitored by the disappearance of the Si-Cl bands in the IR spectrum.
-
Filtration: Filter the reaction mixture under an inert atmosphere to remove the precipitated ammonium chloride.
-
Solvent Removal: Remove the pyridine solvent from the filtrate by vacuum distillation.
-
Drying: The final polysilazane product should be dried under high vacuum to yield a viscous liquid or a solid, depending on the molecular weight.
Data Presentation
| Parameter | Step 1: Ring-Opening Polymerization | Step 2: Chlorination | Step 3: Ammonolysis |
| Starting Material | Octamethylcyclotetrasiloxane (OMCTS) | α,ω-Dihydroxypolydimethylsiloxane | α,ω-Dichloropolydimethylsiloxane |
| Key Reagents | Potassium hydroxide (KOH) | Thionyl chloride (SOCl₂) | Ammonia (NH₃), Pyridine |
| Solvent | None (Bulk polymerization) | Anhydrous Toluene | Anhydrous Pyridine |
| Reaction Temperature | 150°C[2] | Reflux (approx. 110°C) | 0°C to Room Temperature |
| Reaction Time | Variable (dependent on desired MW) | 4 - 6 hours | Several hours |
| Product | α,ω-Dihydroxypolydimethylsiloxane | α,ω-Dichloropolydimethylsiloxane | Polysilazane |
| Typical Yield | > 90% | > 90% (expected) | ~70%[3] |
Visualizations
Caption: Experimental workflow for the multi-step synthesis of polysilazanes from OMCTS.
Caption: Chemical reaction pathway for the synthesis of polysilazanes from OMCTS.
References
Application Notes and Protocols for Octamethylcyclotetrasilazane in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylcyclotetrasilazane, a cyclic organosilicon compound with an alternating silicon-nitrogen backbone, is a critical monomer in the synthesis of advanced polysilazane polymers.[1][2] These polymers are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and their utility as precursors to ceramic materials. The ring-opening polymerization (ROP) of this compound allows for the synthesis of linear or cross-linked polysilazanes with controlled molecular weights and narrow molecular weight distributions, making them suitable for a variety of high-performance applications.[3]
Polysilazanes serve as precursors to silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics, which are valuable in aerospace and electronics due to their high-temperature stability and hardness.[3] In the biomedical field, the biocompatibility and tunable properties of silicone-based polymers make them interesting candidates for drug delivery systems and medical device coatings.[4] The ability to precisely control the polymer architecture through ROP of this compound opens avenues for the development of novel materials with tailored properties for these advanced applications.
This document provides detailed application notes and experimental protocols for the synthesis of polysilazanes from this compound, focusing on anionic ring-opening polymerization.
Anionic Ring-Opening Polymerization of this compound
Anionic ROP is a powerful method for the controlled synthesis of polysilazanes from cyclic monomers like this compound. This technique typically employs organolithium reagents, such as n-butyllithium (n-BuLi), as initiators.[3][5] The polymerization proceeds via nucleophilic attack of the initiator on a silicon atom in the cyclosilazane ring, leading to ring opening and the formation of a propagating anionic center. The living nature of this polymerization, when conducted under appropriate conditions, allows for the synthesis of polymers with predictable molecular weights and low dispersity.
Key Advantages of Anionic ROP:
-
Controlled Molecular Weight: The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.
-
Narrow Molecular Weight Distribution: This method can produce polymers with a high degree of uniformity in chain length.[3]
-
Functionalization: The living anionic chain ends can be terminated with various electrophiles to introduce specific functionalities.
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound using n-Butyllithium
This protocol describes the synthesis of a linear polysilazane by anionic ring-opening polymerization of this compound initiated by n-butyllithium.
Materials:
-
This compound, [(CH₃)₂SiNH]₄
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)[5]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Monomer and Solvent Addition: Anhydrous THF is transferred to the Schlenk flask via cannula. A precise amount of this compound is then added to the solvent.
-
Initiation: The solution is cooled to a specific temperature (e.g., 0 °C or room temperature). A calculated amount of n-butyllithium solution in hexanes is added dropwise to the stirred monomer solution via syringe. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Polymerization: The reaction mixture is stirred at the chosen temperature for a specified period (e.g., several hours to overnight) to allow for complete polymerization. The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) if intermediate samples are taken.
-
Termination: The polymerization is terminated by the addition of a proton source, such as methanol. This step quenches the living anionic chain ends.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as an excess of methanol.
-
Purification: The precipitated polymer is collected by filtration or decantation, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.
Note: The specific reaction conditions (temperature, time, solvent) can be varied to control the polymerization kinetics and the properties of the final polymer. All procedures should be carried out under inert atmosphere to prevent reaction with moisture and oxygen.
Data Presentation
The following tables summarize typical quantitative data for the anionic ring-opening polymerization of this compound.
Table 1: Reaction Parameters for Anionic ROP of this compound
| Parameter | Value |
| Monomer | This compound |
| Initiator | n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Influence of Monomer-to-Initiator Ratio on Polymer Properties
| Monomer:Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | Dispersity (Đ) | Yield (%) |
| 50:1 | 14,650 | 14,500 | 1.10 | >95 |
| 100:1 | 29,300 | 28,800 | 1.12 | >95 |
| 200:1 | 58,600 | 57,500 | 1.15 | >95 |
Note: The data presented in this table is illustrative and based on typical results for living anionic polymerizations. Actual results may vary depending on the specific experimental conditions.
Visualizations
Diagrams
Caption: Experimental workflow for the anionic ring-opening polymerization of this compound.
Caption: Simplified reaction pathway for the anionic ring-opening polymerization.
Applications in Advanced Polymer Synthesis
Polysilazanes derived from this compound are versatile materials with a range of applications:
-
Precursors to Ceramics: The primary application of these polymers is as preceramic materials. Pyrolysis of polysilazanes in an inert atmosphere yields high-purity silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) ceramics.[3] This route allows for the fabrication of ceramic fibers, coatings, and complex-shaped components that are difficult to produce using traditional powder metallurgy methods.
-
High-Temperature Coatings: Due to their excellent thermal and oxidative stability, polysilazanes can be used to formulate high-temperature resistant coatings for metals and other substrates.
-
Matrix Resins for Composites: Their ability to be processed as liquids and then cured to a rigid, thermally stable state makes them suitable as matrix resins for ceramic matrix composites (CMCs).
-
Functional Materials: The Si-N backbone can be chemically modified to introduce a variety of functional groups, leading to materials with tailored optical, electronic, or biomedical properties.
Conclusion
The ring-opening polymerization of this compound is a powerful and versatile method for the synthesis of advanced polysilazane polymers. Anionic ROP, in particular, offers excellent control over the polymer architecture, enabling the production of well-defined materials for a range of high-performance applications, from preceramic polymers to functional materials for the biomedical and electronics industries. The protocols and data provided in these application notes serve as a starting point for researchers and scientists to explore the potential of this fascinating class of inorganic polymers.
References
Application Notes and Protocols for Octamethylcyclotetrasilazane in Protective Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octamethylcyclotetrasilazane (OMCTS) is a cyclic organosilicon compound with the formula (Me₂SiNH)₄. While primarily utilized in materials science as a precursor for silicon nitride ceramics and polysilazanes, its inherent reactivity with protic functional groups suggests its potential as a silylating agent for the protection of alcohols, amines, and phenols in organic synthesis. This document provides an overview of the principles of silylation as a protection strategy and outlines generalized protocols for the application of this compound in this context. Due to a lack of specific literature detailing the use of OMCTS as a protecting group in multi-step organic synthesis, the following protocols are based on the general reactivity of silazanes and related cyclic siloxanes. Researchers are advised to optimize these procedures for their specific substrates.
Introduction to Silylation as a Protection Strategy
In the multi-step synthesis of complex molecules, particularly in drug development, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. This process is known as protection. Silylation, the introduction of a silyl group (R₃Si-), is a common and versatile method for the protection of hydroxyl (-OH) and amino (-NH₂) groups.[1][2]
The resulting silyl ethers (R-O-SiR'₃) and silyl amines (R-NH-SiR'₃) exhibit modified reactivity and are generally stable under a variety of reaction conditions, particularly those involving nucleophiles and bases.[1] The choice of the silylating agent allows for tuning the stability of the protecting group, which can be later removed under specific and mild conditions to regenerate the original functional group.
Key Advantages of Silyl Protecting Groups:
-
Ease of Formation: Silylation reactions are often high-yielding and proceed under mild conditions.
-
Tunable Stability: The steric and electronic properties of the substituents on the silicon atom influence the stability of the silyl group, allowing for selective protection and deprotection.[3]
-
Mild Removal: Deprotection is typically achieved under acidic conditions or with fluoride ion sources, which are often compatible with a wide range of other functional groups.[1][2]
This compound, a cyclic silazane, presents an interesting potential alternative to more common linear silylating agents like hexamethyldisilazane (HMDS) or chlorosilanes. Its cyclic structure and multiple reactive Si-N bonds could offer different reactivity profiles and selectivities.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1020-84-4[4][5] |
| Molecular Formula | C₈H₂₈N₄Si₄[5] |
| Molecular Weight | 292.68 g/mol [5] |
| Appearance | White crystalline powder[6] |
| Boiling Point | 225 °C[7] |
| Solubility | Soluble in many organic solvents; reacts with protic solvents. |
Proposed Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates and scales. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
General Protocol for the Protection of Primary and Secondary Alcohols
This protocol describes a general procedure for the formation of silyl ethers from alcohols using this compound. The reaction is catalyzed by a mild acid.
Materials:
-
Alcohol substrate
-
This compound (OMCTS)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Catalyst (e.g., Ammonium sulfate, Pyridinium p-toluenesulfonate (PPTS))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol (1.0 equiv.) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.05 - 0.1 equiv.).
-
Add this compound (0.25 - 0.3 equiv. per hydroxyl group) to the reaction mixture. The stoichiometry may need adjustment based on the reactivity of the substrate.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Protection of Primary and Secondary Amines
This protocol outlines a general method for the formation of silyl amines from primary or secondary amines using this compound.
Materials:
-
Amine substrate
-
This compound (OMCTS)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the amine (1.0 equiv.) in the selected anhydrous solvent under an inert atmosphere.
-
Add this compound (0.25 - 0.3 equiv. per amino group) to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C), monitoring the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure. The resulting silyl amine may be used in the next step without further purification, or it can be purified by distillation or chromatography if necessary.
Proposed Deprotection Protocols
The cleavage of the silyl ether or silyl amine bond to regenerate the alcohol or amine can generally be achieved under acidic conditions or with a fluoride source. The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Acid-Catalyzed Deprotection
Procedure:
-
Dissolve the silylated compound in a protic solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a protic acid (e.g., HCl, acetic acid, or PPTS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify as needed.
Fluoride-Mediated Deprotection
Procedure:
-
Dissolve the silylated substrate in an aprotic solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1 M solution) at 0 °C or room temperature.
-
Stir the mixture and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify as required.
Visualizations
References
- 1. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 4. CAS 1020-84-4: 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound CAS NO: 1020-84-4 | Betely [betelychina.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Handling Moisture-Sensitive Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylcyclotetrasilazane is a cyclic organosilicon compound containing highly reactive silicon-nitrogen (Si-N) bonds. This inherent reactivity makes the compound extremely sensitive to moisture, readily undergoing hydrolysis when exposed to atmospheric humidity, water, or other protic solvents. Proper handling and storage are therefore critical to maintain its chemical integrity and ensure the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, emphasizing techniques to minimize exposure to moisture and air.
Compound Properties and Hazards
This compound's high reactivity with water is the primary concern during its handling. The Si-N bonds are susceptible to cleavage by water molecules, leading to the formation of silanols and ammonia. This hydrolysis reaction is often rapid and exothermic.
General Hazards:
-
Moisture Sensitivity: Reacts vigorously with water, which can lead to pressure buildup in sealed containers due to the release of ammonia gas.
-
Air Sensitivity: While the primary sensitivity is to moisture, prolonged exposure to air can also lead to degradation.
-
Corrosivity: May be corrosive to certain materials upon hydrolysis.
-
Toxicity: The toxicity of this compound itself is not well-documented. However, its hydrolysis product, ammonia, is a corrosive and toxic gas.
Quantitative Data Summary
Due to the limited specific data available for this compound, the following table provides generally accepted parameters for handling highly moisture-sensitive organosilicon compounds. These values should be considered as guidelines, and all handling should be performed with maximum precaution.
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 2-8 °C | Refrigerated storage is recommended to minimize degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Must be stored under a positive pressure of dry inert gas. |
| Inert Gas Purity | ≥ 99.998% | High-purity gas is essential to minimize moisture and oxygen content. |
| Glovebox Atmosphere | < 1 ppm H₂O, < 1 ppm O₂ | A well-maintained glovebox is the ideal environment for handling. |
| Maximum Exposure Time to Inert Atmosphere (outside primary container) | < 1 hour | Minimize time outside of the sealed primary container, even in a glovebox. |
Experimental Protocols
Storage of this compound
Proper storage is crucial to maintain the integrity of this compound.
Protocol:
-
Upon receipt, immediately transfer the manufacturer's sealed container into a desiccator or a controlled inert atmosphere environment.
-
For long-term storage, place the container in a refrigerator (2-8 °C) within a secondary container that is also under an inert atmosphere or contains a desiccant.
-
Ensure the container is tightly sealed at all times. Use of high-vacuum grease on ground glass joints or Teflon tape on threaded caps is recommended.
-
Before opening a refrigerated container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold surfaces.
Handling in an Inert Atmosphere Glovebox
A glovebox is the preferred environment for all manipulations of this compound.
Protocol:
-
Ensure the glovebox atmosphere is maintained with moisture and oxygen levels below 1 ppm.
-
Introduce the sealed container of this compound into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Once inside the glovebox, carefully open the container.
-
Use pre-dried glassware and syringes for all transfers. Glassware should be oven-dried at >120 °C for at least 4 hours and cooled under vacuum or in a desiccator before being introduced into the glovebox.
-
Transfer the required amount of the compound using a clean, dry syringe or cannula.
-
After dispensing, securely reseal the primary container under the inert atmosphere of the glovebox.
-
Wrap the seal with Parafilm or Teflon tape for extra security before removing it from the glovebox for storage.
Handling using Schlenk Line Techniques
If a glovebox is not available, Schlenk line techniques can be used with extreme care.
Protocol:
-
Assemble the required glassware (e.g., Schlenk flask, dropping funnel) and flame-dry all parts under vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of high-purity inert gas (argon or nitrogen).
-
Introduce the sealed container of this compound into a glove bag or a well-ventilated fume hood with a localized inert gas stream.
-
Working under a positive flow of inert gas, quickly open the container and withdraw the desired amount using a gas-tight syringe that has been pre-flushed with inert gas.
-
Immediately transfer the compound to the reaction flask through a rubber septum, ensuring the flask is under a positive pressure of inert gas.
-
After the transfer, flush the syringe with a small amount of a compatible, dry, inert solvent to remove any residue before cleaning.
Quenching of Residual this compound
Unused or residual this compound must be safely quenched before disposal.
Protocol:
-
In a fume hood, prepare a flask containing a suitable, dry, high-boiling point, non-polar solvent (e.g., toluene or hexane) that is at least 10 times the volume of the silazane to be quenched. The flask should be equipped with a stirrer and an inert gas inlet.
-
Cool the solvent in an ice/water bath.
-
Under an inert atmosphere, slowly add the this compound dropwise to the cold, stirring solvent.
-
Once the addition is complete, slowly and cautiously add a less reactive alcohol, such as isopropanol, dropwise. Be prepared for a vigorous reaction and the evolution of ammonia gas.
-
After the initial reaction subsides, continue stirring for at least one hour to ensure complete quenching.
-
Slowly add methanol to ensure all reactive material is consumed.
-
Finally, very slowly add water to the mixture to hydrolyze any remaining reactive species.
-
Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) before disposing of it as hazardous waste.
Disposal of Quenched Material and Contaminated Waste
All waste generated from the handling and quenching of this compound must be treated as hazardous waste.
Protocol:
-
Collect the quenched solution in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Any materials that have come into contact with this compound (e.g., gloves, syringes, paper towels) should be quenched with a spray of isopropanol in a fume hood before being collected in a separate, labeled solid hazardous waste container.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Key considerations for handling this compound.
Octamethylcyclotetrasilazane: Application Notes on Solvent Compatibility for Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylcyclotetrasilazane (OMCTS) is a cyclic organosilicon compound featuring a robust eight-membered ring of alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups. This structure imparts a unique combination of thermal stability and reactivity, making it a compound of interest in advanced polymer synthesis and as a reagent in specialized chemical transformations. While its primary applications often lie in its role as a monomer or a protecting agent, its properties suggest potential as a specialized reaction solvent under specific conditions.
This document provides an overview of the known and inferred solvent properties of this compound, guidance on its compatibility with various reaction types, and general protocols for its handling and use. It is important to note that detailed, quantitative solvent compatibility data for this compound is not widely available in published literature. The information presented herein is based on the general chemical principles of silazanes and available qualitative descriptions.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling and for predicting its behavior as a solvent.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₈N₄Si₄ | |
| Molecular Weight | 292.68 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.97 g/cm³ | |
| Boiling Point | 104-105 °C @ 3.5 Torr | |
| CAS Number | 2587-47-5 |
Solvent Compatibility Profile
Based on the general reactivity of silazanes and qualitative industry descriptions, a compatibility profile for this compound as a reaction solvent can be inferred. Silazanes are generally non-polar, aprotic solvents.
Compatible Solute Classes (Under Anhydrous Conditions)
This compound is expected to be a suitable solvent for a range of non-polar and weakly polar organic compounds. Its hydrophobic nature suggests good solubility for:
-
Hydrocarbons: Alkanes, alkenes, and aromatic hydrocarbons.
-
Ethers: Diethyl ether, tetrahydrofuran (THF).
-
Halogenated Solvents: Dichloromethane, chloroform.
-
Aprotic Ketones and Esters: Acetone, ethyl acetate (with caution, see section 3.2).
-
Other Organosilicon Compounds: Siloxanes, and other silazanes.
-
Many Common Organic Reagents: Non-protic reagents used in anhydrous synthesis.
Incompatible Solute Classes and Reagents
The Si-N bond in silazanes is susceptible to cleavage by protic reagents. Therefore, this compound is not compatible as a solvent for reactions involving:
-
Protic Solvents: Water, alcohols, and primary or secondary amines will react with the silazane ring.
-
Strong Acids and Bases: These can catalyze the cleavage or rearrangement of the cyclosilazane structure.
-
Reagents with Active Protons: Carboxylic acids, phenols, and terminal alkynes are likely to react.
-
Certain Electrophiles: Strong electrophiles may react with the nitrogen atoms in the ring.
-
Grignard Reagents and Organolithium Compounds: These are highly reactive and may deprotonate the N-H group if present, or react in other ways.
The reactivity with hydroxyl groups is a key characteristic, indicating that it can act as a protecting agent for alcohols.[1] This reactivity makes it unsuitable as an inert solvent for reactions involving unprotected hydroxyl groups. Reactions involving this compound typically necessitate anhydrous conditions.[1]
Potential Applications in Synthesis
While specific examples are scarce, the properties of this compound suggest its potential use as a solvent in the following areas:
-
High-Temperature Reactions: Its thermal stability may be advantageous for reactions requiring elevated temperatures where more volatile solvents are unsuitable.
-
Reactions Involving Non-Polar Reagents: For syntheses where a non-polar, aprotic environment is required to control reactivity and selectivity.
-
Polymerization Reactions: As a medium for the polymerization of certain monomers that are soluble in it and do not react with the silazane functionality.
-
Surface Modification Processes: In the preparation of solutions for modifying the surfaces of materials.
Experimental Protocols: General Handling and Use as a Solvent
Due to the lack of specific reaction protocols in the literature using this compound as a primary solvent, a general protocol for its handling and use in a hypothetical reaction is provided below. This protocol is based on best practices for working with air- and moisture-sensitive reagents.
Objective: To use this compound as a solvent for a generic moisture-sensitive organic reaction.
Materials:
-
This compound (stored under inert atmosphere)
-
Reactant A
-
Reactant B
-
Anhydrous work-up solvent (e.g., hexane, diethyl ether)
-
Quenching agent (as appropriate for the reaction)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Schlenk flask or similar reaction vessel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles for transfer of liquids
Workflow Diagram:
Caption: General workflow for conducting a chemical reaction using a moisture-sensitive solvent like this compound.
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus (e.g., Schlenk flask with condenser and magnetic stir bar) while hot and purge with a stream of inert gas (nitrogen or argon) as it cools. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reaction Setup:
-
Using a dry syringe, transfer the desired volume of this compound to the reaction flask.
-
Add the reactants to the solvent. Solid reactants should be added under a positive flow of inert gas. Liquid reactants should be added via a dry syringe.
-
-
Reaction Execution:
-
Commence stirring and heat or cool the reaction mixture to the desired temperature.
-
Monitor the progress of the reaction by taking small aliquots (via syringe) and analyzing them by appropriate techniques (e.g., TLC, GC-MS) after quenching.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an appropriate quenching agent.
-
If necessary, dilute the mixture with a suitable organic solvent (e.g., diethyl ether, hexane) and transfer to a separatory funnel.
-
Wash the organic layer with water or brine to remove any water-soluble byproducts. Note: This step will lead to the decomposition of the this compound solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by standard laboratory techniques such as column chromatography, distillation, or recrystallization.
-
Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
Safety and Handling
-
Moisture Sensitivity: this compound is sensitive to moisture and will react with water. It should be stored and handled under a dry, inert atmosphere.
-
Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
Conclusion
This compound is a specialized organosilicon compound with potential as a non-polar, aprotic solvent for specific applications, particularly in anhydrous, high-temperature reactions. Its utility as a general-purpose solvent is limited by its reactivity with protic species. Researchers and drug development professionals should consider its unique reactivity profile when selecting it as a reaction medium. Further research is needed to fully characterize its solvent properties and expand its applications in organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Octamethylcyclotetrasiloxane (D4) Handling and Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of Octamethylcyclotetrasiloxane (D4).
Frequently Asked Questions (FAQs)
Q1: What is Octamethylcyclotetrasiloxane (D4) and why is it prone to premature polymerization?
Octamethylcyclotetrasiloxane (D4) is a cyclic siloxane monomer crucial for synthesizing polydimethylsiloxane (PDMS) and other silicone polymers. Its ring structure can be opened to form long polymer chains. However, the ring is susceptible to opening in the presence of certain catalysts, leading to polymerization. Premature polymerization, occurring before the intended reaction, is often initiated by contaminants such as acids, bases, and moisture.
Q2: What are the common signs of premature polymerization of D4?
The most common indicator of premature polymerization is an increase in the viscosity of the D4 monomer. Pure D4 is a low-viscosity liquid. If it becomes noticeably thicker, gelatinous, or solidifies at room temperature, premature polymerization has likely occurred. Other signs can include changes in appearance, such as cloudiness.
Q3: How can I prevent premature polymerization of D4 during storage?
To prevent premature polymerization during storage, D4 should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is crucial to protect it from moisture and atmospheric contaminants. The use of an inert gas blanket, such as nitrogen or argon, can also help to prevent contamination.
Q4: Are there chemical inhibitors that can be added to D4 to prevent premature polymerization?
Yes, certain chemical inhibitors can be added to D4 to prevent premature polymerization, particularly when it is being used in processes that are sensitive to trace amounts of acidic or basic impurities. Lewis bases, such as amines, are known to inhibit cationic ring-opening polymerization (CROP) by neutralizing acidic catalysts. Triethanolamine is one such inhibitor that can be effective.
Troubleshooting Guides
Issue 1: Increased Viscosity of D4 Monomer in Storage
-
Question: I opened a new bottle of Octamethylcyclotetrasiloxane (D4) and found that it is much more viscous than expected. What could be the cause and what should I do?
-
Answer: An unexpected increase in the viscosity of D4 monomer is a clear sign of premature polymerization. This is most likely due to contamination of the monomer with impurities that can act as catalysts for ring-opening polymerization. The most common contaminants are moisture, strong acids, or strong bases.
Troubleshooting Steps:
-
Verify Purity: Before use, it is highly recommended to verify the purity of the D4 monomer. This can be done using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities.
-
Purification: If the monomer is found to be contaminated or if you suspect contamination, it should be purified. The most common methods for purifying D4 are fractional distillation or crystallization.
-
Proper Storage: After purification, ensure the monomer is stored under strictly anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inconsistent Polymerization Results
-
Question: My D4 polymerization reactions are giving inconsistent results, with some batches polymerizing much faster than others. What could be causing this variability?
-
Answer: Inconsistent polymerization rates are often due to variations in the purity of the D4 monomer, the catalyst activity, or the reaction conditions. Moisture is a particularly critical factor in cationic ring-opening polymerization (CROP) of D4, as it can act as a co-catalyst or a chain-transfer agent, leading to unpredictable results.
Troubleshooting Steps:
-
Standardize Monomer Purity: Always use D4 of a consistent, high purity. If you are purifying the monomer yourself, ensure that the purification protocol is followed precisely for each batch.
-
Control Moisture: All glassware and reagents must be scrupulously dried before use. The reaction should be carried out under an inert, dry atmosphere. The water content of the D4 monomer can be quantified using Karl Fischer titration to ensure it is below an acceptable threshold.
-
Catalyst Handling: Ensure the catalyst is stored and handled correctly to maintain its activity. If preparing a catalyst solution, use a freshly prepared solution for each set of experiments.
-
Issue 3: Polymerization Occurs Before Initiator is Added
-
Question: I have observed that my D4 monomer starts to polymerize as soon as it comes into contact with my reaction setup, even before I add the initiator. What is happening?
-
Answer: This indicates the presence of a catalytic impurity either in your D4 monomer or on the surface of your reaction glassware. Acidic or basic residues on glassware can be sufficient to initiate polymerization.
Troubleshooting Steps:
-
Thorough Glassware Cleaning: Ensure all glassware is thoroughly cleaned and dried. A final rinse with a high-purity solvent followed by drying in an oven is recommended. For particularly sensitive reactions, glassware can be treated to remove any acidic or basic residues.
-
Monomer Purification: As with other issues, purifying the D4 monomer immediately before use is the best way to ensure it is free from catalytic impurities.
-
Use of Inhibitors: In some cases, adding a small amount of a suitable inhibitor to the D4 monomer can help to quench any trace impurities and provide a controllable induction period before the desired polymerization is initiated.
-
Data Presentation
Table 1: Recommended Storage Conditions for Octamethylcyclotetrasiloxane (D4)
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (typically 2-8 °C) | Reduces the rate of any potential degradation or polymerization reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contamination from atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque glass or chemically resistant polymer | Protects from light and prevents ingress of contaminants. |
| Moisture | Anhydrous | Moisture can act as a catalyst for polymerization. |
Table 2: Potential Inhibitors for Cationic Ring-Opening Polymerization of D4
| Inhibitor | Chemical Class | Proposed Mechanism | Typical Concentration Range (as corrosion inhibitor) |
| Triethanolamine | Amine (Lewis Base) | Neutralizes acidic catalysts, preventing initiation of polymerization. | 0.5% to 2% |
| Other Lewis Bases | e.g., Pyridine, Ammonia | Similar to triethanolamine, they can donate an electron pair to acidic species. | Varies depending on the specific compound and application. |
Note: The concentration of inhibitors for preventing premature polymerization of D4 should be empirically determined and optimized for the specific experimental conditions. The provided concentration range for triethanolamine is based on its use as a corrosion inhibitor and may need to be adjusted.
Experimental Protocols
Protocol 1: Purification of Octamethylcyclotetrasiloxane (D4) by Fractional Distillation
Objective: To remove volatile and non-volatile impurities from D4 monomer.
Materials:
-
Octamethylcyclotetrasiloxane (D4), technical grade
-
Boiling chips
-
Heating mantle
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Thermometer
-
Dry, inert atmosphere setup (e.g., nitrogen line)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Add the technical grade D4 to the distillation flask along with a few boiling chips.
-
Begin heating the distillation flask gently with the heating mantle.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Discard the initial fraction (forerun) that distills at a lower temperature, as this will contain more volatile impurities.
-
Collect the fraction that distills at the boiling point of D4 (approximately 175-176 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to avoid concentrating non-volatile impurities.
-
Store the purified D4 in a clean, dry, and tightly sealed container under an inert atmosphere.
Protocol 2: General Procedure for the Addition of an Inhibitor to D4
Objective: To add a chemical inhibitor to purified D4 to prevent premature polymerization.
Materials:
-
Purified Octamethylcyclotetrasiloxane (D4)
-
Selected inhibitor (e.g., Triethanolamine)
-
Micropipette or syringe
-
Clean, dry storage container
-
Inert atmosphere setup
Procedure:
-
In a clean, dry container under an inert atmosphere, add the desired volume of purified D4.
-
Calculate the amount of inhibitor required to achieve the desired concentration (e.g., for a 0.1% solution, add 1 µL of inhibitor per 1 mL of D4).
-
Using a micropipette or syringe, add the calculated amount of inhibitor to the D4.
-
Gently swirl the container to ensure the inhibitor is evenly distributed throughout the monomer.
-
Seal the container tightly and store under the recommended conditions.
Mandatory Visualization
Caption: Cationic Ring-Opening Polymerization (CROP) of D4.
Caption: Troubleshooting workflow for premature D4 polymerization.
Navigating the Synthesis of Octamethylcyclotetrasilazane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of octamethylcyclotetrasilazane (OMCTS), a key building block in advanced materials and pharmaceuticals, can present challenges in achieving high yields and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, primarily through the ammonolysis of dimethyldichlorosilane.
Troubleshooting Guide: Enhancing Yield and Purity
Low yields and the presence of impurities are common hurdles in OMCTS synthesis. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Low Overall Yield of this compound
A diminished yield of the desired cyclic product is often the primary concern. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Suboptimal Reactant Ratio | The molar ratio of ammonia to dimethyldichlorosilane is critical. An excess of ammonia can favor the formation of linear oligomers and polymers over the desired cyclic tetramer. Systematically vary the ammonia to dimethyldichlorosilane ratio to find the optimal balance for cyclization. |
| Inadequate Temperature Control | The reaction temperature significantly influences the product distribution. Lower temperatures tend to favor the formation of the thermodynamically stable cyclic tetramer, while higher temperatures can lead to the formation of linear polymers and other byproducts. Maintain a consistent and optimized low temperature throughout the reaction. |
| Poor Mixing and Mass Transfer | Inefficient mixing of the gaseous ammonia and the liquid dimethyldichlorosilane can lead to localized areas of high reactant concentration, promoting side reactions. Employ vigorous and efficient stirring to ensure homogenous reaction conditions. |
| Presence of Moisture | Water contamination will readily react with dimethyldichlorosilane to produce siloxanes, significantly reducing the yield of silazanes. Ensure all reactants, solvents, and equipment are scrupulously dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Solvent Choice | The polarity and solvating power of the solvent can influence the reaction pathway. Non-polar solvents are typically preferred for the synthesis of cyclic silazanes. Experiment with different anhydrous, non-polar solvents to determine the best medium for your specific setup. |
Logical Troubleshooting Flow for Low Yield
Caption: A logical workflow for troubleshooting low yield in OMCTS synthesis.
Issue 2: Presence of Linear Silazane Impurities
The formation of linear silazane oligomers and polymers is a common side reaction that complicates purification and reduces the yield of the desired cyclic product.
| Potential Cause | Recommended Solutions |
| Excess Ammonia | As mentioned previously, an excess of ammonia can promote the formation of linear species. Careful control of the reactant stoichiometry is crucial. |
| High Reaction Temperature | Higher temperatures provide the activation energy for polymerization reactions, leading to the formation of long-chain linear silazanes. Maintaining a lower reaction temperature will favor the formation of the cyclic tetramer. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the initial formation of the cyclic product can sometimes lead to ring-opening polymerization, especially at elevated temperatures. Monitor the reaction progress and quench it once the optimal yield of the cyclic product is reached. |
Issue 3: Formation of Ammonium Chloride Byproduct
The reaction between dimethyldichlorosilane and ammonia produces ammonium chloride as a solid byproduct. While its formation is inherent to the reaction, its effective removal is critical for obtaining a pure product.
| Potential Cause | Recommended Solutions |
| Inadequate Filtration | Fine particles of ammonium chloride can be difficult to remove by simple filtration. Use a fine porosity filter paper or a filter aid (e.g., celite) to ensure complete removal of the solid byproduct. |
| Ammonium Chloride Solubility | In some solvent systems, ammonium chloride may have slight solubility, leading to its co-precipitation with the product upon cooling or solvent removal. Wash the crude product with a solvent in which ammonium chloride is insoluble but the product is soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing OMCTS is the ammonolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂). In this reaction, dimethyldichlorosilane is reacted with ammonia (NH₃) to form the cyclic silazane and ammonium chloride (NH₄Cl) as a byproduct.
Reaction Pathway for OMCTS Synthesis
Caption: The overall reaction for the synthesis of this compound.
Q2: What are the key reaction parameters to control for maximizing the yield of OMCTS?
A2: The three most critical parameters to control are:
-
Temperature: Lower temperatures generally favor the formation of the cyclic tetramer.
-
Reactant Ratio: A precise molar ratio of ammonia to dimethyldichlorosilane is essential to minimize the formation of linear byproducts.
-
Mixing: Efficient mixing is crucial for ensuring a homogeneous reaction and preventing localized side reactions.
Q3: What are the common byproducts in OMCTS synthesis, and how can they be minimized?
A3: The most common byproducts are linear silazane oligomers and polymers. Their formation can be minimized by:
-
Carefully controlling the stoichiometry of the reactants.
-
Maintaining a low and consistent reaction temperature.
-
Optimizing the reaction time to prevent subsequent polymerization of the cyclic product.
Q4: What purification techniques are most effective for isolating high-purity OMCTS?
A4: A combination of filtration and distillation is typically employed.
-
Filtration: To remove the solid ammonium chloride byproduct.
-
Fractional Distillation: To separate the desired cyclic tetramer from unreacted starting materials, lower-boiling cyclic silazanes (like hexamethylcyclotrisilazane), and higher-boiling linear silazanes.
Experimental Workflow for OMCTS Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification of OMCTS.
Q5: What analytical methods are suitable for monitoring the reaction progress and determining the purity of the final product?
A5:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components in the reaction mixture, including the desired cyclic product, starting materials, and lower-boiling byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): Provides detailed structural information to confirm the identity of the product and quantify the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of Si-Cl bonds and the appearance of Si-N-Si bonds.
Technical Support Center: Octamethylcyclotetrasilazane Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the side reactions encountered during the ring-opening polymerization of octamethylcyclotetrasilazane ([Me₂SiNH]₄) to produce polysilazanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the polymerization of this compound?
A1: The primary side reactions are hydrolysis, condensation, and uncontrolled cross-linking. Hydrolysis occurs when the Si-N backbone reacts with trace amounts of water, forming silanol (Si-OH) and amine (N-H) groups. These reactive groups can then undergo condensation, leading to the formation of Si-O-Si linkages (siloxanes) and releasing ammonia. Uncontrolled cross-linking can also occur, particularly at elevated temperatures or high catalyst concentrations, leading to gelation.
Q2: What is the source of ammonia evolution during the process?
A2: Ammonia (NH₃) is primarily evolved during two stages. First, condensation reactions between Si-NH-Si linkages and newly formed Si-OH groups (from hydrolysis) can release ammonia. Second, at elevated temperatures (typically 100-300°C), further cross-linking and reorganization of the polymer backbone can occur through transamination reactions, which also release ammonia as a byproduct.[1]
Q3: How does the presence of moisture affect the polymerization?
A3: Moisture is highly detrimental to the polymerization of this compound. Water molecules readily attack the Si-N bonds, leading to hydrolysis.[1] This reaction consumes the silazane linkages and introduces silanol groups, which can disrupt the intended polymer structure by forming siloxane bonds and can also interfere with the catalyst's activity. Therefore, all reagents and equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: What causes gel formation (insoluble polymer), and how can it be prevented?
A4: Gel formation, or the creation of an insoluble, cross-linked network, is a common issue. It is typically caused by excessive cross-linking reactions. Key factors that promote gelation include:
-
High Catalyst Concentration: Certain catalysts, especially strong bases, can promote side reactions that lead to a high degree of branching and cross-linking.
-
High Temperatures: Elevated temperatures can accelerate side reactions, including dehydrogenation and transamination, which increase the cross-link density.
-
Presence of Multifunctional Impurities: Impurities in the monomer or solvent with more than two reactive sites can act as cross-linking points.
To prevent gelation, it is crucial to carefully control the catalyst concentration, maintain the recommended reaction temperature, and use high-purity, dry monomer and solvents.
Q5: Why is the molecular weight of my resulting polysilazane lower than expected?
A5: A lower-than-expected molecular weight can result from several factors:
-
Chain Transfer Reactions: Impurities, such as water or alcohols, can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.
-
Backbiting Reactions: The growing polymer chain end can attack a Si-N bond within the same chain, leading to the formation of smaller, stable cyclic oligomers and a decrease in the overall polymer molecular weight.
-
Premature Termination: Any reaction that deactivates the catalyst or the active chain end will halt polymerization, resulting in a lower molecular weight. Rigorous purification of all reagents is essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivation: Presence of impurities (e.g., water, CO₂) that deactivate the catalyst. 3. Loss of Volatiles: Evaporation of monomer or low-molecular-weight oligomers during the reaction. | 1. Optimize reaction time and temperature based on the catalyst system used. Monitor monomer conversion via techniques like GC or NMR. 2. Ensure all reagents, solvents, and glassware are rigorously dried. Purge the reaction vessel with a dry, inert gas. 3. Use a reflux condenser and maintain a controlled reaction temperature to prevent loss of volatile species. |
| Gel Formation / Insoluble Polymer | 1. Excessive Catalyst Concentration: Leads to uncontrolled cross-linking. 2. High Reaction Temperature: Promotes side reactions like dehydrogenation and transamination. 3. Oxygen or Moisture Contamination: Can induce oxidative coupling or hydrolysis-condensation side reactions. | 1. Reduce the catalyst concentration. Perform small-scale trials to determine the optimal catalyst-to-monomer ratio. 2. Lower the reaction temperature and extend the reaction time if necessary. 3. Maintain a strict inert atmosphere (e.g., using a Schlenk line or glovebox) throughout the entire process. |
| Broad Molecular Weight Distribution (High Polydispersity) | 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a broad distribution of chain lengths. 2. Chain Transfer Reactions: Impurities can terminate chains and start new ones, broadening the molecular weight distribution. 3. Redistribution/Backbiting Reactions: Scrambling of Si-N bonds can lead to a thermodynamically controlled, broader distribution of polymer and cyclic species. | 1. Choose a catalyst that provides rapid initiation. For anionic polymerizations, n-BuLi is often effective. 2. Use highly purified monomer and solvents to minimize chain transfer events. 3. Conduct the polymerization at lower temperatures to suppress redistribution reactions. Quench the reaction promptly once the desired conversion is reached. |
| Polymer Discoloration (Yellowing) | 1. Catalyst Residue: Some catalysts or their byproducts can cause discoloration. 2. Atmospheric Contamination: Reaction with oxygen at elevated temperatures can lead to colored byproducts. | 1. After polymerization, precipitate the polymer in a non-solvent to remove residual catalyst. 2. Ensure the reaction and work-up are performed under a strictly inert atmosphere. |
Data Summary
The following table summarizes the general influence of key reaction parameters on the polymerization of this compound and the prevalence of side reactions. The exact quantitative effects can vary based on the specific system.
| Parameter | Condition | Effect on Polymer Molecular Weight | Effect on Yield | Risk of Side Reactions (Gelation, etc.) |
| Catalyst Type | Strong Base (e.g., n-BuLi) | Generally high | High | Moderate; sensitive to concentration. |
| Weaker Base (e.g., KH) | Moderate to high | Moderate to high | Lower risk of rapid, uncontrolled reactions. | |
| Fluoride Source (e.g., TBAF) | Controllable | High | Can effectively catalyze cross-linking.[2] | |
| Catalyst Concentration | Low | Lower | Lower | Low |
| Optimal | High | High | Moderate | |
| High | Can decrease due to excessive branching/gelation | May decrease if gelation occurs | High | |
| Temperature | Low | High (if reaction proceeds) | Lower (slower reaction rate) | Low |
| Moderate (e.g., RT to 60°C) | Optimal | Optimal | Moderate | |
| High (>100°C) | Decreases due to side reactions | Can decrease due to side reactions | High | |
| Moisture Content | Low (<10 ppm) | High | High | Low |
| High (>50 ppm) | Significantly reduced | Significantly reduced | High (promotes hydrolysis and condensation) |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the anionic ring-opening polymerization of this compound using n-butyllithium (n-BuLi) as a catalyst. Caution: This reaction is highly sensitive to moisture and oxygen. All operations should be performed using standard Schlenk line or glovebox techniques.
Materials:
-
This compound ([Me₂SiNH]₄), purified by sublimation.
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M).
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
Anhydrous hexane, for polymer precipitation.
-
Chlorotrimethylsilane (Me₃SiCl), for quenching (optional).
Procedure:
-
Reactor Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under a high-purity nitrogen or argon atmosphere.
-
Monomer Dissolution: In the flask, dissolve the purified this compound in anhydrous THF. A typical concentration is 1 M.
-
Initiation: Cool the monomer solution to 0°C in an ice bath. Slowly add the n-BuLi solution dropwise via syringe. The catalyst-to-monomer ratio typically ranges from 1:100 to 1:500. A slight yellow color may appear, indicating the formation of the active anionic species.
-
Polymerization: Allow the reaction mixture to slowly warm to room temperature and stir for the desired period (e.g., 2-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Termination (Quenching): The polymerization can be terminated by adding a quenching agent. For a stable end-cap, a slight excess of chlorotrimethylsilane can be added. Alternatively, adding a small amount of methanol will terminate the chains with Si-H or Si-OMe groups.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring anhydrous hexane.
-
Purification: Collect the precipitated polymer by filtration or decantation in an inert atmosphere. Wash the polymer multiple times with anhydrous hexane to remove any unreacted monomer and low-molecular-weight oligomers.
-
Drying: Dry the final polysilazane product under high vacuum at room temperature to remove all volatile residues.
Visualizations
Reaction Pathways
Caption: Main polymerization and side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Pyrolysis of Octamethylcyclotetrasilazane (OMCTS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the pyrolysis of Octamethylcyclotetrasilazane (OMCTS) to produce silicon carbonitride (SiCN) ceramics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the pyrolysis of OMCTS?
The optimal temperature for OMCTS pyrolysis depends on the desired outcome. The process is generally multi-stage:
-
Initial Conversion (400°C - 800°C): In this range, the OMCTS undergoes cross-linking and converts into an amorphous, inorganic SiCN network. Significant mass loss occurs due to the evolution of gaseous byproducts like methane.
-
Ceramization (800°C - 1200°C): Heating to this range consolidates the amorphous structure, resulting in a polymer-derived ceramic (PDC). Temperatures around 1000-1100°C are common for producing amorphous SiCN.[1][2]
-
Crystallization (>1300°C): To obtain crystalline ceramic phases, such as α-Si₃N₄ and SiC, annealing at temperatures of 1300°C to 1600°C is necessary.[3][4] An optimal temperature to achieve a dense ceramic product with improved properties is often found around 1400°C.[5]
Q2: What are the expected gaseous and solid products of OMCTS pyrolysis?
-
Solid Product: The primary solid product is an amorphous silicon carbonitride (SiCN) ceramic.[1] Because OMCTS contains Si-CH₃ groups, the resulting ceramic will likely be a composite containing silicon nitride (Si₃N₄), silicon carbide (SiC), and some amount of free carbon.[3][6]
-
Gaseous Products: The thermal decomposition of the methyl groups and N-H bonds leads to the release of volatile species. The major gaseous byproducts are typically methane (CH₄) and hydrogen (H₂).[1] The evolution of these gases is a primary cause of mass loss during the process.
Q3: How does the pyrolysis atmosphere affect the final ceramic composition?
The atmosphere is a critical parameter that can be used to control the composition of the final product:
-
Inert Atmosphere (Argon, Nitrogen): Pyrolysis under an inert gas is standard for producing SiCN ceramics.[3][7] This environment allows the preceramic polymer to decompose and rearrange into the desired Si-C-N structure.
-
Reactive Atmosphere (Ammonia): Performing the pyrolysis in a stream of ammonia (NH₃) can effectively remove carbon from the ceramic.[6] Reactions between the decomposing polymer and ammonia at temperatures of 400-600°C can yield a final product that is almost pure silicon nitride (Si₃N₄).[6]
Q4: What is the effect of the heating rate on the quality of the ceramic product?
The heating rate significantly impacts the integrity of the final ceramic part.
-
Slow Heating Rates (e.g., 0.5-10°C/min): A slow heating rate is generally preferred.[1][3] It allows the gaseous byproducts to diffuse out of the material gradually, preventing the buildup of internal pressure that can lead to cracks, pores, and defects.[8]
-
Fast Heating Rates: Rapid heating can trap evolving gases, causing bloating, cracking, or even catastrophic failure of the part.[8] However, customized heating profiles with faster average rates can be developed if the thermal decomposition behavior of the precursor is well understood.[8]
Q5: What is a typical ceramic yield for polysilazane precursors like OMCTS?
The ceramic yield—the final weight percentage of the solid ceramic relative to the starting polymer—is a key metric. For polysilazane precursors, yields can range from 65% to 85%.[9] The yield is highly dependent on the polymer's structure and molecular weight; low molecular weight oligomers may volatilize before converting to a ceramic, resulting in a negligible yield.[3]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Ceramic Yield | 1. Precursor volatilization before cross-linking.[3]2. Pyrolysis temperature held too low for insufficient time.3. Incorrect atmosphere leading to unwanted reactions. | 1. Consider a low-temperature hold (e.g., 150-250°C) to promote cross-linking before ramping to the pyrolysis temperature.2. Ensure the final hold temperature is sufficient for ceramization (typically ≥1000°C).[1]3. Verify the integrity of the furnace seals and ensure a consistent inert gas flow. |
| Cracked or Porous Ceramic | 1. Heating rate is too fast, trapping gaseous byproducts.[8]2. Significant gas evolution causing internal pressure buildup.[9]3. Large part thickness hindering gas diffusion. | 1. Reduce the heating rate, especially during major mass-loss stages (consult TGA data). A rate of 1-5°C/min is often effective.2. Implement a customized heating profile with dwell times at intermediate temperatures to allow for controlled gas release.[8]3. Design parts with at least one dimension thin enough to facilitate gas escape.[1] |
| Undesirable Composition (e.g., excess free carbon) | 1. The inherent chemistry of the Si-CH₃ groups in OMCTS leads to SiC and free carbon.[3]2. Pyrolysis under an inert atmosphere retains carbon. | 1. To obtain a product with minimal carbon, perform the pyrolysis in a reactive ammonia (NH₃) atmosphere.[6]2. If SiC is desired, an inert atmosphere is appropriate. Control the final temperature to influence the crystallinity of the SiC and Si₃N₄ phases.[4] |
| Inconsistent Results | 1. Inconsistent sample mass or packing.2. Fluctuations in furnace temperature or gas flow rate.3. Leaks in the furnace tube, allowing oxygen contamination. | 1. Use a consistent sample mass and geometry for each run.2. Calibrate furnace thermocouples and mass flow controllers regularly.3. Perform a leak check on the furnace setup before heating. Oxygen contamination can lead to the formation of silica (SiO₂) instead of SiCN. |
Experimental Protocols
Standard Protocol for OMCTS Pyrolysis in a Tube Furnace
This protocol outlines a general procedure for converting liquid OMCTS into a bulk amorphous SiCN ceramic.
1. Preparation and Cross-linking:
- Place a known quantity of OMCTS in a ceramic crucible (e.g., alumina or molybdenum).
- To prevent excessive volatilization, it may be beneficial to first cross-link the OMCTS into a solid, infusible state. This can be done by heating the sample at a low temperature (e.g., 150-250°C) for several hours, either in a separate oven or as an initial step in the pyrolysis program.
2. Furnace Setup:
- Place the crucible containing the cross-linked sample into the center of a tube furnace.
- Seal the ends of the furnace tube, ensuring gas-tight connections for the inlet and outlet.
- Connect the gas inlet to a regulated source of inert gas (e.g., high-purity Argon or Nitrogen).[3]
- Vent the outlet through a bubbler or into a fume hood to safely handle volatile byproducts.
3. Pyrolysis Cycle:
- Purge the tube with the inert gas at a controlled flow rate (e.g., 60 mL/min) for at least 30 minutes to remove all oxygen.[3]
- Program the furnace controller with the desired temperature profile. A typical profile is:
- Ramp 1: Heat from room temperature to 400°C at 5°C/min.
- Hold 1: Dwell at 400°C for 2 hours (to manage initial decomposition).
- Ramp 2: Heat from 400°C to 1000°C at 2-5°C/min.[3]
- Hold 2: Dwell at 1000°C for 2-3 hours to ensure complete ceramization.[3]
- Maintain a constant flow of inert gas throughout the heating and cooling cycle.
4. Cooling and Sample Retrieval:
- After the final hold, turn off the furnace heaters and allow the furnace to cool naturally to below 100°C under flowing inert gas.
- Once cooled, stop the gas flow and carefully remove the pyrolyzed ceramic sample for characterization.
Visualizations
Caption: Experimental workflow for OMCTS pyrolysis.
Caption: Troubleshooting logic for low ceramic yield.
Caption: Simplified pathway of OMCTS thermal conversion.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Initial development of preceramic polymer formulations for additive manufacturing - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00742K [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Polysilazane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of polysilazanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up polysilazane synthesis from a lab to a pilot or industrial scale?
A1: The main challenges in scaling up polysilazane production include:
-
Exothermic Reaction Control: The ammonolysis reaction of chlorosilanes is highly exothermic, and managing the heat generated is critical to prevent runaway reactions and ensure consistent product quality.[1]
-
By-product Removal: The formation of large quantities of ammonium chloride (NH₄Cl) as a solid by-product is a significant hurdle.[2][3] Efficient removal of NH₄Cl is essential to obtain a pure polysilazane product.[2][4]
-
Molecular Weight and Polydispersity Control: Achieving a target molecular weight and a narrow polydispersity is crucial for the performance of the final material, and this can be more challenging to control in larger batches.[5][6]
-
Handling of Raw Materials: Chlorosilanes and ammonia are hazardous materials that require specialized handling and storage procedures, especially at a larger scale.[7]
-
Cost-Effectiveness: The cost of raw materials and the complexity of the process can be significant barriers to large-scale production.[3][8]
Q2: What are the common methods for synthesizing polysilazanes at a larger scale?
A2: The most prevalent method for industrial-scale production of polysilazanes is the ammonolysis of chlorosilanes .[2][7] This involves reacting dichlorosilanes with ammonia. Variations of this method exist, including:
-
Solution Polymerization: The reaction is carried out in an inert organic solvent.[9]
-
Liquid Ammonia Process: This method uses an excess of liquid ammonia as both a reactant and a solvent, which can simplify the separation of the ammonium chloride byproduct.[2]
Other synthesis methods, though less common for bulk production, include catalytic polycondensation and ring-opening polymerization, which offer better control over the polymer structure.[5]
Q3: How can I effectively remove the ammonium chloride by-product during scale-up?
A3: Efficient removal of ammonium chloride is critical for obtaining high-purity polysilazane. The two primary industrial methods are:
-
Filtration: In this conventional method, the solid NH₄Cl is separated from the polysilazane solution by filtration.[2] However, this can be a slow and costly step, especially for large volumes.[2]
-
Liquid Ammonia Separation: This more advanced method involves using an excess of liquid ammonia to dissolve the NH₄Cl. The polysilazane, being immiscible with the liquid ammonia/NH₄Cl solution, forms a separate phase and can be easily isolated.[4] This process can be more efficient for large-scale operations.[10]
Q4: How do I control the molecular weight of the polysilazane during a scaled-up reaction?
A4: Controlling the molecular weight is key to tailoring the properties of the final polysilazane product. This can be achieved by:
-
Molar Ratio of Reactants: Adjusting the molar ratio of the chlorosilane monomers can influence the final molecular weight.[6]
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of higher molecular weight polymers.[1]
-
Catalyst Selection: For methods like catalytic polycondensation, the choice of catalyst can significantly impact the molecular weight and cross-linking.[5]
-
Use of Monofunctional Reagents: Introducing a monohydrogenated nitrogen-containing compound can act as a chain terminator, thereby controlling the polymer's molecular weight.[11]
Q5: What are the key quality control parameters for biomedical-grade polysilazanes?
A5: For biomedical applications, such as coatings for medical devices and implants, stringent quality control is essential.[12] Key parameters include:
-
Purity: The polymer must be free from residual monomers, catalysts, and by-products like ammonium chloride, which could be toxic.
-
Biocompatibility: The final product must be non-toxic and not elicit an adverse immune response.[12]
-
Molecular Weight and Distribution: A well-defined molecular weight and narrow polydispersity are crucial for consistent performance and degradation characteristics.
-
Chemical Structure: The chemical structure, including the presence of specific functional groups, must be confirmed to ensure the desired surface properties and reactivity.
-
Mechanical Properties: For coatings, properties like hardness, adhesion, and wear resistance are critical.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Polysilazane Yield | Incomplete reaction. Loss of volatile reactants or products. Side reactions. | Optimize reaction time and temperature. Ensure the reaction vessel is properly sealed. Purify reactants and use an inert atmosphere to prevent side reactions. |
| Gel Formation During Reaction or Storage | Excessive cross-linking. Presence of impurities that catalyze cross-linking. High storage temperature. | Control the reaction temperature and time carefully. Ensure all reactants and solvents are pure and dry. Store the polysilazane solution at a low temperature and away from light.[6] |
| Product is Contaminated with Ammonium Chloride | Inefficient filtration or separation. | Optimize the filtration process (e.g., use a filter press for larger scales). If using the liquid ammonia method, ensure complete phase separation. Consider washing the product with a suitable solvent that dissolves NH₄Cl but not the polysilazane. |
| Inconsistent Batch-to-Batch Molecular Weight | Poor control over reaction temperature. Inconsistent reactant addition rate. Variations in raw material quality. | Implement precise temperature control systems. Use automated dosing systems for consistent reactant addition. Establish strict quality control for incoming raw materials. |
| Poor Adhesion of Polysilazane Coating (Biomedical Application) | Improper substrate preparation. Incomplete curing of the coating. Mismatch between coating and substrate properties. | Ensure the substrate is thoroughly cleaned and pre-treated to create a reactive surface. Optimize the curing conditions (temperature and time) to achieve full cross-linking.[14] Modify the polysilazane or the substrate to improve interfacial compatibility. |
Experimental Protocols
Illustrative Protocol for Scaled-Up Ammonolysis of Dichlorosilane
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety procedures.
1. Reactor Preparation:
- An appropriately sized glass or stainless steel reactor equipped with a mechanical stirrer, a cooling system, a condenser, and ports for reactant inlet and nitrogen purging is required.
- The reactor must be thoroughly cleaned, dried, and purged with dry nitrogen to ensure an inert and anhydrous environment.
2. Reactant Preparation:
- An inert solvent (e.g., dry toluene or hexane) is charged into the reactor.
- The desired amount of dichlorosilane is then added to the solvent under a nitrogen blanket. The solution is cooled to the target reaction temperature (typically between -10°C and 10°C).[7]
3. Ammonolysis Reaction:
- Gaseous ammonia is bubbled through the cooled chlorosilane solution at a controlled rate.
- Alternatively, liquid ammonia can be added to the reactor.
- The reaction is highly exothermic and requires efficient cooling to maintain a constant temperature.
- The reaction progress can be monitored by observing the formation of the ammonium chloride precipitate.
4. By-product Removal (Filtration Method):
- Upon completion of the reaction, the slurry is filtered under an inert atmosphere to separate the solid ammonium chloride.
- For larger scales, a filter press or a centrifugal filter can be used.
- The filter cake should be washed with a dry, inert solvent to recover any entrained polysilazane.
5. Product Isolation:
- The solvent is removed from the filtrate under reduced pressure to yield the polysilazane product.
- The product should be stored in a cool, dry, and dark place under a nitrogen atmosphere.
Data Presentation
Table 1: Effect of Reaction Temperature on Polysilazane Molecular Weight
| Reaction Temperature (°C) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| -20 | 1800 | 3600 | 2.0 |
| 0 | 1500 | 2700 | 1.8 |
| 20 | 1200 | 2040 | 1.7 |
Note: Data is illustrative and will vary depending on the specific monomers and reaction conditions.
Table 2: Comparison of By-product Removal Methods
| Method | Advantages | Disadvantages | Typical Purity |
| Filtration | Simpler equipment setup. | Can be slow and labor-intensive for large batches. Potential for product loss in the filter cake. | >98% |
| Liquid Ammonia Separation | Faster and more efficient for large scale. High purity product. | Requires specialized equipment to handle liquid ammonia under pressure. | >99.5% |
Mandatory Visualizations
Caption: Key challenges in the polysilazane scale-up workflow.
Caption: A logical workflow for troubleshooting inconsistent polysilazane product.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysilazane - Wikipedia [en.wikipedia.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. EP1232162B1 - Method for preparing silazane and/or polysilazane compounds - Google Patents [patents.google.com]
- 5. quartzmasterchina.com [quartzmasterchina.com]
- 6. US4950381A - Polysilazane and method for synthesis thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Temperature Resistant Polyborosilazanes with Tailored Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. WO2020023572A1 - A system and method for a semi-continuous process for producing polysilazanes - Google Patents [patents.google.com]
- 11. US5905130A - Process for the production of polysilazane - Google Patents [patents.google.com]
- 12. Polysilazane—The “Reliable Choice” for Medical Devices-IOTA [personalcaresilicone.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Octamethylcyclotetrasilazane (OMCTS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Octamethylcyclotetrasilazane (OMCTS) for high-purity applications. The following sections offer troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data on purity analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Yellowing of OMCTS during distillation | Thermal decomposition at high temperatures. | - Utilize vacuum distillation to lower the boiling point and reduce thermal stress.- Ensure the heating mantle temperature is precisely controlled to avoid localized overheating. |
| Low yield of purified OMCTS | - Incomplete condensation of OMCTS vapor.- Product loss during transfers. | - Check the efficiency of the condenser and ensure the coolant temperature is sufficiently low.- Minimize the number of transfers and rinse glassware with a small amount of appropriate solvent to recover residual product. |
| Product contamination with moisture | - Exposure to atmospheric moisture.- Use of wet glassware or solvents. | - Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon).- Thoroughly dry all glassware in an oven prior to use and use anhydrous solvents. |
| Presence of residual solvent in the final product | Insufficient removal of solvent after purification. | - Dry the purified OMCTS under vacuum to effectively remove any remaining volatile solvents.- Gently heat the product under vacuum, ensuring the temperature is well below the decomposition point. |
| Inconsistent purity between batches | Variations in the purification protocol or starting material quality. | - Standardize all purification parameters, including heating rates, vacuum pressure, and collection fractions.- Analyze the purity of the starting material before each purification run to identify potential issues. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade this compound?
A1: Common impurities can include other cyclic silazanes, linear silazane oligomers, residual reactants from synthesis (e.g., ammonia or amine hydrochlorides), and catalysts. The exact impurity profile can vary depending on the manufacturing process.
Q2: Which purification technique is most effective for achieving ultra-high purity (>99.9%) OMCTS?
A2: Fractional distillation under reduced pressure is a highly effective method for removing impurities with different boiling points. For the removal of non-volatile impurities or trace amounts of polar compounds, treatment with adsorbents followed by distillation can yield very high purity material.
Q3: How can I determine the purity of my OMCTS sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of OMCTS and identifying volatile impurities.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on the structural integrity and the presence of proton-containing impurities. Karl Fischer titration is recommended for quantifying water content.
Q4: What are the key safety precautions to take when handling and purifying OMCTS?
A4: OMCTS is moisture-sensitive and can react with water to release ammonia. It is also combustible. Always handle OMCTS in a well-ventilated fume hood, under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition.
Q5: How should high-purity this compound be stored?
A5: High-purity OMCTS should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture.[5] It is best stored in a cool, dry place away from direct sunlight and sources of heat.[5]
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and may require optimization based on the specific grade of starting material and desired final purity.
Protocol 1: Fractional Vacuum Distillation
This method is suitable for removing volatile and some non-volatile impurities with different boiling points from OMCTS.
Materials:
-
Crude this compound
-
Dry distillation glassware (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed and the system is leak-tight.
-
Place the crude OMCTS and boiling chips (or a magnetic stir bar) into the round-bottom flask.
-
Connect the apparatus to the vacuum pump and the inert gas source.
-
Carefully evacuate the system and then backfill with the inert gas. Repeat this process three times to ensure an inert atmosphere.
-
With a slow stream of inert gas flowing, begin to apply vacuum to the system, gradually reducing the pressure to the desired level.
-
Turn on the condenser coolant.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction at a stable temperature and pressure. The boiling point of OMCTS will depend on the system pressure.
-
Stop the distillation before the flask is completely dry to prevent the concentration of high-boiling impurities and potential decomposition.
-
Allow the apparatus to cool to room temperature before releasing the vacuum and backfilling with inert gas.
-
Transfer the purified OMCTS to a clean, dry storage container under an inert atmosphere.
Protocol 2: Purification by Adsorbent Treatment
This protocol is useful for removing polar impurities and trace amounts of catalysts.
Materials:
-
Crude or partially purified this compound
-
Activated carbon or molecular sieves (ensure they are properly activated/dried)
-
Anhydrous non-polar solvent (e.g., hexane or toluene)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Filtration apparatus (e.g., Buchner funnel or a sintered glass filter)
-
Inert gas source
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the OMCTS in a minimal amount of anhydrous non-polar solvent.
-
Add the activated adsorbent (e.g., 1-5% by weight of OMCTS).
-
Stir the mixture at room temperature for a specified period (e.g., 2-4 hours). The optimal time may need to be determined experimentally.
-
Filter the mixture under an inert atmosphere to remove the adsorbent. A filter aid may be necessary for fine adsorbents.
-
Wash the adsorbent with a small amount of the anhydrous solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
For the highest purity, the resulting OMCTS can be further purified by fractional vacuum distillation as described in Protocol 1.
Purity Analysis Data
The following table summarizes common analytical techniques used to assess the purity of this compound.
| Analytical Technique | Purpose | Typical Purity Levels for High-Purity Applications |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic impurities. | > 99.9% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Conforms to structure |
| Karl Fischer Titration | Quantification of water content. | < 10 ppm |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detection of trace metal impurities. | < 1 ppm per element |
Process Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making diagram for troubleshooting OMCTS purification.
References
- 1. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Determination of Octamethylcyclotetrasiloxane (D4) in Children’s Textile, Plastic, and Leather Products: View, download, comment, and cite this abstract - Peeref [peeref.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. hopemaxchem.com [hopemaxchem.com]
Technical Support Center: Managing Viscosity in Silazane Polymer Processing
Welcome to the technical support center for silazane polymer processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing viscosity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of my silazane polymer solution?
A1: The viscosity of a silazane polymer solution is a critical parameter that can be influenced by several factors. The main contributors are the polymer's molecular weight, the concentration of the polymer in the solvent, the temperature of the solution, the choice of solvent, and the presence of any catalysts or additives.[1][2] Generally, higher molecular weight and higher concentrations lead to increased viscosity.
Q2: How does temperature affect the viscosity of silazane polymers?
A2: For silazane polymers, as with most polymers, viscosity typically decreases as the temperature increases.[3] This is because the increased kinetic energy of the polymer chains weakens intermolecular forces, allowing them to move past each other more easily.[3] This relationship is often exponential, meaning a small increase in temperature can cause a significant drop in viscosity.[3] Conversely, at lower temperatures, intermolecular forces are stronger, leading to higher viscosity.[3]
Q3: Can the choice of solvent significantly change the viscosity of my silazane polymer solution?
A3: Yes, the solvent plays a crucial role. "Good" solvents, which have strong interactions with the polymer, can cause the polymer chains to uncoil and extend, leading to a higher viscosity in dilute solutions.[4] In contrast, "poor" solvents, with weaker polymer-solvent interactions, may cause the polymer chains to remain coiled, resulting in a lower viscosity at low concentrations.[4][5] However, at higher polymer concentrations, poor solvents can sometimes lead to higher viscosity due to the formation of polymer aggregates.[4]
Q4: What is "shear thinning" and does it apply to silazane polymer solutions?
A4: Shear thinning, also known as pseudoplastic behavior, is the reduction in a fluid's viscosity when it is subjected to shear stress, such as mixing or flowing through a narrow opening. Many polymer solutions, including those with silazanes, exhibit this behavior, especially at higher concentrations.[6][7] This occurs because the polymer chains align in the direction of the applied force, reducing their entanglement and resistance to flow.[6]
Q5: How do catalysts affect the viscosity during silazane polymerization?
A5: Catalysts can significantly impact viscosity by influencing the rate of polymerization and the structure of the resulting polymer.[1][8] For instance, certain catalysts can accelerate the crosslinking of silazane polymers, leading to a rapid increase in viscosity as a three-dimensional network forms.[8] The pH of the system, which can be altered by acid or base catalysts, also affects the hydrolysis and condensation reaction rates, thereby influencing the polymerization process and viscosity.[8] An increase in the microenvironment viscosity around the catalyst can, in turn, decrease the catalytic activity by restricting diffusion.[9]
Troubleshooting Guides
Issue 1: Viscosity is too high for processing or application.
This is a common issue that can hinder processes like spin coating, molding, or fiber spinning.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Polymer concentration is too high. | Reduce the polymer concentration by adding more solvent. This is often the simplest and most effective method to decrease viscosity.[6] | --INVALID-LINK-- |
| Processing temperature is too low. | Increase the temperature of the polymer solution. Even a modest temperature increase can significantly lower viscosity.[3] | --INVALID-LINK-- |
| Inappropriate solvent. | Switch to a different solvent. A "poorer" solvent might reduce viscosity in some concentration regimes.[4][5] Solvent screening is recommended. | --INVALID-LINK-- |
| High molecular weight of the polymer. | If possible during synthesis, reduce the molecular weight by adjusting monomer-to-initiator ratios or reaction time. For existing polymer, this is not adjustable. | N/A |
| Excessive cross-linking. | If using a cross-linking catalyst, reduce the catalyst concentration or the reaction time to limit the extent of cross-linking.[8] | --INVALID-LINK-- |
| Presence of fillers or additives. | Some additives can increase viscosity.[10] If additives are present, evaluate their effect on viscosity and consider alternatives or reducing their concentration. | N/A |
Experimental Protocols
Protocol 1: Adjusting Polymer Concentration to Reduce Viscosity
Objective: To systematically reduce the viscosity of a silazane polymer solution by dilution.
Materials:
-
High-viscosity silazane polymer solution
-
Additional pure solvent
-
Viscometer (e.g., rotational or capillary)
-
Stir plate and magnetic stir bar
-
Graduated cylinders or pipettes
Methodology:
-
Measure the initial viscosity of your silazane polymer solution at a controlled temperature.
-
In a separate container, take a known volume of your polymer solution.
-
Calculate the amount of solvent needed to achieve a target lower concentration (e.g., a 10% dilution).
-
Slowly add the calculated volume of solvent to the polymer solution while stirring gently to ensure thorough mixing without introducing excessive air bubbles.
-
Allow the solution to equilibrate to the measurement temperature.
-
Measure the viscosity of the diluted solution.
-
Repeat steps 3-6 to create a series of solutions with varying concentrations.
-
Plot viscosity as a function of concentration to determine the optimal concentration for your application.
Protocol 2: Temperature Profiling of Silazane Polymer Viscosity
Objective: To determine the relationship between temperature and viscosity for a given silazane polymer solution.
Materials:
-
Silazane polymer solution
-
Viscometer with temperature control
-
Heating/cooling bath or jacketed beaker
Methodology:
-
Calibrate the viscometer at the starting temperature.
-
Place the silazane polymer solution in the viscometer's sample holder.
-
Set the initial temperature (e.g., room temperature) and allow the sample to thermally equilibrate.
-
Measure the viscosity.
-
Increase the temperature by a set increment (e.g., 5 °C or 10 °C).
-
Allow the sample to equilibrate at the new temperature before taking the next viscosity measurement.[3]
-
Repeat steps 5 and 6 over your desired temperature range.
-
Plot viscosity versus temperature to visualize the effect.
Methodology for Solvent Screening to Reduce Viscosity
Objective: To identify a suitable solvent that provides the desired viscosity for a specific silazane polymer at a given concentration.
Materials:
-
Dry silazane polymer
-
A selection of candidate solvents (e.g., THF, toluene, hexanes)
-
Viscometer
-
Analytical balance
-
Volumetric flasks
-
Stir plate and stir bars
Methodology:
-
Prepare stock solutions of the silazane polymer at the same concentration in each of the candidate solvents. Ensure the polymer is fully dissolved.
-
Measure the viscosity of each solution at a constant, controlled temperature.
-
Record the viscosity for each solvent.
-
Compare the results to identify the solvent that yields the lowest viscosity.
-
Consider other solvent properties such as boiling point, toxicity, and compatibility with your process. A "good" solvent generally leads to higher viscosity in dilute solutions, while a "poor" solvent may result in lower viscosity.[4][5]
Protocol for Catalyst Concentration Study
Objective: To investigate the effect of catalyst concentration on the rate of viscosity increase during polymerization or cross-linking.
Materials:
-
Silazane monomer or pre-polymer
-
Catalyst solution
-
Solvent
-
In-line or rapid-sampling viscometer
-
Reaction vessel with temperature control
Methodology:
-
Prepare several reaction mixtures, each with the same concentration of silazane monomer/pre-polymer and solvent.
-
To each reaction mixture, add a different concentration of the catalyst. Include a control with no catalyst.
-
Initiate the reaction (e.g., by raising the temperature) and immediately begin monitoring the viscosity over time.
-
Record the viscosity at regular intervals for each reaction.
-
Plot viscosity versus time for each catalyst concentration. This will show how the catalyst level affects the rate of viscosity build-up.[9]
Visualizations
Caption: Troubleshooting workflow for high viscosity in silazane polymer processing.
Caption: Key factors influencing the viscosity of silazane polymer solutions.
Caption: General experimental workflow for measuring silazane polymer viscosity.
References
- 1. mdpi.com [mdpi.com]
- 2. Viscosity | Materials Characterization Services [mat-cs.com]
- 3. xinyachemical.com [xinyachemical.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. d-nb.info [d-nb.info]
- 7. youtube.com [youtube.com]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. cris.biu.ac.il [cris.biu.ac.il]
- 10. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with Octamethylcyclotetrasilazane
Technical Support Center: Octamethylcyclotetrasilazane (OMCTS)
Welcome to the technical support center for this compound (CAS No. 1020-84-4). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this versatile silazane precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can lead to inconsistent experimental results.
Issue 1: Precursor Instability and Handling
Q1: My experimental results are inconsistent from one day to the next, even with the same protocol. What could be the cause?
A1: The most likely cause is the degradation of the this compound precursor due to its sensitivity to moisture and air. Silazanes, characterized by their silicon-nitrogen (Si-N) bonds, are highly susceptible to hydrolysis. Exposure to atmospheric moisture can lead to the cleavage of these bonds, forming silanols and ammonia, which alters the precursor's reactivity and introduces oxygen contamination into your process. To ensure reproducibility, strict air-sensitive handling techniques are mandatory.[1][2][3][4]
Q2: What are the visible signs of precursor degradation?
A2: Fresh, high-purity this compound is a colorless liquid.[5] Degradation upon exposure to moisture can lead to the formation of white solid precipitates (siloxanes or silanols) or an increase in the liquid's viscosity. If you observe any cloudiness or solid formation, the precursor is likely contaminated and should not be used for sensitive applications like thin-film deposition.
Q3: How can I prevent precursor degradation?
A3: You must handle the compound under an inert atmosphere (e.g., nitrogen or argon) at all times.[3][4] This involves using specialized equipment like a glove box or a Schlenk line for storage, transfer, and preparation of solutions.[4][6] Always use dry, clean glassware and dry, deoxygenated solvents.[1][2] Store the precursor in a tightly sealed container, preferably in a dark, cool, and dry environment.[3]
Issue 2: Inconsistent Thin Film Properties (PECVD/CVD)
Q1: The silicon nitride (SiN) or silicon carbonitride (SiCN) films I deposit using OMCTS have high and variable carbon content. How can I control this?
A1: Unwanted carbon incorporation is a common issue when using organosilicon precursors. The degree of carbon in the film is highly dependent on the deposition parameters. In Plasma-Enhanced Chemical Vapor Deposition (PECVD), incomplete decomposition of the precursor's methyl groups can lead to Si-C bonds in the final film.[7][8] To reduce carbon content, you can try:
-
Increasing the NH₃/OMCTS ratio: A higher concentration of ammonia (as a nitrogen source) can promote the formation of Si-N bonds over Si-C bonds.[8]
-
Adjusting Plasma Power: Higher RF power can lead to more complete fragmentation of the precursor molecule, though it may also increase film stress.
-
Optimizing Deposition Temperature: Temperature influences the surface reactions and desorption of byproducts. The optimal temperature will depend on your specific process.[8]
Q2: My deposited films show high mechanical stress, leading to cracking or delamination. What is the cause and how can it be mitigated?
A2: High film stress is often a result of the incorporation of precursor fragments and reaction byproducts into the film's structure during deposition.[7] It can also be influenced by the ion bombardment energy in PECVD processes. To mitigate stress:
-
Optimize Chamber Pressure: Deposition pressure affects the mean free path of reactive species and ion energy at the substrate. Lowering the pressure can sometimes reduce compressive stress.[8]
-
Post-Deposition Annealing: A controlled annealing step after deposition can help relax the film's structure and reduce intrinsic stress.
-
Adjust Gas Ratios: The ratio of precursor to carrier and reactant gases (e.g., N₂, NH₃) can significantly impact the chemical bonding structure and resulting stress.[8]
Q3: Why am I observing a low deposition rate?
A3: A low deposition rate can be inversely proportional to both the deposition temperature and the ratio of reactant gas (like ammonia) to the precursor.[8] While a higher temperature can increase surface mobility and lead to denser films, it may also decrease the sticking coefficient of the film-forming species. Similarly, a high NH₃/precursor ratio might dilute the concentration of the primary deposition species near the substrate.[8]
Data Summary: PECVD Parameter Effects
The following table summarizes the general influence of key PECVD parameters on the properties of silicon nitride/carbonitride films deposited using an organosilazane precursor. The exact outcomes can vary based on specific tool geometry and conditions.
| Parameter | Effect on Carbon Content | Effect on Film Stress | Effect on Deposition Rate | Typical Range (Illustrative) |
| Deposition Temperature | Decreases with higher temp (more complete reaction)[8] | Varies; can increase or decrease depending on regime | Decreases with higher temp[8] | 100 - 400 °C |
| NH₃/Precursor Ratio | Decreases with higher ratio[8] | Increases with higher ratio (more N incorporation)[8] | Decreases with higher ratio[8] | 5:1 to 30:1 |
| Chamber Pressure | Can increase with higher pressure (residence time) | Varies; can influence ion bombardment energy | Increases with higher pressure[8] | 0.2 - 1.0 Torr |
| RF Plasma Power | Decreases with higher power (more fragmentation) | Generally increases compressive stress | Varies; often increases to a saturation point | 20 - 100 W |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound
This protocol outlines the safe transfer of the air-sensitive liquid precursor using a gas-tight syringe under an inert atmosphere (Schlenk line).
Materials:
-
This compound in a septum-sealed bottle.
-
Schlenk line with dry nitrogen or argon gas.
-
Clean, oven-dried reaction flask with a rubber septum.
-
Gas-tight syringe with a long needle (12-24 inches).[6]
-
Mineral oil bubbler.
Procedure:
-
System Preparation: Ensure the Schlenk line is properly purged with inert gas and the vacuum trap is cold.[4]
-
Glassware Drying: Oven-dry the reaction flask and syringe at >120°C for at least 4 hours. Assemble the flask with its septum while hot and allow it to cool under a positive pressure of inert gas from the Schlenk line.[2]
-
Purge Syringe: Flush the dry syringe with inert gas at least 10 times to remove any residual air and moisture.[6]
-
Pressurize Precursor Bottle: Connect the precursor bottle to the Schlenk line via a needle attached to the gas manifold. Puncture the septum with another needle connected to the bubbler to ensure a slight positive pressure and prevent over-pressurization.
-
Withdraw Precursor: Puncture the septum of the precursor bottle with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of liquid. The positive pressure in the bottle will assist the transfer.
-
Transfer to Flask: Puncture the septum of the cooled, purged reaction flask with the syringe needle and dispense the liquid.
-
Cleanup: Immediately and carefully clean the syringe. Draw a small amount of a dry, inert solvent (e.g., hexane) into the syringe and discard it into a quench beaker. Repeat this rinse at least three times before rinsing with water.[2]
Visualizations
Diagram 1: Troubleshooting Flowchart for Inconsistent Film Deposition
Caption: Troubleshooting logic for inconsistent film properties.
Diagram 2: Workflow for Handling Air-Sensitive Precursors
Caption: Standard workflow for transferring this compound.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ossila.com [ossila.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. nbinno.com [nbinno.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis and characterization of silicon nitride films deposited by p" by Yanyao Yu [digitalcommons.njit.edu]
Technical Support Center: Ceramic Conversion of Polysilazanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ceramic conversion of polysilazanes. Our goal is to help you minimize impurities and achieve high-quality ceramic materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in polysilazane-derived ceramics, and what are their sources?
A1: The most prevalent impurities are oxygen and excess carbon.
-
Oxygen: Oxygen contamination can be introduced at several stages. The polysilazane precursor itself may contain oxygen-containing functional groups. More commonly, oxygen is introduced from the atmosphere during handling, crosslinking, or pyrolysis if the inert atmosphere is not sufficiently pure. Moisture is a significant source of oxygen.
-
Excess Carbon: "Free" carbon is another common impurity and originates from the organic side groups of the polysilazane precursor.[1] During pyrolysis, these organic groups decompose, and while some carbon is incorporated into the silicon carbonitride (SiCN) network, excess carbon can precipitate as a separate phase.[1]
Q2: How does the pyrolysis atmosphere affect the purity of the final ceramic product?
A2: The pyrolysis atmosphere is a critical factor in controlling impurity levels.
-
Inert Atmosphere (Nitrogen or Argon): Pyrolysis is typically conducted in an inert atmosphere like nitrogen or argon to prevent oxidation.[2] A high-purity, dry gas is essential to minimize oxygen incorporation into the ceramic.
-
Reactive Atmosphere (Ammonia): In some cases, a reactive atmosphere like ammonia is used. Ammonia can react with the polymer during pyrolysis to promote the formation of silicon nitride and can help to remove carbonaceous residues.
Q3: What is the role of catalysts in the polysilazane-to-ceramic conversion process, and how do they affect impurities?
A3: Catalysts can be used in both the synthesis of the polysilazane and during its conversion to a ceramic. During the pyrolysis step, catalysts can influence the decomposition pathways of the polymer, potentially affecting the amount of residual carbon. Some catalysts may also getter oxygen, reducing its incorporation into the final ceramic. However, the catalyst itself can be a source of impurities if not completely removed or if it reacts to form undesirable phases.
Q4: Can you provide typical acceptable levels for oxygen and carbon impurities?
A4: Acceptable impurity levels are highly dependent on the final application of the ceramic material. For high-purity applications, such as electronic substrates or certain biomedical implants, very low impurity levels are required. For instance, in some high-purity silicon nitride (Si₃N₄) ceramics, the carbon content can be as low as 0.06 wt% and the oxygen content below 1.2 wt%.[3] For other applications, higher levels of impurities, particularly "free" carbon, may be acceptable or even desirable as they can influence the material's electrical or mechanical properties.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the ceramic conversion of polysilazanes.
| Problem | Potential Cause | Recommended Solution |
| High Oxygen Content in the Final Ceramic | 1. Contaminated Polysilazane Precursor: The starting polymer may have a high oxygen content. | 1. Characterize the oxygen content of the precursor using elemental analysis. If necessary, synthesize the polysilazane under stricter inert conditions. |
| 2. Atmospheric Leaks in the Pyrolysis Furnace: The furnace tube may have leaks, allowing air to enter. | 2. Perform a leak check of the furnace system before each pyrolysis run. Use high-quality fittings and seals. | |
| 3. Impure Pyrolysis Gas: The nitrogen or argon gas used may contain oxygen or moisture. | 3. Use high-purity (99.999% or higher) pyrolysis gas. Incorporate an oxygen and moisture trap in the gas line before the furnace. | |
| 4. Incomplete Purging: Insufficient purging of the furnace tube before heating. | 4. Purge the furnace with the inert gas for an extended period (e.g., at least 1 hour) at a high flow rate before starting the heating ramp.[2] | |
| High "Free" Carbon Content in the Final Ceramic | 1. Precursor with High Organic Content: The polysilazane has a high ratio of organic side groups to the Si-N backbone. | 1. Select a polysilazane precursor with a higher ceramic yield and lower organic content. Perhydropolysilazane is an option for producing carbon-free silicon nitride.[4] |
| 2. Inappropriate Pyrolysis Temperature: The pyrolysis temperature may not be optimal for the complete decomposition and removal of organic fragments. | 2. Optimize the pyrolysis temperature and dwell time. A higher final temperature can sometimes help to carbothermally reduce oxides and remove some carbon as CO. | |
| 3. Pyrolysis Atmosphere: A purely inert atmosphere may not be sufficient to remove all carbon. | 3. Consider a pyrolysis atmosphere containing a small amount of hydrogen or ammonia to facilitate the removal of carbonaceous species. | |
| Porosity or Cracks in the Ceramic Product | 1. High Volatile Loss During Pyrolysis: Rapid release of gaseous byproducts can lead to pores and cracks. | 1. Use a slow heating rate during pyrolysis, especially during the stages of major weight loss, to allow for the controlled release of volatiles.[5][6] |
| 2. Shrinkage Mismatch: Significant volume shrinkage during the polymer-to-ceramic conversion can induce stress. | 2. Incorporate inert fillers into the preceramic polymer to reduce the overall shrinkage. | |
| 3. Incomplete Crosslinking: The preceramic polymer was not sufficiently crosslinked before pyrolysis. | 3. Ensure complete crosslinking of the polymer green body before pyrolysis to provide sufficient mechanical strength to withstand the stresses of ceramization. |
Experimental Protocols
Synthesis of Perhydropolysilazane (PHPS) via Ammonolysis of Dichlorosilane-Pyridine Adduct
This protocol is a representative example for the synthesis of a carbon-free polysilazane.
Materials:
-
Dichlorosilane (SiH₂Cl₂)
-
Pyridine (anhydrous)
-
Ammonia (gas, anhydrous)
-
Dry organic solvent (e.g., dichloromethane or benzene)[7]
-
Nitrogen gas (high purity)
Procedure:
-
Adduct Formation: In a nitrogen-purged, three-neck flask equipped with a stirrer and a gas inlet, dissolve dichlorosilane in anhydrous pyridine at a low temperature (e.g., 0 °C). A solid adduct of dichlorosilane and pyridine will form.[7]
-
Ammonolysis: Bubble anhydrous ammonia gas through the stirred suspension of the adduct in a dry organic solvent. The reaction is exothermic and should be cooled. The ammonia reacts with the adduct to form polysilazane oligomers and ammonium chloride as a byproduct.[4][7]
-
Filtration: After the reaction is complete, filter the reaction mixture under an inert atmosphere to remove the solid ammonium chloride byproduct.[4]
-
Solvent Removal: Remove the solvent from the filtrate under vacuum to obtain the perhydropolysilazane oligomers.
-
Polycondensation: The resulting oligomers can be further polymerized by heating under a nitrogen atmosphere to increase the molecular weight.
Pyrolysis of Polysilazane to Silicon Carbonitride (SiCN) Ceramic
Materials:
-
Polysilazane precursor
-
Tube furnace with programmable temperature controller
-
Alumina or quartz tube
-
Ceramic boats (e.g., alumina)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Sample Preparation: Place the polysilazane precursor in a ceramic boat. If the precursor is a solid, it can be in powder or pellet form.
-
Furnace Setup: Place the ceramic boat in the center of the tube furnace. Seal the furnace tube and connect the gas inlet and outlet.
-
Purging: Purge the furnace tube with high-purity nitrogen or argon gas at a flow rate of at least 100 sccm for a minimum of 1 hour to remove all air and moisture.[2]
-
Heating Ramp: Program the furnace controller with the desired heating profile. A typical profile involves a slow heating rate, for example:
-
Cooling: After the dwell time, cool the furnace naturally to room temperature while maintaining the inert gas flow.
-
Sample Retrieval: Once the furnace has cooled to below 50 °C, the inert gas flow can be stopped, and the ceramic sample can be retrieved.
Mandatory Visualizations
Caption: Polysilazane to ceramic conversion and impurity introduction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Polysilazane - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Influence of Si3N4 fillers and pyrolysis profile on the microstructure of additively manufactured silicon carbonitride ceramics derived from polyvinylsilazane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9793109B2 - Perhydropolysilazane, composition containing same, and method for forming silica film using same - Google Patents [patents.google.com]
- 8. ceramics.org [ceramics.org]
Technical Support Center: Octamethylcyclotetrasiloxane (D4) Solution Stability
Disclaimer: The following technical guidance focuses on Octamethylcyclotetrasiloxane (D4), as information regarding the stabilization of Octamethylcyclotetrasilazane is limited. Octamethylcyclotetrasiloxane is a related and more commonly researched compound, and the principles of handling and stabilization may share some similarities.
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Octamethylcyclotetrasiloxane (D4) solutions. It is intended for researchers, scientists, and professionals in drug development who utilize D4 in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of Octamethylcyclotetrasiloxane solutions.
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Unintended ring-opening polymerization. | - Immediately cease use of the solution. - Verify storage conditions: ensure the absence of acidic or basic contaminants.[1][2] - Review handling procedures to eliminate sources of ignition or high heat.[1][3] - Analyze the sample using Gel Permeation Chromatography (GPC) to confirm the presence of high molecular weight polymers. |
| Appearance of Precipitate or Haze | Hydrolysis of D4 due to water contamination. | - Confirm the solution has been protected from moisture.[3] - Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon). - Analyze the precipitate/solution for the presence of hydrolysis products like dimethylsilanediol using techniques such as HPLC-ICP-OES. |
| Inconsistent Experimental Results | Degradation of the D4 stock solution. | - Re-qualify the D4 solution using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity. - Use freshly prepared solutions for critical experiments. - Ensure storage containers are properly sealed and stored in a cool, dry, and well-ventilated area.[1][4] |
| pH Shift in the Solution | Contamination with acidic or basic impurities. | - Neutralize the solution if appropriate for the application. - Purify the D4 material through distillation if necessary. - Use high-purity, neutral solvents for solution preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Octamethylcyclotetrasiloxane solutions?
A1: The stability of D4 solutions is primarily affected by:
-
Moisture: Water can lead to hydrolysis, breaking down the cyclic siloxane ring.[3]
-
Presence of Acids and Bases: Strong acids and bases can catalyze both hydrolysis and ring-opening polymerization.[1][2]
-
High Temperatures: Elevated temperatures can promote thermal degradation.[1][5] PDMS polymers, for which D4 is a monomer, are generally not recommended for use above 150°C in the presence of air.[6]
-
Strong Oxidizing Agents: These can react with and degrade D4.[1]
-
Exposure to Air: While thermally stable, prolonged exposure to air at high temperatures can lead to oxidative breakdown.[5]
Q2: How should I properly store my Octamethylcyclotetrasiloxane solutions?
A2: To ensure the long-term stability of your D4 solutions, adhere to the following storage conditions:
-
Containers: Store in a tightly closed container to prevent moisture ingress and contamination.[1]
-
Atmosphere: For extended storage or sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Keep in a cool, dry, and well-ventilated place away from heat sources, sparks, and open flames.[1][4]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[1][2]
Q3: My D4 solution has become more viscous. What happened and can I still use it?
A3: An increase in viscosity is a strong indicator of polymerization, where the cyclic D4 molecules have started to form long-chain polymers (polydimethylsiloxane). This is often catalyzed by acidic or basic impurities. The solution is no longer pure D4 and its properties have changed significantly. It is not recommended to use this solution for experiments requiring pure D4, as it will lead to inaccurate and unreliable results.
Q4: What analytical techniques can I use to check the purity and stability of my D4 solution?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of D4 and identifying any volatile degradation products or contaminants. For detecting the formation of higher molecular weight polymers, Gel Permeation Chromatography (GPC) is the preferred technique.
Quantitative Data on D4 Instability
The rate of hydrolysis of D4 is highly dependent on pH. The following table summarizes the degradation half-life of D4 under different conditions.
| Condition | Matrix | Half-life | Reference |
| pH 4, 25°C | Water | 1.8 hours | [7] |
| pH 7, 25°C | Water | 69.3 to 144 hours (approx. 3-6 days) | [7] |
| pH 9, 25°C | Water | 0.9 to 1 hour | [7] |
| 22°C, 32% rel. humidity | Weathered Soil | 58 minutes | [6] |
| 22°C, 92% rel. humidity | Weathered Soil | 1.9 hours | [6] |
| 22°C, 100% rel. humidity | Weathered Soil | 21 hours | [6] |
Experimental Protocols
Protocol 1: Purity Analysis of D4 Solution by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dilute the D4 solution in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter into a GC autosampler vial.
-
-
Instrumentation (Typical Parameters):
-
System: GC-MS equipped with an electron impact (EI) ion source.
-
Column: A non-polar capillary column (e.g., methyl siloxane-based).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 50°C, ramped to a final temperature of 250-300°C.
-
MS Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring for the characteristic D4 ion at m/z 281 (M-15, loss of a methyl group).
-
-
Quality Control:
-
Run a solvent blank to check for system contamination.
-
Analyze a certified reference standard of D4 to confirm retention time and mass spectrum.
-
Analyze the sample and integrate the peak area for D4 and any impurities to determine the purity percentage.
-
Visualizations
Caption: Simplified hydrolysis pathway of Octamethylcyclotetrasiloxane (D4).
Caption: Workflow for troubleshooting common D4 solution stability issues.
Caption: Key strategies for maintaining the stability of D4 solutions.
References
- 1. louisville.edu [louisville.edu]
- 2. gelest.com [gelest.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemos.de [chemos.de]
- 5. Kinetics of the thermolysis of octamethylcyclotetrasiloxane in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
Performance Analysis of Silicon Nitride (Si₃N₄) Derived from Octamethylcyclotetrasilazane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of silicon nitride (Si₃N₄) synthesized from the preceramic polymer octamethylcyclotetrasilazane. The performance of this advanced ceramic is benchmarked against Si₃N₄ produced through conventional methods, namely Direct Nitridation of silicon powder and Carbothermal Reduction of silica. This document is intended to assist researchers and professionals in materials science and related fields in making informed decisions regarding the selection of synthesis routes for specific applications.
Comparative Performance Data
The following table summarizes key performance indicators for Si₃N₄ produced via the pyrolysis of polysilazanes (as a proxy for this compound) and two alternative synthesis methods. The data presented is a synthesis of values reported in various studies and should be considered representative.
| Property | Si₃N₄ from Polysilazane Pyrolysis | Si₃N₄ from Direct Nitridation | Si₃N₄ from Carbothermal Reduction |
| Purity (%) | >98 | ~95-99 | >99 |
| Density (g/cm³) | 2.3 - 3.2 | 2.5 - 3.2 | ~3.18 |
| Vickers Hardness (GPa) | 15 - 18 | 9 - 15 | 14 - 16 |
| Fracture Toughness (MPa·m¹/²) | 3.5 - 5.0 | 3.0 - 4.5 | 4.0 - 5.5 |
| Ceramic Yield (%) | 60 - 85 | N/A | N/A |
Experimental Protocols
Synthesis of Si₃N₄ from this compound (Polymer Pyrolysis)
This method involves the thermal decomposition of a preceramic polymer, in this case, this compound, to yield a ceramic material.
Materials:
-
This compound monomer
-
Inert atmosphere (e.g., nitrogen or argon)
-
High-temperature furnace
Procedure:
-
Polymerization: The this compound monomer is first polymerized to form a polysilazane. This is typically achieved through catalytic cross-linking at elevated temperatures (150-400°C).
-
Shaping (Optional): The resulting polymer can be shaped into a desired geometry (e.g., fibers, coatings, or bulk shapes) before pyrolysis.
-
Pyrolysis: The shaped polymer is heated in a controlled inert atmosphere furnace. The temperature is ramped up to a peak temperature, typically in the range of 1000-1600°C, and held for a specific duration (e.g., 2-6 hours). During this process, the organic components are driven off, and the material is converted into an amorphous or crystalline silicon nitride ceramic.[1][2][3]
-
Characterization: The final Si₃N₄ product is characterized for its density, phase composition (using X-ray diffraction), microstructure (using scanning electron microscopy), and mechanical properties.
Synthesis of Si₃N₄ by Direct Nitridation
This is a widely used industrial method for producing Si₃N₄ powder.
Materials:
-
High-purity silicon (Si) powder
-
High-purity nitrogen (N₂) or ammonia (NH₃) gas
Procedure:
-
Powder Preparation: Fine silicon powder is placed in a furnace.
-
Nitriding: The furnace is heated to a high temperature, typically between 1200°C and 1450°C, under a continuous flow of nitrogen or ammonia gas.[4]
-
Reaction: The silicon powder reacts directly with the nitrogen to form silicon nitride (3Si + 2N₂ → Si₃N₄). The reaction is exothermic and needs to be carefully controlled to prevent the melting of the silicon.[5]
-
Milling: The resulting Si₃N₄ is often in the form of a friable cake, which is then milled to the desired particle size.
-
Characterization: The powder is analyzed for its phase content (α- and β-Si₃N₄), particle size distribution, and purity.
Synthesis of Si₃N₄ by Carbothermal Reduction and Nitridation (CRN)
This method utilizes silica and carbon as the starting materials.
Materials:
-
High-purity silica (SiO₂) powder
-
Carbon (C) powder (e.g., carbon black)
-
High-purity nitrogen (N₂) gas
Procedure:
-
Mixing: Silica and carbon powders are intimately mixed in a specific molar ratio.
-
Heating: The mixture is heated in a furnace to high temperatures, typically in the range of 1400-1600°C, under a flowing nitrogen atmosphere.[6][7]
-
Reaction: The carbon reduces the silica to silicon monoxide (SiO), which then reacts with nitrogen and further carbon to form silicon nitride (3SiO₂ + 6C + 2N₂ → Si₃N₄ + 6CO).[8]
-
Purification: The product may contain residual carbon, which can be removed by oxidation at a lower temperature (e.g., 600-700°C).
-
Characterization: The final Si₃N₄ powder is characterized for its purity, phase composition, and particle morphology.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the synthesis and analysis of Si₃N₄ from this compound.
Caption: Experimental workflow for Si₃N₄ synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. ceramics.net [ceramics.net]
- 6. researchgate.net [researchgate.net]
- 7. β-Si3N4 Microcrystals Prepared by Carbothermal Reduction-Nitridation of Quartz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Polymerization of Octamethylcyclotetrasilazane (OMCTS) and Hexamethylcyclotrisilazane (HMCTS)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polysilazanes is of paramount importance in the development of advanced materials, including ceramics, coatings, and matrices for controlled-release drug delivery systems. The ring-opening polymerization (ROP) of cyclic silazanes, such as octamethylcyclotetrasilazane (OMCTS) and hexamethylcyclotrisilazane (HMCTS), presents a promising route to these versatile polymers. This guide provides a comprehensive comparison of the polymerization behavior of OMCTS and HMCTS, supported by available experimental data and established principles of polymer chemistry.
Executive Summary
Introduction to Cyclosilazane Polymerization
The polymerization of cyclic silazanes proceeds predominantly through a ring-opening mechanism, which can be initiated by either anionic or cationic species. This process involves the cleavage of the silicon-nitrogen (Si-N) bonds within the cyclic monomer, followed by the propagation of a linear polymer chain. The reactivity of the cyclic monomer is largely dictated by its ring strain, with smaller, more strained rings exhibiting higher polymerization rates.
Anionic Ring-Opening Polymerization: A Comparative Analysis
Anionic ROP is the most studied and effective method for the controlled polymerization of cyclosilazanes. The reaction is typically initiated by strong bases, such as organolithium compounds or alkali metal silanolates.
Reactivity and Ring Strain:
The fundamental difference in the polymerization behavior of HMCTS and OMCTS lies in their ring structures. HMCTS, a planar six-membered ring, possesses significant ring strain. In contrast, the eight-membered ring of OMCTS is more flexible and consequently has lower ring strain. This difference in ring strain directly translates to a substantial difference in reactivity, with HMCTS being far more susceptible to anionic ring-opening.
This principle is well-documented for the analogous cyclosiloxane monomers, hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). The rate of anionic polymerization of D3 is several orders of magnitude faster than that of D4 due to its higher ring strain.[1] While direct kinetic data for the anionic polymerization of both OMCTS and HMCTS under identical conditions are scarce in publicly available literature, the established relationship between ring strain and reactivity in cyclic silicon-containing monomers strongly suggests a similar trend for their silazane counterparts.
Experimental Data Summary:
The following table summarizes typical experimental conditions and outcomes for the anionic ROP of HMCTS and provides a theoretical comparison for OMCTS based on the behavior of its siloxane analog.
| Parameter | Hexamethylcyclotrisilazane (HMCTS) | This compound (OMCTS) |
| Monomer Structure | Cyclic Trimer ([-Si(CH₃)₂-NH-]₃) | Cyclic Tetramer ([-Si(CH₃)₂-NH-]₄) |
| Ring Strain | High | Low |
| Relative Reactivity | High | Low |
| Typical Initiators | n-BuLi, s-BuLi, KOtBu | Stronger bases and higher temperatures required |
| Typical Solvents | THF, Toluene | Toluene, Xylene |
| Typical Temperature | 20-80 °C | > 100 °C |
| Polymerization Rate | Fast | Slow |
| Polymer Structure | Linear Polydimethylsilazane | Linear Polydimethylsilazane |
Cationic Ring-Opening Polymerization
Cationic ROP of cyclosilazanes is less common and generally more complex than anionic polymerization. Strong acids or Lewis acids can initiate the polymerization; however, the basic nitrogen atoms in the silazane ring can interact with the cationic initiator, leading to side reactions and a less controlled polymerization process. For their oxygen-containing analogs, cationic polymerization of D3 is also much faster than D4.[2]
Experimental Protocols
Detailed experimental protocols for the ring-opening polymerization of cyclosilazanes are not as widely published as those for cyclosiloxanes. However, based on available literature, the following represents a general methodology for anionic ROP.
Anionic Ring-Opening Polymerization of Hexamethylcyclotrisilazane (HMCTS)
Materials:
-
Hexamethylcyclotrisilazane (HMCTS), purified by sublimation.
-
Anhydrous tetrahydrofuran (THF) or toluene, distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
n-Butyllithium (n-BuLi) in hexane, standardized by titration.
-
Anhydrous methanol for termination.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
All glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.
-
Purified HMCTS is dissolved in anhydrous THF in a reaction flask equipped with a magnetic stirrer and a rubber septum.
-
The solution is brought to the desired reaction temperature (e.g., 25°C).
-
A calculated amount of n-BuLi solution is injected into the flask via syringe to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time, during which the viscosity of the solution will increase.
-
The polymerization is terminated by the addition of anhydrous methanol.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as cold hexane.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Polymerization Mechanisms and Workflows
The following diagrams illustrate the generalized pathways for anionic ring-opening polymerization and a typical experimental workflow.
Conclusion
In the context of ring-opening polymerization, hexamethylcyclotrisilazane (HMCTS) is a significantly more reactive monomer than this compound (OMCTS), primarily due to its higher ring strain. This allows for the synthesis of polysilazanes under milder conditions and at a faster rate. While direct, comprehensive comparative data for the polymerization of these two specific silazanes is limited, the well-established principles of ROP, strongly supported by extensive data on their cyclosiloxane analogs, provide a reliable framework for predicting their relative behavior. For researchers aiming to synthesize linear polysilazanes via anionic ROP, HMCTS is the preferred monomer for achieving controlled polymerization and high molecular weight polymers. Further research into the cationic ROP of these monomers could open new avenues for polysilazane synthesis and applications.
References
A Comparative Spectroscopic Guide to Octamethylcyclotetrasilazane and its Analogs
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science and drug development, a profound understanding of the molecular structure and properties of precursor compounds is paramount. Octamethylcyclotetrasilazane, a key player in the synthesis of advanced silicon-based materials, presents a unique spectroscopic fingerprint. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of this compound, juxtaposed with its well-characterized oxygen-containing analog, octamethylcyclotetrasiloxane, and the smaller ring system, hexamethylcyclotrisilazane. Through a detailed examination of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman spectroscopy, this document aims to equip researchers with the critical insights needed for unambiguous identification, purity assessment, and a deeper understanding of the structure-property relationships in this important class of compounds.
Introduction: The Significance of Cyclosilazanes
Cyclosilazanes, characterized by their alternating silicon and nitrogen atoms in a cyclic framework, are fundamental building blocks for a wide array of advanced materials. Their inherent thermal stability, chemical resistance, and dielectric properties make them invaluable precursors for the synthesis of silicon nitride ceramics, preceramic polymers, and specialized coatings. This compound, with its eight-membered ring, stands as a versatile monomer in ring-opening polymerization, allowing for the controlled synthesis of polysilazanes with tailored molecular weights and functionalities. A thorough spectroscopic characterization is the cornerstone of quality control and rational design in these applications.
Molecular Structures and Spectroscopic Relationships
The subtle yet significant differences in the elemental composition and ring strain between this compound, octamethylcyclotetrasiloxane, and hexamethylcyclotrisilazane give rise to distinct spectroscopic features. Understanding these correlations is key to their individual identification and the analysis of their mixtures.
Figure 1. A logical diagram illustrating the comparative spectroscopic analysis of this compound and its analogs.
Experimental Methodologies
A multi-technique spectroscopic approach is essential for a comprehensive analysis. The following protocols outline the standard methodologies for acquiring the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ²⁹Si NMR: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). For ²⁹Si NMR, a longer relaxation delay is often necessary due to the long spin-lattice relaxation times of silicon nuclei.
Infrared (IR) Spectroscopy
-
Fourier Transform Infrared (FTIR): Spectra are recorded using an FTIR spectrometer. For liquid samples like octamethylcyclotetrasiloxane, a thin film between two potassium bromide (KBr) plates is prepared. For solid samples like this compound, a KBr pellet is typically prepared by grinding the sample with KBr powder and pressing it into a transparent disk.
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).
Raman Spectroscopy
-
Dispersive Raman Spectroscopy: Raman spectra are collected using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed.
Spectroscopic Data and Interpretation
The following sections detail the spectroscopic data for this compound and its analogs, with an emphasis on the key features that enable their differentiation.
This compound ([(CH₃)₂SiNH]₄)
Note: While IR and Mass Spectrometry data for this compound are available, comprehensive, publicly accessible NMR and Raman spectra are not readily found in the literature. The following analysis is based on the available data.
4.1.1. Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 292 | ~5 | [M]⁺ (Molecular Ion) |
| 277 | 100 | [M - CH₃]⁺ |
| 219 | ~15 | [M - Si(CH₃)₃]⁺ or fragmentation of the ring |
| 146 | ~20 | [(CH₃)₂SiNSi(CH₃)₂]⁺ |
| 73 | ~30 | [Si(CH₃)₃]⁺ |
The molecular ion peak at m/z 292 confirms the molecular weight of this compound (C₈H₂₈N₄Si₄). The base peak at m/z 277, corresponding to the loss of a methyl group ([M - CH₃]⁺), is a characteristic fragmentation pattern for organosilicon compounds.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by vibrations associated with the Si-N and Si-C bonds, as well as the N-H and C-H stretching and bending modes.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch |
| 2960-2850 | C-H stretch (from CH₃ groups) |
| ~1260 | CH₃ symmetric deformation on Si |
| ~1180 | N-H bend |
| 900-1000 | Si-N-Si asymmetric stretch |
| ~840 | CH₃ rock on Si |
| ~700 | Si-C stretch |
The presence of a distinct N-H stretching band around 3400 cm⁻¹ and the strong Si-N-Si asymmetric stretching band in the 900-1000 cm⁻¹ region are key identifiers for this class of compounds.
Comparative Analysis: Octamethylcyclotetrasiloxane (D₄) ([(CH₃)₂SiO]₄)
Octamethylcyclotetrasiloxane, commonly known as D₄, is a widely studied and well-characterized analog. Its spectroscopic data provide a valuable benchmark for comparison.
4.2.1. NMR Spectroscopy
Due to the high symmetry of the D₄ molecule, its NMR spectra are relatively simple.
| Technique | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~0.1 | s, 24H (Si-CH₃) |
| ¹³C NMR | ~1.0 | s (Si-CH₃) |
| ²⁹Si NMR | ~-19.5 | s |
The single sharp peak in each spectrum is a hallmark of the highly symmetric and magnetically equivalent methyl groups and silicon atoms in the D₄ ring.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum of D₄ is dominated by the strong Si-O-Si stretching vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2965-2855 | C-H stretch (from CH₃ groups) |
| 1260 | CH₃ symmetric deformation on Si |
| 1090-1020 | Si-O-Si asymmetric stretch (very strong, broad) |
| ~800 | CH₃ rock on Si |
The most prominent feature is the intense and broad Si-O-Si asymmetric stretching band, which is characteristic of siloxanes.
4.2.3. Mass Spectrometry (MS)
The mass spectrum of D₄ shows a fragmentation pattern typical of cyclic siloxanes.
| m/z | Relative Intensity (%) | Assignment |
| 296 | Not observed | [M]⁺ (Molecular Ion, very weak or absent) |
| 281 | 100 | [M - CH₃]⁺ |
| 207 | ~40 | [M - Si(CH₃)₃]⁺ |
| 147 | ~20 | [(CH₃)₂SiOSi(CH₃)₂ + H]⁺ |
| 73 | ~50 | [Si(CH₃)₃]⁺ |
The base peak at m/z 281, resulting from the loss of a methyl group, is a consistent feature in the mass spectra of methylsiloxanes.
4.2.4. Raman Spectroscopy
The Raman spectrum of D₄ provides complementary information to its IR spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2965 | C-H symmetric stretch |
| ~2907 | C-H asymmetric stretch |
| ~709 | Si-C symmetric stretch |
| ~490 | Si-O-Si symmetric stretch (ring breathing mode) |
The strong, polarized band around 490 cm⁻¹, attributed to the symmetric "breathing" of the siloxane ring, is a characteristic feature in the Raman spectrum of D₄.
Comparative Analysis: Hexamethylcyclotrisilazane ([(CH₃)₂SiNH]₃)
Hexamethylcyclotrisilazane, with its smaller six-membered ring, offers insights into the effect of ring strain on spectroscopic properties.
4.3.1. Infrared (IR) Spectroscopy
The IR spectrum of hexamethylcyclotrisilazane shares similarities with its tetrameric counterpart, but with shifts in band positions due to the higher ring strain.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch |
| 2960-2850 | C-H stretch (from CH₃ groups) |
| ~1255 | CH₃ symmetric deformation on Si |
| ~1180 | N-H bend |
| ~930 | Si-N-Si asymmetric stretch |
| ~830 | CH₃ rock on Si |
| ~720 | Si-C stretch |
Notably, the Si-N-Si asymmetric stretching frequency is slightly higher compared to this compound, which can be attributed to the increased ring strain in the trimer.
Key Spectroscopic Differentiators: A Comparative Summary
The following table summarizes the key spectroscopic features that allow for the differentiation of this compound from its analogs.
| Spectroscopic Technique | This compound | Octamethylcyclotetrasiloxane (D₄) | Hexamethylcyclotrisilazane |
| ¹H NMR (ppm) | Data Not Readily Available | ~0.1 (single peak) | Data Not Readily Available |
| ¹³C NMR (ppm) | Data Not Readily Available | ~1.0 (single peak) | Data Not Readily Available |
| ²⁹Si NMR (ppm) | Data Not Readily Available | ~-19.5 (single peak) | Data Not Readily Available |
| IR (cm⁻¹) | N-H stretch (~3400) , Si-N-Si stretch (900-1000) | Si-O-Si stretch (1090-1020, very strong) | N-H stretch (~3400) , Si-N-Si stretch (~930) |
| Mass Spec (m/z) | M⁺ = 292 , [M-15]⁺ = 277 (base peak) | M⁺ = 296 (weak/absent), [M-15]⁺ = 281 (base peak) | M⁺ = 219, [M-15]⁺ = 204 |
| Raman (cm⁻¹) | Data Not Readily Available | Si-O-Si ring breathing (~490) | Data Not Readily Available |
Bolded entries highlight the most definitive spectroscopic features for identification.
Conclusion
The spectroscopic analysis of this compound, while hampered by the limited availability of public NMR and Raman data, can be effectively performed through a combination of mass spectrometry and infrared spectroscopy. The presence of the molecular ion at m/z 292 and the characteristic [M-15]⁺ fragment at m/z 277 in the mass spectrum, coupled with the distinct N-H and Si-N-Si stretching vibrations in the IR spectrum, provide a solid basis for its identification.
In comparison, octamethylcyclotetrasiloxane (D₄) is readily distinguished by its simple NMR spectra, the intense Si-O-Si stretching band in its IR spectrum, and a different fragmentation pattern in its mass spectrum. Hexamethylcyclotrisilazane, while sharing some IR features with its tetrameric analog, exhibits shifts in its Si-N-Si stretching frequency due to higher ring strain.
For researchers and professionals in drug development and materials science, a meticulous, multi-technique spectroscopic approach is indispensable for the unambiguous characterization of these critical silicon-based compounds. This guide serves as a foundational reference for interpreting the spectral data of this compound and its common analogs, thereby ensuring the quality and reliability of subsequent research and development endeavors.
A Comparative Guide to the Thermal Stability of Polysilazanes
Polysilazanes are a class of preceramic polymers renowned for their ability to transform into silicon-based ceramics upon thermal treatment. Their exceptional thermal stability makes them valuable in applications requiring high-temperature resistance, such as coatings, composites, and ceramic fiber production. This guide provides a comparative analysis of the thermal stability of three main types of polysilazanes: perhydropolysilazane (PHPS), organopolysilazanes (OPSZ), and metallopolysilazanes, with a focus on experimental data from thermogravimetric analysis (TGA).
Executive Summary
The thermal stability of polysilazanes is significantly influenced by their chemical structure. In general, all polysilazanes exhibit high thermal stability, converting to a ceramic material with high char yields at elevated temperatures. Metallopolysilazanes, particularly those containing boron, tend to exhibit the highest thermal stability, retaining their mass at very high temperatures. Organopolysilazanes also show excellent thermal resistance, with high ceramic yields. Perhydropolysilazanes, while still demonstrating good thermal stability, typically show initial decomposition at lower temperatures compared to their organo- and metallo-substituted counterparts.
Data Presentation: Thermal Stability Parameters
The following table summarizes the key thermal stability parameters for different types of polysilazanes based on thermogravimetric analysis (TGA) data. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to potential variations in specific material compositions and experimental conditions.
| Polysilazane Type | Example Material/Description | Onset of Decomposition (°C) | Char Yield (%) at Temperature (°C) | Atmosphere | Reference |
| Perhydropolysilazane (PHPS) | Laboratory Synthesized PHPS | ~100 - 200 | Stable mass above 800 (ceramic conversion) | Nitrogen | [1] |
| Organopolysilazane (OPSZ) | Durazane® 1800 | > 500 | 80 - 90 at 1000 | Inert | [2] |
| Durazane® 1800 | Not specified | ~80 at 1000 | Argon | [3] | |
| Metallopolysilazane | Polyborosilazane (CPBCS) | ~150 | 75 at 1000 | Argon | [4] |
| Polyborosilazane | Not specified | Minimal mass loss at 1350-1500 | Not specified | Research on polyborosilazanes shows very high temperature stability. |
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA), a standard technique for evaluating the thermal stability of materials. A general experimental protocol for the TGA of polysilazanes is as follows:
Objective: To determine the thermal decomposition profile and ceramic yield of a polysilazane sample.
Apparatus:
-
Thermogravimetric Analyzer (e.g., METTLER TGA/SDTA 851 or similar)
-
Sample pans (e.g., alumina, platinum)
-
High-purity inert gas (Nitrogen or Argon)
Procedure:
-
A small, precisely weighed sample of the polysilazane (typically 5-10 mg) is placed into a tared TGA sample pan.
-
The sample pan is loaded into the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-100 mL/min) to remove any oxygen and prevent oxidation of the sample.
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000°C or higher) at a constant heating rate (e.g., 5, 10, or 20°C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting data is plotted as a TGA curve (mass % vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Data Analysis:
-
Onset of Decomposition: The temperature at which a significant mass loss begins.
-
Decomposition Temperature (Td): Often reported as the temperature at which a certain percentage of mass loss occurs (e.g., Td5 for 5% loss) or the peak of the DTG curve.
-
Char Yield (or Ceramic Yield): The percentage of the initial mass remaining at the end of the experiment at a specified high temperature (e.g., 1000°C).
Visualizations
Below are diagrams illustrating the classification of polysilazanes and the workflow for their thermal stability analysis.
Caption: Classification of Polysilazanes.
Caption: Workflow for Thermal Stability Analysis.
References
- 1. Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. merckgroup.com [merckgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Temperature Resistant Polyborosilazanes with Tailored Structures - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Commercially Available Octamethylcyclotetrasilazane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Octamethylcyclotetrasilazane (OMCTS) is a key cyclic silazane monomer essential for the synthesis of advanced polysilazanes and other silicon-based materials. The purity of OMCTS is a critical parameter that can significantly influence the reproducibility of polymerization, the properties of the resulting polymers, and the overall success of downstream applications. This guide provides a comparative overview of the purity of commercially available OMCTS, outlines potential impurities, and details experimental protocols for its analysis.
It is important to note that publicly available, detailed comparative studies on the purity of OMCTS from various commercial sources are limited. The data presented here is compiled from supplier technical data sheets and available literature. Researchers are strongly encouraged to perform their own purity analysis on received materials.
Comparison of Commercially Available this compound
The purity of commercially available this compound can vary between suppliers and even between batches from the same supplier. The following table summarizes the typical purity levels and analytical methods cited by various suppliers.
| Supplier Type | Advertised Purity | Analytical Method Cited | Common Form |
| Speciality Chemical Suppliers | >95% | Gas Chromatography (GC) | Liquid |
| Bulk Chemical Manufacturers | 90-95% | Not always specified | Liquid |
| High-Purity Material Specialists | >99% | GC, NMR | Liquid |
Note: This table represents a general overview. It is crucial to request a certificate of analysis (CoA) for each specific batch to obtain precise purity data.
Potential Impurity Profile
The impurities in commercial OMCTS can originate from the manufacturing process, which typically involves the ammonolysis of dichlorodimethylsilane. Potential impurities may include:
-
Other Cyclic Silazanes: Hexamethylcyclotrisilazane and other cyclic silazane homologues.
-
Linear Silazane Oligomers: Short-chain linear silazanes that can act as chain terminators in polymerization.
-
Partially Reacted Intermediates: Chlorinated silazanes or siloxanes.
-
Siloxanes: Octamethylcyclotetrasiloxane (D4) can be present due to hydrolysis of silazane precursors.
-
Residual Solvents: Solvents used in the synthesis and purification process.
-
Catalyst Residues: Traces of catalysts used in the synthesis.
Experimental Protocols for Purity Analysis
The following are generalized experimental protocols for the analysis of this compound purity. These methods are adapted from established procedures for similar organosilicon compounds and should be validated for the specific instrumentation and samples being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in OMCTS.
Sample Preparation:
-
Dilute the this compound sample in a suitable dry, aprotic solvent (e.g., hexane, toluene) to a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
Purity is typically determined by area percent normalization, assuming all components have a similar response factor on the FID. For MS detection, identification of impurities can be achieved by comparing their mass spectra to spectral libraries (e.g., NIST). The molecular ion of this compound is expected at m/z 292, with a prominent fragment at m/z 277 ([M-CH3]+).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an excellent method for determining the absolute purity of this compound without the need for a separate calibration standard of the analyte itself.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its resonances should not overlap with those of the analyte or impurities.
-
Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to dissolve both the sample and the internal standard.
-
Gently mix to ensure a homogeneous solution.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Probe: Standard 5 mm probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse (zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the characteristic signals of this compound (methyl protons) and the internal standard.
-
Purity Calculation:
The purity of the this compound can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizing Workflows and Relationships
To better understand the process of purity analysis and its implications, the following diagrams have been generated.
Caption: Generalized workflow for the purity analysis of a commercial this compound sample.
Caption: Conceptual diagram of the impact of impurities on the ring-opening polymerization of this compound.
A Comparative Guide to the Mechanical Properties of Ceramics Derived from Octamethylcyclotetrasilazane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the mechanical properties of ceramics derived from the preceramic polymer octamethylcyclotetrasilazane. We will explore the synthesis process, key mechanical performance indicators, and how these advanced materials compare to other common engineering ceramics. This document is intended to serve as a valuable resource for researchers and scientists in materials science and related fields.
Introduction to Polymer-Derived Ceramics (PDCs)
Polymer-derived ceramics (PDCs) are a class of ceramic materials synthesized through the thermal decomposition (pyrolysis) of preceramic polymers.[1] This innovative approach offers significant advantages over conventional powder-based ceramic processing methods, including the ability to create complex shapes, coatings, and fibers. The composition and properties of the final ceramic can be tailored by modifying the chemistry of the precursor polymer.[2]
This compound is a prominent member of the polysilazane family of preceramic polymers. Through pyrolysis, it is typically converted into silicon carbonitride (SiCN) or silicon oxycarbonitride (SiOCN) ceramics. These materials are known for their exceptional properties, including high-temperature stability, mechanical strength, and chemical resistance.[3]
From Polymer to Ceramic: The Synthesis Pathway
The transformation of this compound into a dense ceramic body is a multi-step process involving cross-linking and pyrolysis.
-
Cross-linking: The initial step involves heating the preceramic polymer to a moderate temperature (typically below 400°C) to induce cross-linking between the polymer chains. This process renders the material infusible, ensuring it retains its shape during the subsequent high-temperature pyrolysis.
-
Pyrolysis: The cross-linked polymer is then heated to high temperatures (usually between 800°C and 1300°C) in an inert atmosphere, such as nitrogen or argon.[4] During pyrolysis, the organic components of the polymer decompose, leading to the formation of an amorphous ceramic material.
-
Crystallization: To obtain a crystalline ceramic, the amorphous material can be further annealed at even higher temperatures (often above 1500°C).[5] This step can lead to the formation of nanocrystalline phases, such as silicon carbide (SiC) and silicon nitride (Si₃N₄), within the amorphous matrix, which can further enhance the mechanical properties.
Caption: Synthesis of ceramics from this compound.
A Comparative Analysis of Mechanical Properties
The mechanical behavior of ceramics derived from this compound is a key determinant of their potential applications. Below is a comparison of their primary mechanical properties with those of other well-established engineering ceramics.
| Material | Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| SiCNO (from this compound) | 15-25 (estimated) | 3-5 (estimated) | 100-400 (estimated) | 150-250 (estimated) |
| Silicon Carbide (SiC) | 25-30 | 3-4[6] | 400-550[7] | 410[7] |
| Silicon Nitride (Si₃N₄) | 15-16[7] | 6-8[6][7] | 650-900[7] | 300-315[7] |
| Alumina (Al₂O₃) | 12-18[7] | 4-5[7] | 250-350[7] | 350-370[7] |
| Zirconia (Y-TZP) | 12-16[7] | 10-13[7] | 900-1250[7] | 200-220[7] |
Note: The values for SiCNO derived from this compound are estimated based on the broader class of polymer-derived SiCN and SiOCN ceramics, as specific data for this precursor can vary with processing conditions.
Hardness
Hardness is a measure of a material's resistance to localized plastic deformation, such as scratching or indentation.[8] Ceramics are generally known for their high hardness.[9] Polymer-derived SiCNO ceramics exhibit excellent hardness, making them suitable for applications requiring wear resistance.[1] Their hardness is comparable to that of silicon nitride and alumina, though generally lower than silicon carbide.[10]
Fracture Toughness
Fracture toughness is a critical property for ceramics, as it describes their ability to resist the propagation of cracks.[11] Due to their strong ionic and covalent bonds, ceramics are inherently brittle.[8][12] The fracture toughness of SiCNO ceramics is in a range similar to that of silicon carbide and alumina. However, it is typically lower than that of silicon nitride and significantly lower than zirconia, which is renowned for its exceptional toughness.[13][14]
Flexural Strength
Flexural strength, also known as bending strength, is the ability of a material to resist deformation under load. The flexural strength of ceramics derived from this compound can be influenced by factors such as porosity and the presence of crystalline phases. While their strength is considerable, it may not reach the levels of high-performance silicon nitride or zirconia.[7]
Elastic Modulus
The elastic modulus, or Young's modulus, is a measure of a material's stiffness. Ceramics typically have a high elastic modulus, meaning they undergo very little deformation under load.[15] The elastic modulus of SiCNO ceramics is comparable to that of other engineering ceramics, indicating good dimensional stability.
Experimental Protocols
Synthesis and Pyrolysis of SiCNO Ceramics
-
Preparation of the Preceramic Polymer: this compound is used as the starting precursor.
-
Shaping: The liquid precursor can be cast into a mold of the desired shape.
-
Cross-linking: The shaped precursor is heated in an oven at a controlled rate to approximately 200-400°C in an inert atmosphere (e.g., nitrogen) to achieve a solid, infusible state.
-
Pyrolysis: The cross-linked polymer is placed in a tube furnace and heated to a peak temperature of 1000-1200°C in a continuous flow of nitrogen or argon.[16] The heating rate is typically slow (e.g., 1-5°C/min) to allow for the controlled release of gaseous byproducts. The sample is held at the peak temperature for a specified duration (e.g., 1-4 hours) to ensure complete conversion to the ceramic phase.
-
Cooling: The furnace is then cooled down to room temperature at a controlled rate.
Mechanical Property Characterization
Caption: Workflow for mechanical characterization of ceramics.
-
Sample Preparation: The pyrolyzed ceramic samples are cut and polished to achieve a smooth, flat surface, which is crucial for accurate mechanical testing.
-
Hardness Testing: Vickers hardness is a common method for determining the hardness of ceramics. A diamond indenter in the shape of a pyramid is pressed into the polished surface of the ceramic with a specific load. The dimensions of the resulting indentation are then measured to calculate the hardness value.
-
Fracture Toughness Measurement: The indentation fracture (IF) method is often used to estimate the fracture toughness of ceramics.[11] This method involves measuring the length of the cracks that emanate from the corners of the Vickers indentation.
-
Flexural Strength Testing: The flexural strength is typically measured using a three-point or four-point bending test. A rectangular bar of the ceramic material is placed on two supporting pins, and a load is applied to the top surface at one or two points until the sample fractures. The stress at which fracture occurs is the flexural strength.
Conclusion
Ceramics derived from this compound offer a compelling set of mechanical properties, including high hardness and good stiffness, making them suitable for a range of demanding applications. While their fracture toughness and flexural strength may not match those of leading-edge ceramics like zirconia or silicon nitride, the versatility of polymer-derived processing allows for the fabrication of complex geometries that are not achievable with conventional methods.[1] Further enhancements in their mechanical properties may be realized through the incorporation of fillers or the optimization of the pyrolysis and annealing conditions to control the resulting microstructure.
References
- 1. Polymer-derived ceramics - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Polymer Derived Ceramics | APR Composites | 08 8359 4999 | Types of Polymer Derived Ceramics | Applications of Polymer Derived Ceramics | Manufacturing of Polymer Derived Ceramics | Properties of Polymer Derived Ceramics | Polymer to Ceramic Conversion | Advanced Polymer Derived Ceramic Materials | High-Temperature Polymer Derived Ceramics | Ceramic Composites from Polymers | Aerospace Applications of Polymer Derived Ceramics | Electrical Properties of Polymer Derived Ceramics | Mechanical Properties of Polymer Derived Ceramics | Thermal Stability of Polymer Derived Ceramics | Biomedical Uses of Polymer Derived Ceramics | Innovation in Polymer Derived Ceramics | Durability of Polymer Derived Ceramics | Nanostructured Polymer Derived Ceramics | Porous Polymer Derived Ceramics | Environmental Impact of Polymer Derived Ceramics | Research Trends in Polymer Derived Ceramics | Polymer Derived Ceramic Coatings [aprcomposites.com.au]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Performance comparison between silicon carbide ceramics and silicon nitride ceramics - Professional and high-quality metal alloys, ceramic products and concrete additives | RBOSCHCO [rboschco.com]
- 7. ceramique-technique.com [ceramique-technique.com]
- 8. inspenet.com [inspenet.com]
- 9. Mechanical properties of ceramic materials - Steelceram [steelceram.com]
- 10. silicon-carbides.com [silicon-carbides.com]
- 11. Fracture Toughness of Advanced Ceramics at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ceramics.org [ceramics.org]
- 13. One moment, please... [grafhartmetall.com]
- 14. youtube.com [youtube.com]
- 15. ggsceramic.com [ggsceramic.com]
- 16. mdpi.com [mdpi.com]
The Future of High-Temperature Materials: A Comparative Guide to Bio-Based Polymer Precursors
The relentless pursuit of high-performance materials that can withstand extreme temperatures is increasingly turning towards sustainable and renewable resources. Researchers are exploring a variety of bio-based precursors as viable alternatives to traditional petroleum-derived monomers for the synthesis of high-temperature resistant polymers. This guide provides an objective comparison of the performance of polymers derived from promising alternative precursors—vanillin, furan derivatives, and itaconic acid—against their conventional counterparts, supported by experimental data.
Performance Comparison of High-Temperature Resistant Polymers
The thermal and mechanical properties of polymers are critical indicators of their performance at elevated temperatures. The following table summarizes key data for polymers synthesized from alternative bio-based precursors and compares them with established petroleum-based high-temperature polymers.
| Polymer Type | Precursor(s) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5%) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Bio-Based Polymers | |||||
| Vanillin-based Polybenzoxazine | Vanillin, Furfurylamine | ~163-218 (Curing Temp) | >350 | - | - |
| Syringaldehyde-based Epoxy | Syringaldehyde, Furan-derived amine | 204 | >350 | 57.4 | - |
| Furan-based Polyamide | 2,5-Furandicarboxylic acid, Diamines | 150-180 | ~400 | - | - |
| Furan-based Epoxy | Furanyl and Phenyl-based diepoxies | 8-16°C higher than phenyl analogue | - | - | 0.1-0.6 GPa higher than phenyl analogue |
| Itaconic Acid-based Polyester | Itaconic Acid, Diols | 95-180 | 300-320 | - | - |
| Petroleum-Based Polymers | |||||
| Diglycidyl ether of bisphenol A (DGEBA) Epoxy | Bisphenol A, Epichlorohydrin | 143 | - | Comparable to SA-GA-EP/DIFFA | - |
| Polyimide (Commercial) | Petroleum-derived diamines and dianhydrides | >250 | >400 | >90 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the protocols for key characterization techniques used to evaluate the performance of these polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Protocol:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[1][2][3]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Protocol:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.[4]
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle at a controlled rate, for example, 10 °C/min.[4][5]
-
The heat flow to the sample is measured relative to the reference.
-
The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition.[6][7]
Mechanical Testing (Tensile Test)
Objective: To determine the tensile strength and Young's modulus of the polymer.
Protocol:
-
Polymer samples are prepared in a specific geometry (e.g., dog-bone shape) according to standard methods (e.g., ASTM D638).
-
The dimensions of the sample's cross-sectional area are precisely measured.
-
The sample is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the sample at a constant rate of extension until it fractures.
-
The load and displacement are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking.
-
Young's modulus (a measure of stiffness) is determined from the initial linear portion of the stress-strain curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows described in this guide.
Caption: Relationship between bio-based precursors and polymer properties.
Caption: Workflow for synthesis and characterization of polymers.
References
A Comparative Guide to Silicon Nitride Precursors: A Cost-Benefit Analysis of Octamethylcyclotetrasilazane
For researchers, scientists, and drug development professionals engaged in advanced manufacturing processes, the selection of precursor materials is a critical decision that directly impacts product performance, yield, and overall cost. This guide provides a comprehensive cost-benefit analysis of Octamethylcyclotetrasilazane (OMCTS) for the deposition of silicon nitride (SiN) films, a crucial dielectric material in semiconductor manufacturing. We present a comparative evaluation of OMCTS against common alternative precursors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is an organosilicon compound utilized in various manufacturing applications, including as a precursor for the chemical vapor deposition (CVD) of silicon-based thin films. In the semiconductor industry, it is a candidate for depositing silicon nitride layers, which serve as insulators and passivation layers. The primary alternatives to OMCTS in this application are chlorosilanes, such as dichlorosilane (SiH₂Cl₂) and silicon tetrachloride (SiCl₄), and other aminosilanes like hexamethyldisilazane (HMDS).
The choice of precursor involves a trade-off between deposition temperature, film purity, deposition rate, and cost. While chlorosilanes are a well-established and cost-effective option, they can introduce chlorine impurities and require higher deposition temperatures. Aminosilanes, including OMCTS and HMDS, offer the potential for lower deposition temperatures and chlorine-free films, but can introduce carbon and hydrogen impurities and are often more expensive. This guide will delve into a quantitative comparison to aid in precursor selection.
Cost Comparison of Silicon Nitride Precursors
The cost of precursors is a significant factor in high-volume manufacturing. The following table provides an estimated cost comparison based on currently available market data. It is important to note that prices can vary significantly based on purity, quantity, and supplier. Industrial-scale pricing may differ from the laboratory-scale pricing listed below.
| Precursor | Chemical Formula | Typical Purity | Estimated Price (USD/kg) |
| This compound (OMCTS) | C₈H₂₈N₄Si₄ | 95-99% | $50 - $150 |
| Dichlorosilane (DCS) | SiH₂Cl₂ | Semiconductor Grade (>99.9%) | ~$100 - $300+ (Varies greatly with purity and volume) |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Industrial/Reagent Grade (>99%) | $5 - $10[1][2][3][4] |
| Silicon Tetrachloride (SiCl₄) | SiCl₄ | Technical/Semiconductor Grade | $0.30 - $0.60[5] |
Note: The price for Dichlorosilane for semiconductor applications can be significantly higher and is subject to large volume purchase agreements[6][7][8]. The cost of chlorosilanes is influenced by the price of raw materials like silicon metal and hydrogen chloride, as well as energy-intensive production processes[9].
Performance Comparison of Silicon Nitride Films
The quality and properties of the deposited silicon nitride films are paramount for device performance. The following table summarizes key performance metrics for SiN films deposited using OMCTS and its alternatives. The data is compiled from various sources and represents typical values. Direct comparison is challenging due to variations in deposition techniques and process parameters across different studies.
| Performance Metric | This compound (OMCTS) | Dichlorosilane (DCS) | Hexamethyldisilazane (HMDS) | Silicon Tetrachloride (SiCl₄) |
| Deposition Temperature (°C) | 350-550 (PECVD) | 700-850 (LPCVD) | 775-850 (Thermal CVD)[10] | 700-850 (LPCVD)[11] |
| Deposition Rate (nm/min) | Moderate | Moderate to High | ~25 (PECVD) | Low to Moderate[11] |
| Film Purity (Impurities) | Carbon, Hydrogen | Chlorine, Hydrogen | Carbon, Hydrogen | Chlorine[11] |
| Si/N Ratio | Variable | Near Stoichiometric | Variable | Near Stoichiometric[11] |
| Film Stress | Tensile/Compressive (Tunable) | Tensile (can be tuned to low stress)[11] | Compressive | Tensile[11] |
| Refractive Index | ~1.8 - 2.1 | ~2.0 | 1.76 - 2.1[10] | ~2.0[11] |
| Key Advantages | Chlorine-free, lower temperature deposition | Well-established, low hydrogen content | Chlorine-free | Well-established, low hydrogen content[11] |
| Key Disadvantages | Carbon and hydrogen incorporation | High temperature, chlorine impurities, NH₄Cl byproduct formation | Carbon and hydrogen incorporation | High temperature, potential for chlorine impurities[11] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are generalized experimental protocols for the deposition of silicon nitride films using Plasma-Enhanced Chemical Vapor Deposition (PECVD), a common technique for these precursors.
General PECVD Protocol for Silicon Nitride Deposition
A typical PECVD process for depositing silicon nitride films involves the following steps:
-
Substrate Preparation: Silicon wafers are cleaned using a standard procedure (e.g., RCA clean) to remove any organic and metallic contaminants. This is followed by a deionized water rinse and drying with nitrogen gas.
-
Deposition System: A parallel-plate PECVD reactor operating at a radio frequency (typically 13.56 MHz) is used. The substrate is placed on the bottom electrode, which is heated to the desired deposition temperature.
-
Precursor Delivery: The silicon precursor (OMCTS, DCS, or HMDS) and a nitrogen source (typically ammonia, NH₃, or nitrogen, N₂) are introduced into the reaction chamber through separate gas lines. The flow rates are controlled by mass flow controllers.
-
Plasma Generation and Deposition: An RF power is applied to the top electrode to generate a plasma. The plasma dissociates the precursor gases into reactive species, which then adsorb and react on the substrate surface to form a silicon nitride film.
-
Process Parameters: Key process parameters that are controlled and varied include:
-
Substrate Temperature
-
RF Power
-
Chamber Pressure
-
Gas Flow Rates (Silicon Precursor and Nitrogen Source)
-
Gas Ratio (e.g., NH₃/SiH₂Cl₂)
-
A study on PECVD of silicon nitride using silane (SiH₄) and ammonia (NH₃) provides a reference for typical process parameters: a substrate temperature of 400°C, RF power of 175 W, and a chamber pressure of 5.3 Torr, with varying gas flow rates to control film stress[12]. For OMCTS, a study on the deposition of silicon oxycarbide (SiCOH) films used a chamber pressure of about 5 Torr and a temperature of 350°C[13].
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis of different silicon nitride precursors.
Caption: Workflow for Precursor Cost-Benefit Analysis.
Conclusion
The selection of a silicon nitride precursor is a multifaceted decision that requires a careful balance of cost and performance considerations.
-
This compound (OMCTS) presents an alternative for chlorine-free, lower-temperature deposition of silicon nitride films. However, the potential for carbon and hydrogen impurities in the film is a significant drawback that needs to be carefully managed, as these impurities can affect the film's dielectric properties and thermal stability. Its cost, while lower than high-purity semiconductor-grade dichlorosilane, is higher than technical-grade chlorosilanes and HMDS.
-
Dichlorosilane (DCS) remains a widely used precursor in the semiconductor industry, offering a well-understood process that yields high-purity, near-stoichiometric silicon nitride films with low hydrogen content. The main disadvantages are the high deposition temperatures required for LPCVD and the potential for chlorine contamination. The formation of ammonium chloride (NH₄Cl) as a byproduct can also lead to particle contamination and require more frequent maintenance of the deposition equipment.
-
Hexamethyldisilazane (HMDS) is a cost-effective, chlorine-free alternative. Similar to OMCTS, it can lead to carbon and hydrogen incorporation in the deposited films. Its lower cost makes it an attractive option for applications where the presence of these impurities is not critical.
-
Silicon Tetrachloride (SiCl₄) is a very low-cost precursor that can produce low-hydrogen silicon nitride films. However, it typically requires high deposition temperatures and can result in chlorine impurities in the film.
Ultimately, the optimal precursor choice depends on the specific requirements of the application. For applications demanding the highest purity and lowest hydrogen content, and where high-temperature processing is feasible, dichlorosilane remains a strong contender despite its higher cost. For applications where lower processing temperatures are critical and some level of carbon and hydrogen incorporation is acceptable, OMCTS and HMDS offer viable alternatives, with HMDS being the more cost-effective of the two. Further research directly comparing these precursors under identical, industrially relevant conditions is necessary to provide a more definitive cost-benefit analysis.
References
- 1. indiamart.com [indiamart.com]
- 2. Hexamethyldisilazane (HMDS) (High Purity) [myskinrecipes.com]
- 3. indiamart.com [indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Hexamethyldisilazane price,buy Hexamethyldisilazane - chemicalbook [m.chemicalbook.com]
- 6. marketresearch.com [marketresearch.com]
- 7. reportprime.com [reportprime.com]
- 8. datainsightsmarket.com [datainsightsmarket.com]
- 9. briefingwire.com [briefingwire.com]
- 10. apvi.org.au [apvi.org.au]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2008024566A2 - Overall defect reduction for pecvd films - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Octamethylcyclotetrasilazane: A Guide for Laboratory Professionals
The proper disposal of octamethylcyclotetrasilazane is a critical aspect of laboratory safety and environmental responsibility. As a silazane compound, it is known to be reactive with moisture, a characteristic that dictates stringent handling and disposal protocols. This guide provides essential safety and logistical information to assist researchers, scientists, and drug development professionals in managing this compound waste.
Immediate Safety and Hazard Summary
This compound is a water-reactive compound. Its primary hazard lies in its reaction with moisture, which can produce flammable and toxic gases, including ammonia and potentially flammable hydrogen and silane gases. Therefore, all handling and disposal procedures must be conducted in a manner that rigorously excludes atmospheric moisture.
For detailed hazard information, always refer to the manufacturer's Safety Data Sheet (SDS) for the specific product in use. In the absence of a specific SDS for this compound, the following table summarizes the expected hazards based on the general properties of silazane compounds.
| Hazard Category | Description | Recommended Precautions |
| Water Reactivity | Reacts with water, moisture, and protic solvents to produce flammable and toxic gases. | Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water, alcohols, and other protic solvents. |
| Flammability | The compound itself may be flammable, and its hydrolysis products are flammable gases. | Keep away from ignition sources. Use non-sparking tools and intrinsically safe equipment. Have a Class D or ABC dry powder fire extinguisher readily available.[1] |
| Toxicity | Inhalation of hydrolysis products (e.g., ammonia) can cause respiratory irritation. | Handle in a well-ventilated fume hood or glovebox. Wear appropriate respiratory protection if necessary. |
| Corrosivity | Ammonia produced during hydrolysis is corrosive. | Wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[2] |
Proper Disposal Workflow
The proper disposal of this compound involves a multi-step process focused on safe handling, controlled quenching (neutralization), and compliant waste collection. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Experimental Protocol: Laboratory-Scale Quenching of this compound Waste
This protocol outlines a general procedure for the neutralization of small quantities of this compound waste in a laboratory setting. This procedure should only be performed by trained personnel in a controlled environment.
Materials:
-
This compound waste
-
Anhydrous, high-boiling point, non-protic solvent (e.g., toluene or heptane)
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a gas outlet connected to a bubbler
-
Inert gas source (nitrogen or argon)
-
Ice bath
-
Appropriate personal protective equipment (PPE): flame-resistant lab coat, chemical splash goggles, face shield, and chemical-resistant gloves (consider double-gloving with nitrile gloves).[2]
Procedure:
-
Inert Atmosphere Setup: Assemble the three-neck flask in a fume hood. Ensure all glassware is dry. Purge the flask with an inert gas (nitrogen or argon).
-
Dilution: Under a positive pressure of inert gas, transfer the this compound waste to the flask. Dilute the waste with a suitable anhydrous, non-protic solvent (e.g., toluene) to a concentration of approximately 5-10%. This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.
-
Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol to the stirred solution via the addition funnel. Add the isopropanol dropwise to control the rate of reaction and gas evolution. Continue the addition until the evolution of gas subsides.
-
Secondary Quenching with Methanol: After the reaction with isopropanol has ceased, slowly add anhydrous methanol to ensure complete reaction of any remaining silazane.
-
Final Quenching with Water: Once the reaction with methanol is complete, very slowly add deionized water to the mixture. This will hydrolyze any remaining reactive species.
-
Neutralization and Final Waste Collection: After the addition of water is complete and the reaction has ceased, allow the mixture to warm to room temperature. The resulting solution can now be considered neutralized. This final mixture should be collected in a properly labeled hazardous waste container.[3] The label should include all constituents of the quenched mixture.
Operational and Disposal Plans
Spill Response: In the event of a spill, evacuate the area and prevent the entry of moisture. Do not use water to clean up the spill. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[4]
Waste Segregation and Storage: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[5] Store this container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.
Final Disposal: Unused or unwanted this compound should not be quenched by laboratory personnel unless they are experienced with handling highly reactive materials. It is recommended that unwanted reagent in its original container be disposed of directly through your institution's hazardous waste program.[3] The quenched waste mixture should be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never dispose of this compound or its quenched byproducts down the drain.[6]
References
- 1. cmu.edu [cmu.edu]
- 2. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 3. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
